Product packaging for ML382(Cat. No.:)

ML382

Cat. No.: B609162
M. Wt: 360.4 g/mol
InChI Key: RCSLEKLNDJJJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ML382 is a potent and selective positive allosteric modulator of MrgX1.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2O4S B609162 ML382

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopropylsulfonylamino)-N-(2-ethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-17-10-6-5-9-16(17)19-18(21)14-7-3-4-8-15(14)20-25(22,23)13-11-12-13/h3-10,13,20H,2,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSLEKLNDJJJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML382 on MRGPRX1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of ML382, a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). MRGPRX1, a primate-specific receptor primarily expressed in small-diameter primary sensory neurons, has emerged as a promising non-opioid target for the treatment of pain and itch.[1] this compound enhances the activity of the endogenous MRGPRX1 agonist, bovine adrenal medulla 8-22 (BAM8-22), thereby potentiating the receptor's downstream signaling cascades. This document details the molecular interactions, signaling pathways, and functional consequences of this compound's activity on MRGPRX1, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction to this compound and MRGPRX1

This compound is a small molecule compound identified as a potent and selective positive allosteric modulator of MRGPRX1 with an EC50 of 190 nM.[2][3][4][5] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site, modulating the receptor's response to its endogenous ligand. The primary endogenous agonist for MRGPRX1 is the peptide BAM8-22, a cleavage product of proenkephalin A.[3] Activation of MRGPRX1 is implicated in the modulation of pain and itch signaling pathways, making it an attractive therapeutic target.[1]

Quantitative Data Summary

The positive allosteric modulatory effect of this compound on MRGPRX1 has been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in modulating MRGPRX1 activity, particularly in the presence of its endogenous agonist, BAM8-22.

Table 1: Potency of this compound as a Positive Allosteric Modulator of MRGPRX1

ParameterValueCell SystemReference
EC50190 nMHEK293[2][3][4][5]

Table 2: Effect of this compound on the Potency of BAM8-22 in Inhibiting High-Voltage-Activated Calcium Channels (ICa)

This compound ConcentrationBAM8-22 IC50 (µM)Cell SystemReference
0 µM (vehicle)0.66 ± 0.05DRG Neurons[2][5]
0.1 µM0.43 ± 0.02DRG Neurons[2][5]
1 µM0.25 ± 0.02DRG Neurons[2][5]
10 µM0.06 ± 0.01DRG Neurons[2][5]
30 µM0.08 ± 0.01DRG Neurons[2][5]

Signaling Pathways

MRGPRX1 is a G protein-coupled receptor (GPCR) that signals through both Gαq and Gαi/o pathways. This compound potentiates BAM8-22-induced activation of both of these pathways.

Gαq Signaling Pathway

Activation of the Gαq pathway by MRGPRX1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is primarily associated with the sensation of itch.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MRGPRX1 MRGPRX1 Gq Gαq MRGPRX1->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Gq->PLC activates ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca²⁺ ER->Ca2 releases CellularResponse Cellular Response (e.g., Itch) Ca2->CellularResponse PKC->CellularResponse BAM822 BAM8-22 BAM822->MRGPRX1 This compound This compound This compound->MRGPRX1 Gio_Signaling_Pathway cluster_membrane Presynaptic Terminal Membrane cluster_cytosol Cytosol MRGPRX1 MRGPRX1 Gio Gαi/o MRGPRX1->Gio activates CaChannel High-Voltage-Activated Ca²⁺ Channel Ca_in Ca²⁺ Influx CaChannel->Ca_in Gbetagamma Gβγ Gio->Gbetagamma dissociates Gbetagamma->CaChannel inhibits NeurotransmitterVesicle Neurotransmitter Vesicle NeurotransmitterRelease Neurotransmitter Release NeurotransmitterVesicle->NeurotransmitterRelease fusion & SynapticCleft Synaptic Cleft BAM822 BAM8-22 BAM822->MRGPRX1 This compound This compound This compound->MRGPRX1 Ca_in->NeurotransmitterVesicle triggers NeurotransmitterRelease->SynapticCleft Allosteric_Modulation cluster_receptor MRGPRX1 Receptor OrthostericSite Orthosteric Binding Site ReceptorActivation Enhanced Receptor Activation OrthostericSite->ReceptorActivation AllostericSite Allosteric Binding Site (Sub-pocket 2) AllostericSite->ReceptorActivation BAM822 BAM8-22 (Agonist) BAM822->OrthostericSite binds to This compound This compound (PAM) BAM822->this compound interacts with This compound->AllostericSite binds to

References

The Role of ML382 in Nociception: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1), a promising non-opioid target for the treatment of chronic pain. This technical guide provides an in-depth overview of the role of this compound in nociception, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The information presented is intended to support further research and development of MrgX1-targeting analgesics.

Introduction to this compound and MrgX1 in Nociception

Chronic pain remains a significant global health challenge with a substantial need for novel, effective, and safe analgesics.[1] The Mas-related G protein-coupled receptor X1 (MrgX1), expressed predominantly in small-diameter primary sensory neurons (nociceptors), has emerged as a compelling target for pain therapeutic development.[1] Activation of MrgX1 at the central terminals of these neurons in the spinal cord has been shown to inhibit nociceptive signaling.[1]

This compound is a small molecule that acts as a positive allosteric modulator of MrgX1.[1] Unlike an agonist which directly activates the receptor, a PAM like this compound enhances the activity of the receptor's endogenous ligand. In the context of nociception, this compound potentiates the analgesic effects of endogenous peptides, such as BAM8-22, that are released in the spinal cord in response to pain.[1][2] This targeted modulation offers the potential for a more localized and nuanced approach to pain management, potentially avoiding the widespread side effects associated with systemic analgesics.

Mechanism of Action of this compound

The analgesic effect of this compound is mediated through its potentiation of MrgX1 signaling in the dorsal horn of the spinal cord. The currently understood signaling pathway is as follows:

  • Binding of Endogenous Agonist: In states of persistent pain, endogenous agonists of MrgX1, such as BAM8-22 (a proteolytic product of proenkephalin A), are upregulated in the spinal cord.[2] BAM8-22 binds to the orthosteric site of the MrgX1 receptor on the presynaptic terminals of nociceptive neurons.

  • This compound Potentiation: this compound binds to an allosteric site on the MrgX1 receptor, distinct from the agonist binding site. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist.

  • G-Protein Activation: The agonist-bound and this compound-potentiated MrgX1 receptor activates intracellular signaling cascades through a pertussis toxin-sensitive mechanism, indicating the involvement of the Gαi/o family of G proteins.[1]

  • Inhibition of Calcium Channels: Activation of the Gαi/o pathway leads to the inhibition of high-voltage-activated (HVA) calcium channels, specifically N-type (CaV2.2) and P/Q-type (CaV2.1) channels, on the presynaptic terminal.[1]

  • Reduced Neurotransmitter Release: The inhibition of these calcium channels curtails the influx of calcium ions that is necessary for the release of excitatory neurotransmitters, such as glutamate and substance P, from the nociceptive neuron into the synaptic cleft.

  • Attenuation of Nociceptive Transmission: The reduced release of excitatory neurotransmitters dampens the transmission of pain signals to second-order neurons in the spinal cord, ultimately leading to an analgesic effect.[1]

This mechanism allows this compound to selectively amplify the endogenous pain-inhibiting signals at the spinal level, particularly under conditions where these signals are naturally upregulated.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
EC50190 nMHEK293 cells expressing MrgX1[Probe Report]
Potentiation of BAM8-22>7-fold decrease in BAM8-22 EC50HEK293 cells expressing MrgX1[PMC3409915]

Table 2: In Vivo Analgesic Efficacy of this compound in a Neuropathic Pain Model (Chronic Constriction Injury - CCI) in Humanized MrgprX1 Mice

TreatmentDose (Intrathecal)Pain ModalityOutcomeReference
This compoundNot specifiedSpontaneous PainSignificantly attenuated spontaneous pain[1]
This compoundNot specifiedEvoked Pain HypersensitivitySignificantly attenuated evoked pain hypersensitivity[1]
BAM8-22 + this compoundNot specifiedEvoked Pain HypersensitivitySignificantly potentiated the analgesic effect of BAM8-22[1]

Note: Specific intrathecal doses for the in vivo studies were not detailed in the provided search results, but the qualitative outcomes demonstrate a significant analgesic effect.

Experimental Protocols

Intrathecal Administration in Rodents

Intrathecal (i.t.) injection is a common method for delivering compounds directly to the cerebrospinal fluid in the spinal subarachnoid space, bypassing the blood-brain barrier and allowing for targeted effects on the spinal cord.

Procedure:

  • Animal Restraint: The rodent is gently restrained to expose the lumbar region of the back.

  • Injection Site Identification: The injection site is located in the intervertebral space between the L5 and L6 vertebrae. This can be identified by palpating the iliac crests.

  • Needle Insertion: A small gauge needle (e.g., 30G) is inserted at a slight angle into the intervertebral space until a characteristic tail-flick or leg-twitch is observed, indicating entry into the subarachnoid space.

  • Injection: A small volume (typically 5-10 µL for mice) of the drug solution is slowly injected.

  • Recovery: The animal is returned to its cage and monitored for any adverse effects.

Behavioral Assays for Nociception

This assay measures the withdrawal threshold to a non-noxious mechanical stimulus, indicating mechanical sensitivity.

Procedure:

  • Acclimation: The animal is placed in a chamber with a wire mesh floor and allowed to acclimate for at least 30-60 minutes.[3][4]

  • Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[3][5]

  • Response Observation: A positive response is recorded when the animal briskly withdraws its paw.

  • Threshold Determination: The "up-down" method is often used to determine the 50% paw withdrawal threshold.[4]

This assay measures the latency to withdraw from a noxious thermal stimulus.

Procedure:

  • Acclimation: The animal is placed in a chamber on a glass plate and allowed to acclimate.

  • Heat Source Application: A radiant heat source is focused on the plantar surface of the hind paw.

  • Latency Measurement: The time taken for the animal to withdraw its paw is automatically recorded.

  • Cut-off Time: A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Visualizations

Signaling Pathway of this compound in Nociception

ML382_Signaling_Pathway cluster_presynaptic Presynaptic Terminal of Nociceptor cluster_postsynaptic Postsynaptic Neuron BAM8_22 BAM8-22 (Endogenous Agonist) MrgX1 MrgX1 Receptor BAM8_22->MrgX1 Binds This compound This compound (PAM) This compound->MrgX1 Potentiates G_protein Gαi/o Protein MrgX1->G_protein Activates Ca_channel N-type & P/Q-type Ca²⁺ Channels G_protein->Ca_channel Inhibits Vesicles Neurotransmitter Vesicles (Glutamate, Substance P) Ca_channel->Vesicles Triggers Release Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Exocytosis Postsynaptic_Neuron Second-Order Neuron Synaptic_Cleft->Postsynaptic_Neuron Reduced Signal Transmission Experimental_Workflow cluster_model Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Induction Induce Neuropathic Pain (e.g., CCI Model) Treatment Intrathecal (i.t.) Administration of this compound and/or BAM8-22 Induction->Treatment Von_Frey Von Frey Test (Mechanical Allodynia) Treatment->Von_Frey Hargreaves Hargreaves Test (Thermal Hyperalgesia) Treatment->Hargreaves Analysis Measure Paw Withdrawal Thresholds/Latencies Von_Frey->Analysis Hargreaves->Analysis

References

ML382: A Positive Allosteric Modulator of MRGPRX1 for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), a promising non-opioid target for the treatment of persistent pain. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and the experimental workflow for its analysis. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating MRGPRX1 pharmacology and its therapeutic potential.

Introduction to this compound and MRGPRX1

This compound is a small molecule that enhances the activity of the endogenous agonist, bovine adrenal medulla 8-22 (BAM8-22), at the MRGPRX1 receptor. MRGPRX1 is a G protein-coupled receptor (GPCR) predominantly expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG), making it a highly specific target for modulating pain pathways with potentially minimal off-target effects. Unlike direct agonists, PAMs like this compound do not activate the receptor on their own but rather amplify the response to the endogenous ligand, which may offer a more nuanced and safer therapeutic approach. Central activation of MRGPRX1 has been shown to inhibit persistent pain, highlighting the potential of compounds like this compound as novel analgesics.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the activity of this compound as a positive allosteric modulator of MRGPRX1.

Table 1: In Vitro Potency of this compound

ParameterValue (nM)Cell SystemAssay
EC50190HEK293 cells expressing MRGPRX1FLIPR Calcium Assay (in the presence of BAM8-22)[1]

Table 2: Allosteric Modulation of BAM8-22 Activity by this compound in DRG Neurons

This compound Concentration (µM)BAM8-22 IC50 for ICa Inhibition (µM)Fold Shift in BAM8-22 Potency
00.66 ± 0.05-
0.10.43 ± 0.02~1.5
10.25 ± 0.02~2.6
100.06 ± 0.01~11
300.08 ± 0.01~8.3
Data from whole-cell patch-clamp recordings of high-voltage-activated calcium currents (ICa) in dorsal root ganglion (DRG) neurons.[1]

Signaling Pathway and Mechanism of Action

MRGPRX1 is coupled to the Gq family of G proteins. Upon activation by an agonist like BAM8-22, MRGPRX1 initiates a signaling cascade that leads to an increase in intracellular calcium. This compound, as a PAM, binds to an allosteric site on the receptor, distinct from the agonist binding site. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of BAM8-22, leading to a more robust activation of the downstream signaling pathway.

MRGPRX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MRGPRX1 MRGPRX1 Gq Gαq MRGPRX1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Gq->PLC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability Modulation) PKC->Cellular_Response Leads to Ca_release->PKC Activates BAM822 BAM8-22 (Agonist) BAM822->MRGPRX1 Binds to orthosteric site This compound This compound (PAM) This compound->MRGPRX1 Binds to allosteric site

MRGPRX1 Gq Signaling Pathway

Experimental Protocols

In Vitro Characterization of this compound using a FLIPR Calcium Assay

This protocol describes the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium in HEK293 cells stably expressing MRGPRX1, a common method to assess the activity of PAMs.

Materials:

  • HEK293 cells stably expressing human MRGPRX1

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (optional, to prevent dye leakage)

  • BAM8-22 (agonist)

  • This compound (test compound)

  • FLIPR instrument

Procedure:

  • Cell Plating:

    • The day before the assay, seed the MRGPRX1-expressing HEK293 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. If using probenecid, add it to the loading buffer at the desired final concentration.

    • Remove the cell culture medium from the plates and add the dye loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of BAM8-22 in assay buffer at a concentration that elicits a submaximal response (e.g., EC20). This concentration needs to be determined empirically in your cell system.

  • FLIPR Assay:

    • Place the dye-loaded cell plate and the compound plates into the FLIPR instrument.

    • Program the instrument to perform a two-addition experiment.

    • First Addition: Add the this compound dilutions to the cell plate and incubate for a predefined period (e.g., 5-15 minutes) to allow the compound to bind to the receptor.

    • Second Addition: Add the EC20 concentration of BAM8-22 to all wells.

    • Measure the fluorescence signal before and after each addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the increase in fluorescence signal in response to BAM8-22 in the presence of different concentrations of this compound.

    • Plot the response against the log concentration of this compound to determine the EC50 of the positive allosteric modulation.

Electrophysiological Characterization of this compound using Whole-Cell Patch-Clamp

This protocol outlines the procedure for recording high-voltage-activated (HVA) calcium currents in isolated dorsal root ganglion (DRG) neurons to assess the modulatory effect of this compound on MRGPRX1 activity.

Materials:

  • Isolated DRG neurons from an appropriate animal model (e.g., mice)

  • Recording chamber

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Micromanipulator

  • External (extracellular) solution (containing, in mM: e.g., 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4)

  • Internal (pipette) solution (containing, in mM: e.g., 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2)

  • BAM8-22 (agonist)

  • This compound (test compound)

Procedure:

  • Neuron Preparation:

    • Isolate DRG neurons using established enzymatic and mechanical dissociation protocols.

    • Plate the neurons on coated coverslips and allow them to adhere.

  • Patch-Clamp Recording:

    • Transfer a coverslip with adherent neurons to the recording chamber mounted on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution. The pipette resistance should be in the range of 3-5 MΩ.

    • Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Recording HVA Calcium Currents:

    • Clamp the neuron at a holding potential of -80 mV.

    • Apply a voltage-step protocol to elicit HVA calcium currents (e.g., a depolarizing step to 0 mV for 200 ms).

  • Compound Application and Data Acquisition:

    • Establish a stable baseline recording of the HVA calcium current.

    • Perfuse the chamber with a solution containing a sub-saturating concentration of BAM8-22 and record the inhibition of the calcium current.

    • Co-apply this compound at various concentrations with the same concentration of BAM8-22 and record the potentiation of the current inhibition.

    • Perform wash-out steps with the external solution between different compound applications to ensure the reversibility of the effects.

  • Data Analysis:

    • Measure the peak amplitude of the HVA calcium current in the absence and presence of the agonist and modulator.

    • Calculate the percentage of inhibition of the calcium current for each condition.

    • To determine the effect of this compound on the potency of BAM8-22, construct concentration-response curves for BAM8-22 in the absence and presence of a fixed concentration of this compound. Calculate the IC50 values and the fold-shift in potency.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for characterizing a positive allosteric modulator and the logical relationship of the experimental steps.

PAM_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_electrophysiology Electrophysiological Validation cluster_invivo In Vivo Evaluation Primary_Screen Primary Screen (e.g., FLIPR Calcium Assay) Hit_Identification Hit Identification Primary_Screen->Hit_Identification PAM_Confirmation PAM Confirmation (Agonist Dose-Ratio Shift) Selectivity_Panel Selectivity Profiling (Against related receptors) PAM_Confirmation->Selectivity_Panel Patch_Clamp Whole-Cell Patch-Clamp (Native Cells - DRG Neurons) Selectivity_Panel->Patch_Clamp Mechanism_of_Action Mechanism of Action Studies (Effect on agonist affinity/efficacy) Patch_Clamp->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Pain_Models Animal Models of Pain (e.g., Neuropathic Pain) PK_PD Pharmacokinetics/ Pharmacodynamics Pain_Models->PK_PD Candidate_Selection Preclinical Candidate Selection PK_PD->Candidate_Selection Start Compound Library Start->Primary_Screen Hit_Identification->PAM_Confirmation Lead_Optimization->Pain_Models

Workflow for the Characterization of a Positive Allosteric Modulator

Conclusion

This compound serves as a critical research tool for the study of MRGPRX1, a receptor with significant therapeutic potential in pain management. This guide provides a foundational understanding of this compound's properties and the experimental approaches for its characterization. The detailed protocols and visual aids are intended to facilitate the design and execution of experiments aimed at further elucidating the role of MRGPRX1 in sensory neurobiology and advancing the development of novel, non-opioid analgesics. Researchers are encouraged to adapt and optimize the provided protocols to their specific experimental systems and research questions.

References

The Pharmacology of ML382: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: November 2025

The designation "ML382" presents a point of ambiguity in pharmacological literature, referring to two distinct small molecules with entirely different targets and therapeutic implications. This guide provides an in-depth technical overview of both compounds to clarify their respective pharmacology for researchers, scientists, and drug development professionals. One this compound is a positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MRGPRX1), a target for non-opioid pain therapeutics. The other, more commonly known as ML385, is an inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor, a key regulator of cellular antioxidant responses and a target in cancer therapy.

This document is divided into two main sections, each dedicated to one of these molecules. Each section details the compound's mechanism of action, summarizes key quantitative data, provides illustrative diagrams of its signaling pathway and experimental workflows, and outlines relevant experimental protocols.

Section 1: this compound - A Positive Allosteric Modulator of MRGPRX1

This compound is a potent and selective positive allosteric modulator (PAM) of the human Mas-related G protein-coupled receptor X1 (MRGPRX1). This receptor is primarily expressed in small-diameter dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain signals. By acting as a PAM, this compound does not activate MRGPRX1 on its own but enhances the activity of the receptor's endogenous ligands, such as the peptide BAM8-22. This modulation presents a promising avenue for the development of novel analgesics with potentially fewer side effects than traditional opioids.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound as an MRGPRX1 modulator.

ParameterValueSpecies/Cell LineAssay TypeReference
EC50 190 nMHuman (HEK293 cells expressing MRGPRX1)Calcium Mobilization Assay (in the presence of 10 nM BAM8-22)[1]
Effect on BAM8-22 Potency >7-fold increaseHuman (HEK293 cells expressing MRGPRX1)Calcium Mobilization Assay[2]
BAM8-22 IC50 (alone) 0.66 ± 0.05 µMMouse (DRG neurons from MrgprX1 mice)Electrophysiology (ICa inhibition)[1][3]
BAM8-22 IC50 (+ 10 µM this compound) 0.06 ± 0.01 µMMouse (DRG neurons from MrgprX1 mice)Electrophysiology (ICa inhibition)[1][4]
Selectivity Inactive against MRGPRX2 and a panel of 68 other GPCRs, ion channels, and transportersHuman/RodentRadioligand Binding/Functional Assays[2]
In Vivo Efficacy Dose-dependently attenuates heat hypersensitivityMouse (MrgprX1 mice)Behavioral Assay (Intrathecal administration)[1]
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MRGPRX1 signaling pathway modulated by this compound and a typical experimental workflow for its characterization.

MRGPRX1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BAM8_22 BAM8-22 (Endogenous Agonist) MRGPRX1 MRGPRX1 BAM8_22->MRGPRX1 Binds BAM8_22->MRGPRX1 This compound This compound (PAM) This compound->MRGPRX1 Binds allosterically This compound->MRGPRX1 Gq Gq MRGPRX1->Gq Activates MRGPRX1->Gq PLC PLC Gq->PLC Activates Gq->PLC Ca_channel Ca²⁺ Channel (e.g., N-type, P/Q-type) Gq->Ca_channel Inhibits Gq->Ca_channel PIP2 PIP2 PLC->PIP2 Cleaves PLC->PIP2 IP3 IP3 PIP2->IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes IP3->Ca_ER PKC PKC DAG->PKC Activates DAG->PKC Neuronal_Activity Decreased Neuronal Excitability Ca_channel->Neuronal_Activity Leads to Ca_channel->Neuronal_Activity

MRGPRX1 Signaling Pathway

ML382_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Assay_Dev 1. Cell Line Development (HEK293 expressing MRGPRX1) Ca_Assay 2. Calcium Mobilization Assay (Measure EC₅₀ of this compound with agonist) Assay_Dev->Ca_Assay Selectivity 3. Selectivity Screening (Test against other receptors, e.g., MRGPRX2) Ca_Assay->Selectivity Electrophys 4. Electrophysiology (Patch-clamp on DRG neurons to measure Ica inhibition) Selectivity->Electrophys Animal_Model 5. Animal Model (Humanized MrgprX1 mice) Electrophys->Animal_Model Behavior 6. Behavioral Studies (Assess analgesia in pain models, e.g., heat hypersensitivity) Animal_Model->Behavior PK_PD 7. Pharmacokinetics/Pharmacodynamics (Determine drug exposure and target engagement) Behavior->PK_PD

Experimental Workflow for this compound
Experimental Protocols

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like MRGPRX1.

  • Cell Culture: HEK293 cells stably expressing human MRGPRX1 are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Preparation: Serial dilutions of this compound are prepared. A fixed, sub-maximal concentration (e.g., EC20) of the agonist BAM8-22 is also prepared.

  • Assay Execution: The plates are placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured. The this compound dilutions are added, followed shortly by the addition of BAM8-22.

  • Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is used to calculate EC50 values using a four-parameter logistic equation.

This technique allows for the direct measurement of ion channel currents in individual neurons.

  • Neuron Isolation: Dorsal root ganglia are dissected from humanized MrgprX1 mice. The ganglia are treated with enzymes (e.g., collagenase and trypsin) to dissociate them into single neurons.

  • Cell Plating: The dissociated neurons are plated on coated coverslips and cultured for 24-48 hours.

  • Recording Setup: A coverslip is transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external recording solution. A glass micropipette filled with an internal solution is used as the recording electrode.

  • Whole-Cell Configuration: The micropipette is brought into contact with a neuron, and a high-resistance seal is formed. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.

  • Data Acquisition: High-voltage-activated calcium currents (ICa) are elicited by a voltage-step protocol. The baseline current is recorded.

  • Drug Application: BAM8-22, alone or in combination with this compound, is applied to the neuron via the perfusion system. The effect on ICa is recorded.

  • Data Analysis: The percentage of inhibition of ICa is calculated, and dose-response curves are generated to determine IC50 values.

Section 2: ML385 (NRF2 Inhibitor)

ML385 is a potent and specific inhibitor of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). Under normal conditions, NRF2 is kept at low levels by its repressor, KEAP1. Under oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression of a battery of antioxidant and cytoprotective genes. In some cancers, mutations in KEAP1 or gain-of-function mutations in NRF2 lead to the constitutive activation of this pathway, promoting cancer cell survival and resistance to chemotherapy. ML385 was identified as a tool compound to probe the function of NRF2 and as a potential therapeutic agent to overcome chemoresistance.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of ML385 as an NRF2 inhibitor.

ParameterValueSpecies/Cell LineAssay TypeReference
IC50 1.9 µMIn vitroFluorescence Polarization Assay (dissociation of NRF2-MAFG from ARE-DNA)[5]
In Vitro Efficacy Dose-dependent reduction in NRF2 transcriptional activity (maximum inhibition at 5 µM)Human (A549 lung cancer cells)Gene Expression Analysis[2]
In Vivo Half-life (t1/2) 2.82 hoursMouse (CD-1)Pharmacokinetic Analysis (30 mg/kg IP)[2]
In Vivo Efficacy Significantly enhances anti-tumor effect of carboplatinMouse (A549 xenograft model)Tumor Volume Measurement[2]
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NRF2 signaling pathway inhibited by ML385 and a typical experimental workflow for its characterization.

NRF2_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Binding Proteasome Proteasome NRF2->Proteasome Degradation NRF2_nuc NRF2 NRF2->NRF2_nuc Translocates Cul3 Cul3-Rbx1 E3 Ligase KEAP1->Cul3 Associates with Cul3->NRF2 Ubiquitinates Oxidative_Stress Oxidative Stress Oxidative_Stress->KEAP1 Inactivates sMAF sMAF NRF2_nuc->sMAF Heterodimerizes with ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds to sMAF->ARE Binds to Target_Genes Target Gene Expression (e.g., NQO1, GCLC, HO-1) ARE->Target_Genes Activates ML385 ML385 ML385->NRF2_nuc Inhibits DNA binding

NRF2 Signaling Pathway

ML385_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Screening 1. High-Throughput Screen (Identify NRF2 inhibitors) Binding_Assay 2. Binding Assay (Confirm direct interaction with NRF2, e.g., FP) Screening->Binding_Assay Gene_Expression 3. Gene Expression Analysis (Measure inhibition of NRF2 target genes) Binding_Assay->Gene_Expression Clonogenic_Assay 4. Clonogenic Assay (Assess effect on cancer cell survival, alone and with chemo) Gene_Expression->Clonogenic_Assay PK_studies 5. Pharmacokinetic Studies (Determine half-life and bioavailability) Clonogenic_Assay->PK_studies Xenograft 6. Xenograft Model (NSCLC cells in immunodeficient mice) PK_studies->Xenograft Efficacy 7. Efficacy Studies (Treat with ML385, chemo, or combination and measure tumor volume) Xenograft->Efficacy PD_Analysis 8. Pharmacodynamic Analysis (Measure NRF2 target gene expression in tumors) Efficacy->PD_Analysis

Experimental Workflow for ML385
Experimental Protocols

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment with cytotoxic agents.

  • Cell Seeding: Cancer cells (e.g., A549) are harvested, counted, and seeded at a low density (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of ML385, a chemotherapeutic agent (e.g., carboplatin), or a combination of both.

  • Incubation: The plates are incubated for a period that allows for colony formation (typically 10-14 days). The medium with the treatment may be replaced with fresh medium after an initial exposure period (e.g., 24-72 hours).

  • Fixation and Staining: The medium is removed, and the colonies are washed with PBS. They are then fixed with a solution like methanol and stained with a dye such as crystal violet.

  • Colony Counting: The plates are washed to remove excess stain and allowed to dry. Colonies containing at least 50 cells are counted manually or using an automated colony counter.

  • Data Analysis: The plating efficiency and surviving fraction for each treatment condition are calculated relative to the untreated control.

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: A suspension of human NSCLC cells (e.g., 5 x 106 A549 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Tumor volume is measured regularly with calipers.

  • Treatment Groups: The mice are randomized into different treatment groups: vehicle control, ML385 alone, carboplatin alone, and the combination of ML385 and carboplatin.

  • Drug Administration: ML385 is typically administered via intraperitoneal (IP) injection (e.g., 30 mg/kg daily), and carboplatin is administered according to a standard regimen (e.g., weekly IP injection).

  • Monitoring: Tumor volumes and body weights are monitored throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting or immunohistochemistry to assess NRF2 pathway activity). The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the different treatment groups.

References

An In-depth Technical Guide to the Interaction of ML382 and BAM8-22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular interaction between ML382 and BAM8-22, focusing on their combined effect on the Mas-related G protein-coupled receptor X1 (MRGPRX1). This interaction is of significant interest in the fields of pain and sensory neuroscience, offering a promising avenue for the development of novel analgesics. This compound acts as a positive allosteric modulator (PAM) of MRGPRX1, while BAM8-22 is a selective agonist for this receptor. Their synergistic action enhances the receptor's signaling cascade, leading to potentiation of its downstream effects. This document details the quantitative aspects of this interaction, the underlying signaling pathways, and the experimental methodologies used to characterize these molecules.

Core Interaction: this compound as a Positive Allosteric Modulator of BAM8-22-mediated MRGPRX1 Activation

This compound is a potent and selective positive allosteric modulator of MRGPRX1, with an EC50 of 190 nM.[1][2] It enhances the activity of the endogenous peptide agonist BAM8-22, a cleavage product of proenkephalin A that selectively activates MRGPRX1.[3][4][5] The positive allosteric modulation by this compound results in a significant increase in the potency of BAM8-22. This synergistic relationship has been demonstrated to be effective in attenuating persistent pain in preclinical models, highlighting the therapeutic potential of targeting MRGPRX1 with a combination of an agonist and a PAM.[6][7]

The structural basis for this interaction has been elucidated through cryo-electron microscopy, revealing that this compound acts as a "molecular glue," stabilizing the interaction between BAM8-22 and MRGPRX1.[8] This enhanced binding affinity translates to a more robust downstream signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data describing the interaction between this compound and BAM8-22.

Table 1: Potency of this compound as a Positive Allosteric Modulator of MRGPRX1

CompoundParameterValueReference
This compoundEC50190 nM[1][2]

Table 2: Effect of this compound on the Potency of BAM8-22 in Inhibiting High-Voltage Activated Calcium Channels (ICa)

This compound ConcentrationBAM8-22 IC50Reference
0 µM (absence)0.66 ± 0.05 µM[1][2]
0.1 µM0.43 ± 0.02 µM[1][2]
1 µM0.25 ± 0.02 µM[1][2]
10 µM0.06 ± 0.01 µM[1][2]
30 µM0.08 ± 0.01 µM[1][2]

Signaling Pathways

The activation of MRGPRX1 by BAM8-22, and its potentiation by this compound, initiates a G protein-mediated signaling cascade. MRGPRX1 couples to the Gαq subunit of the heterotrimeric G protein.[7][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[9][10]

Furthermore, the Gβγ subunits, dissociated from Gαq upon receptor activation, can directly modulate the activity of ion channels.[11] A key downstream effect is the inhibition of high-voltage-activated Ca2+ channels (HVA ICa).[6][11] This inhibition is enhanced in the presence of this compound.[6][11] Additionally, activation of MRGPRX1 can increase the activity of TTX-resistant sodium channels, contributing to neuronal excitability and the sensation of itch.[12]

MRGPRX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MRGPRX1 MRGPRX1 G_protein Gαq/βγ MRGPRX1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Gαq activation HVA_Ca_Channel HVA Ca2+ Channel G_protein->HVA_Ca_Channel Gβγ modulation TTX_R_Na_Channel TTX-R Na+ Channel G_protein->TTX_R_Na_Channel Gβγ modulation Ca_release Ca2+ Release from ER PLC->Ca_release IP3 Generation Ca_inhibition Inhibition of Ca2+ Influx HVA_Ca_Channel->Ca_inhibition Na_influx Increased Na+ Influx TTX_R_Na_Channel->Na_influx BAM8_22 BAM8-22 (Agonist) BAM8_22->MRGPRX1 This compound This compound (PAM) This compound->MRGPRX1 Pain_Inhibition Pain Inhibition Ca_inhibition->Pain_Inhibition Neuronal_Excitability Neuronal Excitability (Itch) Na_influx->Neuronal_Excitability Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_steps_vitro cluster_steps_vivo FLIPR Calcium Mobilization Assay (FLIPR) Patch_Clamp Patch-Clamp Electrophysiology Pain_Model Animal Model of Pain (e.g., Formalin Test) FLIPR->Pain_Model Confirmation of Mechanism FLIPR_step1 Measure Ca2+ influx in cell lines FLIPR->FLIPR_step1 Patch_Clamp_step1 Measure ion channel modulation in neurons Patch_Clamp->Patch_Clamp_step1 Pain_Model_step1 Assess analgesic effects in mice Pain_Model->Pain_Model_step1

References

In-Depth Technical Guide: ML382 Target Engagement with MRGPRX1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of ML382 with the Mas-related G protein-coupled receptor X1 (MRGPRX1). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Concepts of this compound and MRGPRX1 Interaction

Mas-related G protein-coupled receptor X1 (MRGPRX1) is a primate-specific receptor primarily expressed in primary sensory neurons, making it a compelling target for therapeutic intervention in itch and pain.[1][2][3] this compound has been identified as a potent and selective positive allosteric modulator (PAM) of MRGPRX1.[4][5][6] As a PAM, this compound enhances the activity of endogenous agonists, such as the peptide BAM8-22, at the MRGPRX1 receptor.[7][8] This allosteric modulation presents a sophisticated mechanism for fine-tuning receptor activity and offers a promising avenue for the development of novel analgesics.[7][8]

Quantitative Analysis of this compound Engagement with MRGPRX1

The following table summarizes the key quantitative data characterizing the interaction of this compound with MRGPRX1. This data is crucial for understanding the potency and efficacy of this compound as a positive allosteric modulator.

ParameterValueAssay ConditionsSource
EC50 190 nMFunctional assay in a HEK 293 cell system.[4][5][6]
BAM8-22 IC50 (alone) 0.66 ± 0.05 μMInhibition of high-voltage-activated (HVA) Ca2+ currents (ICa) in dorsal root ganglion (DRG) neurons from MrgprX1 transgenic mice.[4][6]
BAM8-22 IC50 (+ 0.1 μM this compound) 0.43 ± 0.02 μMInhibition of HVA ICa in DRG neurons from MrgprX1 transgenic mice.[4][6]
BAM8-22 IC50 (+ 1 μM this compound) 0.25 ± 0.02 μMInhibition of HVA ICa in DRG neurons from MrgprX1 transgenic mice.[4][6]
BAM8-22 IC50 (+ 10 μM this compound) 0.06 ± 0.01 μMInhibition of HVA ICa in DRG neurons from MrgprX1 transgenic mice.[4]
BAM8-22 IC50 (+ 30 μM this compound) 0.08 ± 0.01 μMInhibition of HVA ICa in DRG neurons from MrgprX1 transgenic mice.[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

MRGPRX1_Signaling_Pathway MRGPRX1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MRGPRX1 MRGPRX1 Gq Gαq MRGPRX1->Gq Agonist (e.g., BAM8-22) + This compound (PAM) PLC PLCβ Gq->PLC GTP PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Opens Channels PKC PKC DAG->PKC Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Ca_cyto->PKC downstream Downstream Cellular Responses (e.g., Neuronal Excitability) PKC->downstream

Caption: MRGPRX1 signaling cascade initiated by agonist and PAM binding.

Calcium_Mobilization_Assay_Workflow Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture HEK293 cells stably expressing MRGPRX1 plating 2. Plate cells in a 96-well black-walled, clear-bottom plate cell_culture->plating incubation1 3. Incubate for 24 hours plating->incubation1 loading 4. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation1->loading incubation2 5. Incubate for 30-60 minutes at 37°C loading->incubation2 wash 6. Wash cells to remove excess dye incubation2->wash compound_add 7. Add this compound (PAM) at various concentrations wash->compound_add agonist_add 8. Add BAM8-22 (Agonist) compound_add->agonist_add readout 9. Measure fluorescence intensity using a plate reader (e.g., FLIPR) agonist_add->readout data_norm 10. Normalize fluorescence data readout->data_norm dose_response 11. Plot dose-response curves data_norm->dose_response ec50_calc 12. Calculate EC50/IC50 values dose_response->ec50_calc

Caption: Workflow for assessing this compound's effect on calcium mobilization.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the engagement of this compound with MRGPRX1.

Calcium Mobilization Assay

This assay is a common method to assess the functional activity of GPCRs that signal through the Gαq pathway, leading to an increase in intracellular calcium.

Objective: To determine the potency of this compound as a positive allosteric modulator of MRGPRX1 by measuring its effect on agonist-induced calcium mobilization.

Materials:

  • HEK293 cells stably expressing human MRGPRX1.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well black-walled, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution (in DMSO).

  • BAM8-22 stock solution (in water or assay buffer).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Culture: Maintain HEK293-MRGPRX1 cells in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Addition:

    • To determine the effect of this compound as a PAM, add varying concentrations of this compound to the wells and incubate for a short period.

    • Subsequently, add a fixed concentration of the agonist BAM8-22.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The initial fluorescence reading before agonist addition serves as the baseline.

  • Data Analysis:

    • Normalize the fluorescence signal to the baseline.

    • Plot the peak fluorescence response against the concentration of the agonist in the presence and absence of different concentrations of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 of the agonist and the fold-shift in potency induced by this compound.

Electrophysiology: Whole-Cell Patch-Clamp for Calcium Current Inhibition

This technique directly measures the functional consequence of MRGPRX1 activation on ion channel activity in neurons.

Objective: To quantify the potentiation by this compound of BAM8-22-induced inhibition of high-voltage-activated (HVA) calcium channels.

Materials:

  • Dorsal root ganglion (DRG) neurons isolated from MrgprX1 transgenic mice.

  • Patch-clamp rig including an amplifier, micromanipulators, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

  • Internal solution for the patch pipette (containing ions and reagents to isolate calcium currents, e.g., CsCl, Mg-ATP, Na-GTP, EGTA).

  • This compound and BAM8-22 solutions for perfusion.

Procedure:

  • Neuron Preparation: Isolate DRG neurons from MrgprX1 transgenic mice and culture them for a short period.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a DRG neuron.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Elicit HVA calcium currents by applying depolarizing voltage steps.

  • Drug Application:

    • Establish a stable baseline recording of the calcium current.

    • Perfuse the neuron with a solution containing a low concentration of BAM8-22 and record the inhibition of the calcium current.

    • After washout, co-apply the same concentration of BAM8-22 with a specific concentration of this compound and record the enhanced inhibition.

    • To determine the IC50 shift, perform a dose-response of BAM8-22 in the absence and presence of various concentrations of this compound.[4]

  • Data Analysis:

    • Measure the peak amplitude of the calcium current before and after drug application.

    • Calculate the percentage of inhibition for each condition.

    • Plot the percentage of inhibition against the concentration of BAM8-22 and fit the data to determine the IC50 values.[4]

Conclusion

The available data robustly supports the role of this compound as a positive allosteric modulator of MRGPRX1. Its ability to significantly enhance the potency of the endogenous agonist BAM8-22 in functional assays highlights its potential for therapeutic development. The detailed protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of this compound and other modulators of MRGPRX1, ultimately advancing the pursuit of novel treatments for pain and itch.

References

the discovery and history of ML382

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of ML385 (formerly ML382), a Potent NRF2 Inhibitor

This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to the small molecule NRF2 inhibitor, ML385. The information is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature Clarification: The compound of interest, a selective inhibitor of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), is currently designated as ML385. In early publications, it was referred to as this compound. This guide will use the current and accepted name, ML385.

Discovery and History

ML385 was identified through a quantitative high-throughput screening (qHTS) of approximately 400,000 small molecules from the Molecular Libraries Small Molecule Repository (MLSMR).[1] The screen was designed to find inhibitors of the NRF2 pathway, which has been implicated in the therapeutic resistance of certain cancers, such as non-small cell lung cancer (NSCLC).[1] The optimization of a thiazole-indoline compound series identified during this screening led to the development of ML385 as a potent and specific NRF2 inhibitor.[2]

Mechanism of Action

ML385 exerts its inhibitory effect through direct interaction with the NRF2 protein.[3] Specifically, it binds to the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2.[1][3] This binding interferes with the formation of the functional NRF2-MAFG heterodimer complex and its subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of NRF2 target genes.[1][2][3] This disruption of NRF2's transcriptional activity leads to a downregulation of its target genes, which are involved in cellular defense against oxidative stress.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for ML385.

ParameterValueAssayCell Line/SystemReference
IC50 1.9 µMFluorescence Polarization Assay (inhibition of NRF2-MAFG binding to ARE-DNA)In vitro[4][5]
Maximum Inhibitory Concentration 5 µMNRF2 Transcriptional Activity AssayA549 cells[5]

Experimental Protocols

Quantitative High-Throughput Screen (qHTS)

The discovery of ML385 was initiated with a qHTS campaign to identify inhibitors of NRF2. The assay utilized a cell-based reporter system to measure NRF2 activity.

  • Cell Line: A549 cells, a human lung carcinoma cell line with a KEAP1 mutation leading to constitutive NRF2 activation.

  • Reporter Construct: A luciferase reporter gene under the control of an NRF2-responsive Antioxidant Response Element (ARE) promoter.

  • Screening Protocol:

    • A549-ARE luciferase reporter cells were dispensed into 1536-well plates.

    • Compounds from the MLSMR library were added to the wells at various concentrations.

    • After a defined incubation period, luciferase activity was measured using a luminometer.

    • A decrease in luminescence indicated potential inhibition of the NRF2 pathway.

  • Hit Confirmation: Primary hits were confirmed and their potency and efficacy were determined in concentration-response experiments.

Fluorescence Polarization Assay for NRF2-DNA Binding

This assay was used to determine the IC50 of ML385 by measuring its ability to disrupt the interaction between the NRF2-MAFG protein complex and a fluorescein-labeled ARE-DNA duplex.[5]

  • Reagents:

    • Purified NRF2 and MAFG proteins.

    • Fluorescein-labeled double-stranded DNA containing the ARE consensus sequence.

    • Assay buffer.

  • Protocol:

    • NRF2 and MAFG proteins were incubated together to allow for heterodimer formation.

    • The fluorescein-labeled ARE-DNA was added to the protein complex.

    • ML385 at varying concentrations was added to the mixture.

    • The fluorescence polarization of the solution was measured. A decrease in polarization indicated the displacement of the labeled DNA from the protein complex.

    • The IC50 value was calculated from the dose-response curve.[5]

NRF2 Target Gene Expression Assay (Quantitative Real-Time PCR)

The effect of ML385 on the expression of NRF2 downstream target genes was quantified using qRT-PCR.[6]

  • Cell Treatment: A549 cells were treated with ML385 (e.g., 5 µM) for various time points (e.g., 48 and 72 hours).[3]

  • RNA Extraction and cDNA Synthesis: Total RNA was isolated from the treated cells and reverse-transcribed to cDNA.[6]

  • qRT-PCR:

    • The cDNA was used as a template for PCR with primers specific for NRF2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., β-actin) for normalization.

    • The reaction was performed in a real-time PCR system with SYBR Green for detection.

    • The relative expression of the target genes was calculated using the 2-ΔΔCT method.[6]

Visualizations

Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the Keap1-Nrf2 signaling pathway and the point of intervention by ML385.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2_cyto->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Oxidative_Stress Oxidative Stress Electrophiles Oxidative_Stress->Keap1 Inactivates Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE ARE Maf->ARE Binds Target_Genes Target Gene Expression (e.g., NQO1, HMOX1) ARE->Target_Genes Activates ML385 ML385 ML385->Nrf2_nuc Inhibits Binding to ARE

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of ML385.

ML385 Discovery and Validation Workflow

This diagram outlines the experimental workflow from the initial high-throughput screen to the validation of ML385.

ML385_Workflow Screen qHTS of ~400,000 Compounds (A549-ARE Luciferase Assay) Hit_ID Identification of Primary Hits Screen->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead ML385_ID Identification of ML385 Hit_to_Lead->ML385_ID FP_Assay Fluorescence Polarization Assay (NRF2-DNA Binding, IC50) ML385_ID->FP_Assay Gene_Expression NRF2 Target Gene Expression (qRT-PCR) ML385_ID->Gene_Expression In_Vivo In Vivo Efficacy Studies (NSCLC Models) Gene_Expression->In_Vivo

Caption: Experimental workflow for the discovery and validation of ML385.

References

ML382: A Positive Allosteric Modulator of MRGPRX1 for Sensory Neuron Modulation in Pain Attenuation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), a receptor preferentially expressed in small-diameter primary sensory neurons. This document provides a comprehensive technical overview of the effects of this compound on sensory neuron function, with a focus on its role in pain modulation. It consolidates quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MRGPRX1 for the treatment of pain.

Core Mechanism of Action

This compound does not directly activate MRGPRX1 but rather enhances the receptor's response to endogenous agonists, such as the bovine adrenal medulla peptide fragment BAM8-22.[1][2] This positive allosteric modulation leads to the inhibition of pain signals. The central activation of MRGPRX1 by its endogenous ligands, potentiated by this compound, has been demonstrated to effectively inhibit persistent pain, highlighting MRGPRX1 as a promising target for non-opioid pain therapies.[1]

Signaling Pathway

The proposed signaling pathway for this compound's action involves the potentiation of the endogenous agonist's effect on MRGPRX1 located on the central terminals of primary sensory neurons in the spinal cord. This enhanced activation of MRGPRX1 is thought to engage Gαi/o signaling pathways, leading to the inhibition of neurotransmitter release and a subsequent reduction in nociceptive transmission.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal of Sensory Neuron cluster_postsynaptic Postsynaptic Neuron Endogenous Agonist (BAM8-22) Endogenous Agonist (BAM8-22) MRGPRX1 MRGPRX1 Endogenous Agonist (BAM8-22)->MRGPRX1 Binds This compound This compound This compound->MRGPRX1 Potentiates Gai Gαi MRGPRX1->Gai Activates Inhibition Inhibition of Neurotransmitter Release Gai->Inhibition Nociceptive Transmission Nociceptive Transmission Inhibition->Nociceptive Transmission Reduces Pain Perception Pain Perception Nociceptive Transmission->Pain Perception Leads to

Caption: Proposed signaling pathway of this compound in sensory neurons.

Quantitative Data on In Vivo Efficacy

Preclinical studies have demonstrated the analgesic effects of this compound in various animal models of pain. The data consistently shows that intrathecal administration of this compound can alleviate pain hypersensitivity.

Pain Model Species Administration Route Dose Effect Citation
Chronic Constriction Injury (CCI) of the Sciatic NerveHumanized MRGPRX1 MiceIntrathecal (i.th.)Not specifiedInhibited pain hypersensitivity[3]
Nerve InjuryMrgprX1 MiceIntrathecal (i.th.)Not specifiedAlleviated ongoing pain[1]
-MrgprX1 MiceIntraperitoneal (i.p.)Not specifiedNo inhibitory effect on pain[1]

Experimental Protocols

The following sections detail the methodologies used in key experiments to evaluate the effects of this compound.

In Vivo Pain Models

Various animal models are used to induce and measure pain to test the efficacy of analgesic compounds like this compound.[4][5][6]

  • Chronic Constriction Injury (CCI) Model: This model of neuropathic pain involves surgically ligating the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia in the affected paw.[3]

  • Inflammatory Pain Models: These models involve inducing inflammation through the injection of substances like carrageenan or Complete Freund's Adjuvant (CFA) into the paw, resulting in localized pain and hypersensitivity.[4][7]

Behavioral Assessment of Pain

Pain-related behaviors are quantified to assess the analgesic effects of compounds.

  • Paw Withdrawal Latency (PWL): This test measures the latency for an animal to withdraw its paw from a thermal stimulus (e.g., radiant heat). An increased withdrawal latency indicates an analgesic effect.[3]

  • Von Frey Test: This test assesses mechanical allodynia by applying calibrated monofilaments to the plantar surface of the paw to determine the stimulus intensity required to elicit a withdrawal response.

  • Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding or aversive properties of a drug. In the context of pain, it can be used to determine if a drug alleviates ongoing pain, leading the animal to prefer the environment associated with drug administration.[1]

Measurement of Intracellular Calcium Responses

To assess the activity of MRGPRX1 in vitro, changes in intracellular calcium levels are measured in cells expressing the receptor.

  • FLIPR Calcium Assay: This high-throughput screening assay uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon receptor activation. HEK293 cells stably transfected with human MRGPRX1 are often used for this purpose.[3]

Experimental Workflow: In Vivo Pain Assessment

The following diagram illustrates a typical workflow for assessing the analgesic properties of a compound like this compound in a preclinical pain model.

In Vivo Pain Assessment Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Testing cluster_analysis Data Analysis Animal Model Induce Pain Model (e.g., CCI) Baseline Testing Baseline Behavioral Testing (e.g., PWL, Von Frey) Animal Model->Baseline Testing Drug Administration Administer this compound (e.g., Intrathecal) Baseline Testing->Drug Administration Post-Treatment Testing Post-Treatment Behavioral Testing Drug Administration->Post-Treatment Testing Data Collection Collect and Record Data Post-Treatment Testing->Data Collection Statistical Analysis Statistical Analysis of Behavioral Responses Data Collection->Statistical Analysis Conclusion Draw Conclusions on Analgesic Efficacy Statistical Analysis->Conclusion

References

The Downstream Signaling of ML382: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). This receptor is primarily expressed in small-diameter primary sensory neurons and is implicated in pain and itch sensation. This compound enhances the activity of the endogenous MRGPRX1 agonist, bovine adrenal medulla 8-22 (BAM8-22), leading to the modulation of downstream signaling cascades. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, detailed experimental protocols for their investigation, and quantitative data to support the described mechanisms.

Core Signaling Pathways of MRGPRX1 Modulated by this compound

MRGPRX1 is a G protein-coupled receptor (GPCR) that couples to both inhibitory (Gαi/o) and stimulatory (Gαq) G proteins. The potentiation of BAM8-22-induced MRGPRX1 activation by this compound results in the simultaneous engagement of these two key signaling pathways.

The Gαi/o-Mediated Pathway: Inhibition of N-type Calcium Channels

Upon activation by the BAM8-22/ML382 complex, the Gαi/o protein dissociates into its Gαi/o-GTP and Gβγ subunits. The liberated Gβγ dimer directly interacts with and inhibits the activity of N-type voltage-gated calcium channels (CaV2.2). This inhibition reduces calcium influx into the presynaptic terminal of sensory neurons, leading to a decrease in neurotransmitter release and subsequent attenuation of pain signals.

G_alpha_i_o_pathway cluster_membrane Cell Membrane MRGPRX1 MRGPRX1 G_protein Gαi/o-GDP/Gβγ MRGPRX1->G_protein activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates to CaV2_2 N-type Ca²⁺ Channel (CaV2.2) Ca_ion_in Ca²⁺ CaV2_2->Ca_ion_in influx Neurotransmitter_release Neurotransmitter Release Ca_ion_in->Neurotransmitter_release triggers Ca_ion_out Ca²⁺ BAM8_22_this compound BAM8-22 + this compound BAM8_22_this compound->MRGPRX1 binds & activates G_beta_gamma->CaV2_2 inhibits Pain_Signal_Attenuation Pain Signal Attenuation Neurotransmitter_release->Pain_Signal_Attenuation leads to G_alpha_q_pathway cluster_membrane Cell Membrane MRGPRX1 MRGPRX1 G_protein_q Gαq-GDP/Gβγ MRGPRX1->G_protein_q activates G_alpha_q_GTP Gαq-GTP G_protein_q->G_alpha_q_GTP dissociates to PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 produces DAG DAG PIP2->DAG produces BAM8_22_this compound BAM8-22 + this compound BAM8_22_this compound->MRGPRX1 binds & activates G_alpha_q_GTP->PLC activates ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ion Ca²⁺ ER->Ca_ion releases Ca_ion->PKC activates Downstream_Targets Downstream Targets PKC->Downstream_Targets phosphorylates experimental_workflow start Start culture Culture DRG Neurons start->culture prepare_rig Prepare Patch-Clamp Rig culture->prepare_rig patch Achieve Whole-Cell Configuration prepare_rig->patch baseline Record Baseline ICa patch->baseline apply_bam Apply BAM8-22 baseline->apply_bam apply_this compound Co-apply BAM8-22 + this compound apply_bam->apply_this compound record Record ICa Inhibition apply_this compound->record washout Washout Drugs record->washout analyze Analyze Data (IC50) washout->analyze end End analyze->end

The NRF2 Inhibitor ML382: A Potential Modulator of Pruritus Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pruritus, or chronic itch, is a debilitating symptom associated with numerous dermatological and systemic diseases. The underlying molecular mechanisms are complex and involve a sophisticated interplay between the immune system, the nervous system, and skin cells. Emerging evidence points towards the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway as a critical regulator of oxidative stress and inflammation, two key drivers of pruritus. This technical guide explores the hypothesized role of ML382, a potent and specific inhibitor of NRF2, in the context of pruritus research. While direct studies on this compound and pruritus are currently lacking, this document synthesizes the existing knowledge on the NRF2 pathway in skin inflammation and itch, details the mechanism of action of this compound, and provides comprehensive experimental protocols and data presentation formats to facilitate future investigations into this promising area of research.

Introduction: The NRF2 Pathway in Skin Homeostasis and Pruritus

The skin is constantly exposed to environmental stressors that can lead to oxidative stress and inflammation, contributing to the sensation of itch. The NRF2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, NRF2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. In response to oxidative or electrophilic stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.

In inflammatory skin conditions frequently associated with pruritus, such as atopic dermatitis and psoriasis, the NRF2 pathway is implicated in maintaining skin homeostasis. Studies have shown that NRF2 activation can ameliorate skin inflammation by reducing the production of pro-inflammatory cytokines and protecting skin cells from oxidative damage. Conversely, impaired NRF2 activity has been observed in lesional skin of atopic dermatitis patients.

Mast cells are key players in the pathophysiology of pruritus, releasing a plethora of itch-inducing mediators, including histamine. Recent research has demonstrated that activation of the NRF2 pathway can inhibit mast cell degranulation and the release of histamine. This finding provides a direct link between NRF2 signaling and a critical cellular event in the generation of itch.

This compound: A Specific Inhibitor of the NRF2 Pathway

This compound (also known as ML385) is a small molecule inhibitor that specifically targets NRF2. It functions by binding to NRF2 and preventing its translocation to the nucleus, thereby inhibiting the transcription of NRF2-dependent genes. This targeted inhibition makes this compound a valuable tool for dissecting the precise roles of the NRF2 pathway in various biological processes, including inflammation and pruritus.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the disruption of the NRF2-KEAP1 signaling axis. By binding to NRF2, this compound prevents its release from KEAP1, even in the presence of oxidative stress. This leads to the continued degradation of NRF2 and a subsequent downregulation of its target genes.

cluster_0 Normal NRF2 Activation cluster_1 Inhibition by this compound Stress Oxidative Stress KEAP1_Nrf2 KEAP1-NRF2 Complex Stress->KEAP1_Nrf2 induces dissociation NRF2_active Active NRF2 KEAP1_Nrf2->NRF2_active Degradation NRF2 Degradation KEAP1_Nrf2->Degradation constitutive degradation Nucleus Nucleus NRF2_active->Nucleus translocation ARE Antioxidant Response Element Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes activates This compound This compound KEAP1_Nrf2_this compound KEAP1-NRF2-ML382 Complex This compound->KEAP1_Nrf2_this compound binds and stabilizes KEAP1_Nrf2_this compound->Degradation promotes

Figure 1: Mechanism of NRF2 activation and its inhibition by this compound.

Hypothetical Role of this compound in Pruritus Research

Based on the established role of NRF2 in mitigating inflammation and mast cell activation, the use of the NRF2 inhibitor this compound in pruritus research presents a compelling, albeit counterintuitive, hypothesis. By inhibiting the protective NRF2 pathway, this compound would be expected to exacerbate pruritus in inflammatory skin models. This approach, however, is invaluable for several reasons:

  • Validating the role of NRF2: By observing a worsening of pruritus upon NRF2 inhibition with this compound, researchers can definitively confirm the protective role of the NRF2 pathway in itch.

  • Unraveling downstream mechanisms: Investigating the cellular and molecular changes induced by this compound in pruritus models can help identify the specific NRF2-regulated genes and pathways that are crucial for controlling itch.

  • Identifying novel therapeutic targets: Understanding how the absence of NRF2 signaling leads to increased pruritus can reveal new molecular targets for the development of anti-pruritic drugs that aim to activate, rather than inhibit, this pathway.

Experimental Protocols

To investigate the role of this compound in pruritus, a series of in vivo and in vitro experiments can be conducted. The following are detailed protocols for key experiments.

In Vivo Murine Model of Atopic Dermatitis-Associated Pruritus

This protocol utilizes the MC903 (calcipotriol)-induced atopic dermatitis model, which is known to induce significant scratching behavior in mice.

Materials:

  • This compound (solubilized in a suitable vehicle, e.g., DMSO and corn oil)

  • MC903 (Calcipotriol)

  • 8-week-old C57BL/6 mice

  • Vehicle control for this compound

  • Vehicle control for MC903 (e.g., ethanol)

  • Tools for topical application and subcutaneous injection

  • Behavioral observation chambers with video recording capabilities

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing and experimental conditions for at least one week prior to the start of the experiment.

  • Grouping: Divide mice into four groups:

    • Group 1: Vehicle (MC903) + Vehicle (this compound)

    • Group 2: Vehicle (MC903) + this compound

    • Group 3: MC903 + Vehicle (this compound)

    • Group 4: MC903 + this compound

  • Induction of Atopic Dermatitis: Topically apply 2 nmol of MC903 (or its vehicle) to the right ear of the mice every other day for 14 days.

  • This compound Administration: Administer this compound (e.g., 10-30 mg/kg) or its vehicle via subcutaneous injection daily, starting one day before the first MC903 application.

  • Behavioral Analysis: On specified days (e.g., days 3, 7, 10, and 14), place individual mice in the observation chambers and record their scratching behavior for 60 minutes. A scratch is defined as a bout of scratching with the hind limb directed towards the head and neck region.

  • Tissue Collection: At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis (e.g., H&E staining for epidermal thickness and mast cell infiltration) and molecular analysis (e.g., qPCR for inflammatory cytokine expression).

start Start acclimatize Acclimatize Mice (1 week) start->acclimatize grouping Divide into 4 Groups acclimatize->grouping induction Induce Atopic Dermatitis (MC903 on ear, every other day for 14 days) grouping->induction treatment Administer this compound/Vehicle (daily subcutaneous injection) grouping->treatment behavior Record Scratching Behavior (60 min on days 3, 7, 10, 14) induction->behavior treatment->behavior tissue Euthanize and Collect Ear Tissue (Histology and qPCR) behavior->tissue end End tissue->end

Figure 2: Experimental workflow for the in vivo atopic dermatitis model.
In Vitro Mast Cell Degranulation Assay

This assay assesses the effect of this compound on mast cell degranulation, a key event in pruritus.

Materials:

  • LAD2 human mast cell line or bone marrow-derived mast cells (BMMCs)

  • This compound

  • Compound 48/80 (mast cell degranulator)

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture LAD2 cells or BMMCs according to standard protocols.

  • Pre-treatment: Pre-incubate the mast cells with varying concentrations of this compound (or vehicle) for 1-2 hours.

  • Stimulation: Stimulate the cells with Compound 48/80 (e.g., 10 µg/mL) for 30 minutes at 37°C to induce degranulation.

  • Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

  • β-hexosaminidase Assay:

    • Add the supernatant to a 96-well plate.

    • Add pNAG solution to each well.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction with a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).

    • Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (cells lysed with Triton X-100).

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Scratching Behavior in MC903-Induced Atopic Dermatitis Model

Treatment GroupDay 3 (Scratches/hour)Day 7 (Scratches/hour)Day 14 (Scratches/hour)
Vehicle + VehicleMean ± SEMMean ± SEMMean ± SEM
Vehicle + this compoundMean ± SEMMean ± SEMMean ± SEM
MC903 + VehicleMean ± SEMMean ± SEMMean ± SEM
MC903 + this compoundMean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of this compound on Mast Cell Degranulation

This compound Concentration (µM)β-hexosaminidase Release (%)
0 (Vehicle)Mean ± SEM
1Mean ± SEM
5Mean ± SEM
10Mean ± SEM

Signaling Pathways for Visualization

The NRF2 pathway's interaction with inflammatory and pruritic signaling can be visualized to better understand the potential impact of this compound.

cluster_nrf2 NRF2 Pathway cluster_inflammation Inflammatory Signaling cluster_pruritus Pruritus Signaling NRF2 NRF2 Antioxidant_Genes Antioxidant Genes (e.g., HO-1) NRF2->Antioxidant_Genes activates KEAP1 KEAP1 KEAP1->NRF2 inhibits This compound This compound This compound->NRF2 inhibits NFkB NF-κB Antioxidant_Genes->NFkB inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines induces Mast_Cell Mast Cell Proinflammatory_Cytokines->Mast_Cell activates Histamine Histamine Release Mast_Cell->Histamine Sensory_Neuron Sensory Neuron Histamine->Sensory_Neuron activates Itch_Sensation Itch Sensation Sensory_Neuron->Itch_Sensation

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Imaging with ML382

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML382 is a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative stress. Recent scientific findings have illuminated a significant crosstalk between the NRF2 signaling pathway and intracellular calcium (Ca²⁺) homeostasis. The NRF2 pathway has been shown to influence calcium signaling, particularly by modulating the calcium levels within the endoplasmic reticulum (ER)[1][2]. This connection suggests that this compound, by inhibiting NRF2, could serve as a valuable tool for investigating the intricate relationship between oxidative stress and calcium signaling in various cellular contexts.

These application notes provide a detailed, albeit hypothetical, protocol for utilizing this compound in in vitro calcium imaging experiments. The proposed methodologies are based on the established link between NRF2 and calcium regulation and are intended to guide researchers in exploring this novel application.

Putative Mechanism of Action

The NRF2 pathway is understood to regulate the expression of Glutathione Peroxidase 8 (GPx8), a key enzyme that modulates the activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump[1]. The SERCA pump is essential for maintaining low cytosolic calcium levels by actively transporting Ca²⁺ into the ER. By inhibiting NRF2, this compound is hypothesized to downregulate GPx8 expression, leading to altered SERCA activity and subsequent changes in ER calcium stores and cytosolic calcium dynamics. This modulation of calcium homeostasis can be visualized and quantified using in vitro calcium imaging techniques.

Furthermore, inhibition of NRF2 by this compound is expected to increase cellular oxidative stress. Elevated reactive oxygen species (ROS) can directly impact the function of various calcium channels and transporters, potentially leading to an influx of extracellular calcium or release from intracellular stores[3].

Core Applications

  • Investigating the role of NRF2 in cellular calcium homeostasis: Elucidate how the inhibition of the primary antioxidant response pathway affects intracellular calcium signaling.

  • Studying the interplay between oxidative stress and calcium signaling: Utilize this compound to induce a state of oxidative stress and simultaneously monitor the consequential changes in calcium dynamics.

  • Screening for compounds that modulate NRF2-dependent calcium signaling: Employ this protocol in high-throughput screening assays to identify novel therapeutic agents.

  • Elucidating disease mechanisms: Explore the contribution of aberrant NRF2-calcium signaling in pathologies such as neurodegenerative diseases, cancer, and cardiovascular disorders.

Quantitative Data Summary

The following tables present illustrative quantitative data that could be obtained from in vitro calcium imaging experiments using this compound. These values are hypothetical and will vary depending on the cell type, experimental conditions, and specific endpoints measured.

Table 1: Effect of this compound on Agonist-Induced Calcium Response

Treatment GroupThis compound Concentration (µM)Agonist (e.g., ATP) Concentration (µM)Peak Cytosolic [Ca²⁺] (nM)Time to Peak (seconds)
Vehicle Control0100250 ± 2015 ± 2
This compound1100350 ± 3012 ± 1.5
This compound5100480 ± 4510 ± 1
This compound10100620 ± 558 ± 1

Table 2: Effect of this compound on Basal Cytosolic Calcium Levels

Treatment GroupThis compound Concentration (µM)Incubation Time (hours)Basal Cytosolic [Ca²⁺] (nM)
Vehicle Control024100 ± 10
This compound124115 ± 12
This compound524140 ± 18
This compound1024175 ± 25

Experimental Protocols

Protocol 1: Measuring Agonist-Induced Cytosolic Calcium Changes

This protocol details the steps to measure the effect of this compound on calcium transients induced by an agonist.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black, clear-bottom 96-well microplates

  • This compound (stock solution in DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Agonist of choice (e.g., ATP, carbachol)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO₂.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24 hours).

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em: 485/520 nm for Fluo-4).

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Using the instrument's injection system, add the agonist to each well and continue recording the fluorescence signal for an additional 3-5 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline reading (F/F₀).

    • Determine the peak fluorescence intensity for each well.

    • Calculate the mean and standard deviation for each treatment group.

Protocol 2: Measuring Basal Cytosolic Calcium Levels

This protocol outlines the procedure for determining the effect of this compound on resting intracellular calcium concentrations.

Materials:

  • Same as Protocol 1, with the exception of the agonist.

  • Calcium ionophore (e.g., Ionomycin) for calibration.

  • Calcium-free HBSS containing EGTA for calibration.

Procedure:

  • Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1.

  • Dye Loading and Washing: Follow steps 3 and 4 from Protocol 1, preferably using a ratiometric dye like Fura-2 AM for more accurate quantification of basal levels.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader capable of ratiometric measurements (e.g., alternating excitation at 340 nm and 380 nm for Fura-2).

    • Record the fluorescence ratio for each well.

  • Calibration (Optional but Recommended):

    • At the end of the experiment, add a saturating concentration of a calcium ionophore (e.g., 10 µM Ionomycin) to obtain the maximum fluorescence ratio (Rₘₐₓ).

    • Subsequently, add a calcium chelator (e.g., 10 mM EGTA) to obtain the minimum fluorescence ratio (Rₘᵢₙ).

  • Data Analysis:

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Fₘᵢₙ³⁸⁰ / Fₘₐₓ³⁸⁰), where Kd is the dissociation constant of the dye.

    • Calculate the mean and standard deviation for each treatment group.

Visualizations

ML382_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum This compound This compound NRF2_KEAP1 NRF2-KEAP1 Complex This compound->NRF2_KEAP1 inhibits dissociation NRF2 NRF2 ROS Increased ROS NRF2->ROS inhibition leads to ARE Antioxidant Response Element (ARE) NRF2->ARE translocates & binds Ca_Channels Ca²⁺ Channels ROS->Ca_Channels activates Cytosolic_Ca Increased Cytosolic [Ca²⁺] Ca_Channels->Cytosolic_Ca Ca²⁺ influx GPx8_gene GPx8 Gene ARE->GPx8_gene activates transcription GPx8 GPx8 GPx8_gene->GPx8 expression SERCA SERCA Pump GPx8->SERCA modulates ER_Ca Decreased ER [Ca²⁺] SERCA->ER_Ca reduces Ca²⁺ uptake ER_Ca->Cytosolic_Ca Ca²⁺ leak

Caption: Hypothetical signaling pathway of this compound-induced calcium modulation.

Calcium_Imaging_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with this compound / Vehicle A->B C 3. Load with Calcium Indicator Dye B->C D 4. Wash to Remove Excess Dye C->D E 5. Measure Baseline Fluorescence D->E F 6. Inject Agonist E->F G 7. Record Kinetic Fluorescence F->G H 8. Data Analysis (F/F₀, Peak) G->H

Caption: Experimental workflow for in vitro calcium imaging with this compound.

References

Application Notes and Protocols for Utilizing ML382 in HEK293 Cells Expressing MRGPRX1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for studying the positive allosteric modulator (PAM) ML382 in human embryonic kidney (HEK293) cells stably expressing the Mas-related G protein-coupled receptor X1 (MRGPRX1). This compound is a potent and selective PAM for MRGPRX1, a receptor implicated in pain and itch signaling.[1] These guidelines are intended to assist researchers in characterizing the pharmacological properties of this compound and its effects on MRGPRX1 signaling in a controlled, recombinant cell system.

Overview of MRGPRX1 Signaling and this compound Modulation

MRGPRX1 is a G protein-coupled receptor (GPCR) that is endogenously expressed in sensory neurons. Upon activation by its endogenous agonist, such as the peptide BAM8-22, MRGPRX1 couples to both Gq/11 and Gi/o signaling pathways.

  • Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.

  • Gi/o Pathway: The Gi/o pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This compound, as a positive allosteric modulator, does not activate MRGPRX1 on its own but enhances the potency and/or efficacy of the orthosteric agonist, BAM8-22.[1] This modulation is achieved by binding to an allosteric site on the receptor, distinct from the agonist binding site.

Data Presentation

The following table summarizes the effect of this compound on the potency of BAM8-22 in inhibiting the high-voltage-activated (HVA) calcium current (ICa) in dorsal root ganglion (DRG) neurons expressing MRGPRX1. While this data is from DRG neurons, it provides a strong indication of the positive allosteric modulatory effect of this compound that can be expected in a recombinant system like HEK293 cells expressing MRGPRX1.

Concentration of this compoundIC50 of BAM8-22 for ICa Inhibition (µM)
0 µM (Control)0.66 ± 0.05
0.1 µM0.43 ± 0.02
1 µM0.25 ± 0.02
10 µM0.06 ± 0.01
30 µM0.08 ± 0.01

Data adapted from MedchemExpress, reporting on studies in DRG neurons.[1]

Experimental Protocols

Generation of a Stable HEK293 Cell Line Expressing MRGPRX1

This protocol describes the generation of a clonal HEK293 cell line with stable integration of an MRGPRX1 expression vector.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MRGPRX1 expression plasmid with a selectable marker (e.g., neomycin resistance)

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Selection antibiotic (e.g., G418)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture: Culture HEK293 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • One day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • On the day of transfection, transfect the cells with the MRGPRX1 expression plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Selection:

    • 48 hours post-transfection, passage the cells into a larger culture vessel (e.g., 10 cm dish) and add complete growth medium containing the selection antibiotic (e.g., 500 µg/mL G418). The optimal concentration of the selection antibiotic should be determined by a kill curve on untransfected HEK293 cells.

    • Replace the selection medium every 3-4 days.

  • Clonal Selection:

    • After 2-3 weeks of selection, distinct antibiotic-resistant colonies will become visible.

    • Isolate individual colonies using cloning cylinders or by manual picking with a sterile pipette tip.

    • Expand each clone in a separate culture vessel.

  • Validation:

    • Screen the expanded clones for MRGPRX1 expression using methods such as qPCR, Western blot, or by functional assays (e.g., calcium imaging with BAM8-22).

    • Select a high-expressing, healthy clone for subsequent experiments.

Intracellular Calcium Mobilization Assay (FLIPR-based)

This protocol outlines a method to measure changes in intracellular calcium concentration in response to MRGPRX1 activation using a fluorescent plate reader (FLIPR).

Materials:

  • HEK293 cells stably expressing MRGPRX1

  • Black, clear-bottom 96-well or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • BAM8-22

  • This compound

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed the MRGPRX1-HEK293 cells into black, clear-bottom microplates at a density that will form a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer. A typical concentration for Fluo-4 AM is 2-5 µM, with 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.

  • Compound Preparation:

    • Prepare serial dilutions of BAM8-22 in assay buffer.

    • Prepare solutions of this compound at different concentrations in assay buffer. To test the PAM effect, pre-incubate the cells with this compound for a defined period (e.g., 10-15 minutes) before adding the agonist, or co-apply this compound with BAM8-22.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record baseline fluorescence for a short period.

    • Program the instrument to add the BAM8-22 (with or without this compound) to the cell plate and continue recording the fluorescence signal for several minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the response as the peak fluorescence minus the baseline fluorescence.

    • Generate dose-response curves by plotting the response against the concentration of BAM8-22.

    • Determine the EC50 and Emax values for BAM8-22 in the absence and presence of different concentrations of this compound.

cAMP Accumulation Assay (Gi/o Signaling)

This protocol describes a method to measure the inhibition of cAMP production following MRGPRX1 activation.

Materials:

  • HEK293 cells stably expressing MRGPRX1

  • White, opaque 96-well or 384-well microplates

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor)

  • Forskolin

  • BAM8-22

  • This compound

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

Procedure:

  • Cell Plating: Seed the MRGPRX1-HEK293 cells into white, opaque microplates and incubate overnight.

  • Pre-incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with different concentrations of this compound for 10-15 minutes at room temperature.

  • Stimulation:

    • Add a fixed, sub-maximal concentration of forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) along with varying concentrations of BAM8-22 to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of BAM8-22.

    • Determine the IC50 values for BAM8-22 in the absence and presence of different concentrations of this compound.

Visualizations

MRGPRX1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular BAM8_22 BAM8-22 (Agonist) MRGPRX1 MRGPRX1 BAM8_22->MRGPRX1 binds This compound This compound (PAM) This compound->MRGPRX1 binds & enhances Gq Gαq/11 MRGPRX1->Gq activates Gi Gαi/o MRGPRX1->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers ATP ATP AC->ATP converts cAMP_decrease ↓ cAMP cAMP cAMP ATP->cAMP

Caption: MRGPRX1 Signaling Pathway in HEK293 Cells.

Experimental_Workflow cluster_cell_line Stable Cell Line Generation cluster_assays Functional Assays cluster_data Data Analysis Transfection Transfect HEK293 with MRGPRX1 Plasmid Selection Antibiotic Selection Transfection->Selection Expansion Clonal Expansion & Validation Selection->Expansion Calcium_Assay Calcium Mobilization (FLIPR) Expansion->Calcium_Assay cAMP_Assay cAMP Accumulation Expansion->cAMP_Assay Dose_Response Dose-Response Curves Calcium_Assay->Dose_Response cAMP_Assay->Dose_Response EC50_Emax Calculate EC50/IC50 & Emax Dose_Response->EC50_Emax

Caption: Experimental Workflow for Characterizing this compound.

References

Application Notes and Protocols for Electrophysiology Recording with ML382

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML382 is a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1). MrgX1 is a sensory neuron-specific receptor implicated in pain and itch sensation. As a PAM, this compound does not activate the receptor directly but enhances the activity of the endogenous agonist, such as the peptide BAM8-22. This modulation has been shown to potentiate the inhibitory effects of MrgX1 activation on neuronal excitability, primarily through the inhibition of high-voltage-activated (HVA) calcium channels. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its effects on ion channel function and neuronal activity.

Data Presentation

Table 1: Effect of this compound on the Potency of BAM8-22 in Inhibiting High-Voltage-Activated Calcium Currents (ICa) in Dorsal Root Ganglion (DRG) Neurons
This compound Concentration (µM)BAM8-22 IC50 for ICa Inhibition (µM)
0 (Control)0.66 ± 0.05
0.10.43 ± 0.02
10.25 ± 0.02
100.06 ± 0.01
300.08 ± 0.01

Data compiled from published studies. The IC50 represents the concentration of BAM8-22 required to inhibit 50% of the HVA calcium current.

Table 2: Summary of Electrophysiological Effects of this compound in the Presence of BAM8-22
ParameterEffectCell TypeNotes
HVA Calcium Current (ICa)Potentiates BAM8-22 induced inhibition.[1]Dorsal Root Ganglion (DRG) NeuronsThis compound alone has no significant effect on ICa.[1]
Excitatory Postsynaptic Currents (eEPSCs)Enhances BAM8-22 induced inhibition of eEPSCs in spinal cord neurons.Substantia Gelatinosa (SG) Neurons in spinal cord slicesHigh-intensity stimulation of dorsal root afferents was used to evoke eEPSCs.
Neuronal ExcitabilityPotentiates BAM8-22 induced reduction in action potential firing.DRG NeuronsThis effect is linked to the modulation of TTX-resistant sodium channels.[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of High-Voltage-Activated Calcium Currents in Cultured Dorsal Root Ganglion (DRG) Neurons

Objective: To measure the potentiation of BAM8-22-induced inhibition of HVA calcium channels by this compound.

Materials:

  • Primary culture of rodent DRG neurons

  • External Solution (in mM): 130 TEA-Cl, 5 CaCl2, 10 HEPES, 10 glucose, 0.3 TTX. pH adjusted to 7.3 with TEA-OH.

  • Internal Solution (in mM): 110 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 Mg-ATP, 0.1 GTP. pH adjusted to 7.3 with CsOH.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • BAM8-22 stock solution (e.g., 1 mM in water)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Cell Preparation:

    • Isolate DRG neurons from rodents following established protocols.

    • Plate the dissociated neurons on coated coverslips and culture for 12-24 hours before recording.

  • Solution Preparation:

    • Prepare external and internal solutions and filter-sterilize.

    • Prepare fresh dilutions of this compound and BAM8-22 in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to minimize solvent effects.

  • Patch-Clamp Recording:

    • Transfer a coverslip with DRG neurons to the recording chamber and perfuse with external solution at a constant rate (e.g., 1-2 mL/min).

    • Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a DRG neuron.

    • Hold the neuron at a holding potential of -80 mV.

  • Voltage-Clamp Protocol for HVA Calcium Currents:

    • To isolate HVA currents, apply a depolarizing prepulse to -40 mV for 500 ms to inactivate low-voltage-activated (LVA) channels.

    • From the holding potential of -80 mV, apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms) to elicit calcium currents.

    • Record the baseline HVA calcium currents in the control external solution.

  • Drug Application:

    • Co-apply BAM8-22 (at a sub-maximal concentration, e.g., 0.5 µM) and a specific concentration of this compound by switching the perfusion to the drug-containing external solution.[1]

    • Allow sufficient time for the drug effect to stabilize (typically 2-5 minutes).

    • Record the HVA calcium currents in the presence of the drugs using the same voltage-clamp protocol.

    • To test the effect of this compound alone, perfuse with a solution containing only this compound.[1]

    • Perform a washout by perfusing with the control external solution to observe the reversibility of the drug effects.

  • Data Analysis:

    • Measure the peak amplitude of the inward calcium current at each voltage step.

    • Construct current-voltage (I-V) relationship plots.

    • Calculate the percentage of inhibition of the peak calcium current by BAM8-22 in the absence and presence of this compound.

    • Determine the IC50 of BAM8-22 for ICa inhibition at different concentrations of this compound by fitting the dose-response data with the Hill equation.

Protocol 2: Current-Clamp Recording of Neuronal Excitability in DRG Neurons

Objective: To assess the effect of this compound and BAM8-22 on the action potential firing properties of DRG neurons.

Materials:

  • Same as Protocol 1, with the following modifications to the solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 K-gluconate, 5 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.

Procedure:

  • Cell Preparation and Solution Preparation: Follow steps 1 and 2 from Protocol 1, using the appropriate solutions for current-clamp recording.

  • Current-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration in current-clamp mode.

    • Measure the resting membrane potential of the neuron.

    • Inject a series of depolarizing current steps of increasing amplitude (e.g., from 0 pA to 200 pA in 20 pA increments for 500 ms) to elicit action potentials.

    • Record the baseline firing frequency and other action potential parameters (e.g., threshold, amplitude, duration).

  • Drug Application:

    • Co-apply BAM8-22 and this compound as described in Protocol 1, step 5.

    • After the drug effect has stabilized, repeat the current injection protocol and record the action potential firing.

  • Data Analysis:

    • Measure the number of action potentials fired at each current step.

    • Plot the firing frequency as a function of the injected current (f-I curve).

    • Compare the f-I curves before and after drug application to quantify the change in neuronal excitability.

    • Analyze changes in single action potential properties.

Signaling Pathways and Experimental Workflows

ML382_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular MrgX1 MrgX1 Receptor G_protein Gαi/oβγ MrgX1->G_protein Activates BAM822 BAM8-22 BAM822->MrgX1 Binds This compound This compound (PAM) This compound->MrgX1 Enhances BAM8-22 Binding G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Ca_channel HVA Ca²⁺ Channel Inhibition Inhibition of Ca²⁺ Influx Ca_channel->Inhibition Leads to G_betagamma->Ca_channel Inhibits

Caption: Signaling pathway of this compound and BAM8-22 on HVA calcium channels.

Electrophysiology_Workflow start Start prep_cells Prepare Cultured DRG Neurons start->prep_cells setup_rig Set up Patch-Clamp Rig and Solutions prep_cells->setup_rig get_seal Obtain Whole-Cell Configuration setup_rig->get_seal baseline_rec Record Baseline Ionic Currents / APs get_seal->baseline_rec apply_drugs Co-apply this compound and BAM8-22 baseline_rec->apply_drugs drug_rec Record in Presence of Drugs apply_drugs->drug_rec washout Washout with Control Solution drug_rec->washout washout_rec Record After Washout washout->washout_rec analyze Analyze Data washout_rec->analyze end End analyze->end

References

Application Notes and Protocols for ML382 in Mouse Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of pain research.

Introduction: Neuropathic pain, a debilitating condition arising from nerve damage, represents a significant unmet medical need. Current therapeutic options are often inadequate and associated with dose-limiting side effects. The Mas-related G protein-coupled receptor X1 (MrgprX1), expressed selectively in nociceptive neurons, has emerged as a promising therapeutic target for pain management. ML382, a potent and selective positive allosteric modulator (PAM) of MrgprX1, has shown potential in preclinical models of neuropathic pain by enhancing the activity of endogenous ligands at this receptor.[1][2] This document provides a comprehensive overview of the available data on this compound dosage in mouse models of neuropathic pain, detailed experimental protocols, and insights into its mechanism of action.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for this compound in mouse models. It is important to note that the primary analgesic effects in neuropathic pain models have been observed with intrathecal administration, likely due to poor spinal cord distribution with systemic routes.[3]

Parameter Details Reference
Mouse Model Chronic Constriction Injury (CCI) of the sciatic nerve in MrgprX1 humanized mice[1][4]
Drug This compound (2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide)[1]
Administration Route Intrathecal (i.t.)[3][4]
Dosage 25 μM in a 5 μL volume[4]
Treatment Regimen Acute administration[4]
Key Findings Attenuated evoked pain hypersensitivity and spontaneous pain in MrgprX1 mice after nerve injury.[1] Alleviated the affective component of neuropathic pain.[4]

Note: Other administration routes such as subcutaneous (1.0 mM, 5 μL) and intraperitoneal (5 mM, 10 μL) have been tested, primarily to assess side effects like itch, and did not induce this adverse effect.[4] However, their efficacy in treating neuropathic pain when administered systemically is limited by poor bioavailability in the spinal cord.[3]

Experimental Protocols

Chronic Constriction Injury (CCI) Mouse Model of Neuropathic Pain

This protocol describes the induction of neuropathic pain through loose ligation of the sciatic nerve.[5][6][7]

Materials:

  • Adult mice (e.g., C57BL/6 or humanized MrgprX1 mice)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors, forceps, and wound clips or sutures

  • Chromic gut suture (e.g., 4-0 or 5-0)

  • Heating pad

  • Antiseptic solution and sterile saline

Procedure:

  • Anesthetize the mouse using isoflurane (5% for induction, 2% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave and sterilize the skin on the lateral aspect of the mid-thigh of the desired hind limb.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve proximal to its trifurcation.

  • Create three to four loose ligatures around the sciatic nerve using chromic gut sutures, with approximately 1 mm spacing between them. The ligatures should be tied until they elicit a brief twitch in the innervated muscles.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the mouse to recover on a heating pad until it regains full mobility.

  • Post-operative care includes monitoring for signs of infection and ensuring access to food and water. Pain hypersensitivity typically develops within 7-14 days.

Intrathecal (i.t.) Injection of this compound

This protocol details the direct administration of this compound into the cerebrospinal fluid in the lumbar region of the spinal cord.[8][9]

Materials:

  • Hamilton syringe with a 30-gauge needle

  • This compound solution (25 μM in sterile saline or artificial cerebrospinal fluid)

  • Anesthetic (light isoflurane)

Procedure:

  • Briefly anesthetize the mouse with isoflurane.

  • Hold the mouse firmly by the pelvic girdle.

  • Locate the space between the L5 and L6 vertebrae by palpating the iliac crests.

  • Carefully insert the 30-gauge needle into the intervertebral space. A slight flick of the tail often indicates successful entry into the intrathecal space.

  • Slowly inject the 5 μL volume of the this compound solution.

  • Withdraw the needle and allow the mouse to recover.

  • Behavioral testing can be performed at specified time points after the injection.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a mechanical stimulus.[10][11][12][13][14]

Materials:

  • von Frey filaments with varying bending forces

  • Elevated mesh platform with individual animal enclosures

Procedure:

  • Acclimatize the mice to the testing environment by placing them in the enclosures on the mesh platform for at least 30 minutes before testing.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the force range.

  • A positive response is defined as a brisk withdrawal, licking, or shaking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. Briefly, if a positive response is observed, the next weaker filament is applied. If no response is observed, the next stronger filament is applied.

  • The pattern of responses is used to calculate the 50% withdrawal threshold.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the sensitivity to a thermal (heat) stimulus.[15][16][17][18][19]

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Glass-floored enclosures

Procedure:

  • Acclimatize the mice to the testing enclosures on the glass surface for at least 30 minutes.

  • Position the radiant heat source under the glass and focus it on the plantar surface of the hind paw to be tested.

  • Activate the heat source and start the timer.

  • The timer automatically stops when the mouse withdraws its paw. The latency to withdrawal is recorded.

  • A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

  • Repeat the measurement multiple times with sufficient intervals between stimuli and average the withdrawal latencies.

Signaling Pathways and Experimental Workflow

Diagrams

ML382_Mechanism cluster_neuron Presynaptic Terminal of Nociceptive Neuron cluster_synapse Synaptic Cleft MrgprX1 MrgprX1 Receptor G_protein Gi/o Protein MrgprX1->G_protein Activates Endogenous_Agonist Endogenous Agonist (e.g., BAM22) Endogenous_Agonist->MrgprX1 Binds This compound This compound (PAM) This compound->MrgprX1 Binds (Allosteric site) Ca_Channel Voltage-Gated Ca2+ Channel G_protein->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle (Glutamate) Nociceptive_Signal Reduced Nociceptive Signal Transmission Vesicle->Nociceptive_Signal Reduced Release Inhibition Inhibition Postsynaptic_Neuron Postsynaptic Neuron

Caption: this compound acts as a PAM at the MrgprX1 receptor on nociceptive neurons.

Experimental_Workflow start Start cci_surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve start->cci_surgery pain_development Neuropathic Pain Development (7-14 days) cci_surgery->pain_development baseline_testing Baseline Behavioral Testing (von Frey, Hargreaves) pain_development->baseline_testing ml382_admin Intrathecal Administration of this compound or Vehicle baseline_testing->ml382_admin post_testing Post-treatment Behavioral Testing ml382_admin->post_testing data_analysis Data Analysis and Comparison post_testing->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound in a mouse model of neuropathic pain.

Nrf2_Pathway cluster_cell Cellular Response to Neuropathic Injury Oxidative_Stress Oxidative Stress & Neuroinflammation Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Cellular_Protection Reduced Oxidative Stress & Inflammation Antioxidant_Genes->Cellular_Protection Leads to Cellular_Protection->Oxidative_Stress Mitigates

Caption: General overview of the Nrf2 signaling pathway in response to oxidative stress.

Disclaimer: The information provided in this document is for research purposes only and is based on currently available public data. Researchers should carefully consider all experimental variables and consult relevant literature before designing and conducting their own studies.

References

Application Notes and Protocols for Intrathecal Injection of ML382 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the intrathecal (i.t.) administration of ML382, a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgprX1), in mice. This protocol is intended for researchers investigating the role of MrgprX1 in pain and sensory signaling pathways. This compound enhances the activity of endogenous agonists, such as bovine adrenal medulla 8-22 (BAM8-22), at the MrgprX1 receptor, which is primarily expressed in small-diameter sensory neurons.[1][2][3][4] This document includes a step-by-step experimental procedure, quantitative data for dosage and administration, and diagrams illustrating the experimental workflow and the relevant signaling pathway.

Introduction

This compound is a potent and selective positive allosteric modulator of MrgprX1. It does not activate the receptor on its own but enhances the effects of endogenous agonists.[3] The targeted delivery of this compound to the spinal cord via intrathecal injection allows for the specific investigation of its effects on spinal nociceptive processing, minimizing potential systemic side effects. This method is particularly valuable for studying the analgesic properties of MrgprX1 modulation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the intrathecal injection of this compound in mice.

ParameterValueNotes
Drug This compoundPositive Allosteric Modulator of MrgprX1
Species Mouse (adult)Protocol can be adapted for other rodents.
Dosage 10 nmol / mouseThis is a starting point; dose-response studies are recommended.
Vehicle 10% DMSO in salineEnsure complete dissolution of this compound.
Injection Volume 5 - 10 µLA low volume is crucial to avoid increased intracranial pressure.
Needle Gauge 30GA small gauge needle minimizes tissue damage.
Injection Site L5-L6 intervertebral spaceDirect access to the lumbar cerebrospinal fluid.

Experimental Protocol

This protocol details the intrathecal injection of this compound in mice. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe (10 µL) with a 30G needle

  • Heating pad

  • Povidone-iodine and alcohol swabs

Procedure
  • Preparation of this compound Solution:

    • Dissolve this compound in 100% DMSO to create a stock solution.

    • On the day of the experiment, dilute the stock solution with sterile saline to the final concentration, ensuring the final DMSO concentration is 10%.

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

    • Place the anesthetized mouse in a prone position on a heating pad to maintain body temperature.

    • Shave the fur over the lumbar region of the back.

    • Sterilize the injection site with povidone-iodine followed by an alcohol swab.

  • Intrathecal Injection:

    • Palpate the iliac crests to locate the L6 vertebra. The injection site is in the intervertebral space between L5 and L6.

    • Hold the Hamilton syringe with the 30G needle at a 90-degree angle to the spine.

    • Carefully insert the needle into the L5-L6 intervertebral space. A slight flick of the tail is often observed upon successful entry into the intrathecal space.

    • Slowly inject 5-10 µL of the this compound solution over approximately 10-20 seconds.

    • Hold the needle in place for an additional 10 seconds to prevent backflow.

    • Gently withdraw the needle.

  • Post-Procedure Care:

    • Monitor the mouse until it has fully recovered from anesthesia.

    • Observe for any signs of motor impairment or distress.

    • Provide appropriate post-operative analgesia as required by the experimental design and institutional guidelines.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_injection Injection cluster_post Post-Procedure A Prepare this compound Solution (10% DMSO in Saline) B Anesthetize Mouse (Isoflurane) C Prepare Injection Site (Shave and Sterilize) B->C D Locate L5-L6 Intervertebral Space C->D E Insert 30G Needle D->E F Inject this compound Solution (5-10 µL) E->F G Withdraw Needle F->G H Monitor Recovery from Anesthesia G->H I Observe for Behavioral Changes H->I

Caption: Experimental workflow for intrathecal injection of this compound in mice.

Signaling Pathway Diagram

This compound acts as a positive allosteric modulator of MrgprX1, enhancing the signaling cascade initiated by an endogenous agonist like BAM8-22. This receptor is coupled to both Gαq and Gαi/o proteins.[5][6]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor MrgprX1 Gq Gαq Receptor->Gq Gi Gαi/o Receptor->Gi Agonist BAM8-22 (Agonist) Agonist->Receptor This compound This compound (PAM) This compound->Receptor PLC PLC Gq->PLC Ca Ca²⁺ Channels Gi->Ca Inhibition AC Adenylyl Cyclase Gi->AC Inhibition Neuronal ↓ Neuronal Excitability (Analgesia) Ca->Neuronal cAMP ↓ cAMP AC->cAMP cAMP->Neuronal

References

Application Notes and Protocols for ML382 in a CFA-Induced Inflammatory Pain Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory pain is a significant clinical challenge characterized by hypersensitivity to both noxious and non-noxious stimuli. The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rodents is a widely used and clinically relevant preclinical model to study the mechanisms of inflammatory pain and to evaluate the efficacy of novel analgesic compounds.[1] This model mimics many features of chronic inflammatory conditions in humans, including persistent pain, edema, and infiltration of immune cells.

ML382 is a potent and specific inhibitor of the nuclear factor erythroid 2-related factor 2 (Nrf2). The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Upon activation by oxidative or electrophilic stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1). In the context of inflammatory pain, the Nrf2 pathway has emerged as a promising therapeutic target.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the CFA-induced inflammatory pain model to investigate its analgesic and anti-inflammatory properties.

Data Presentation

The following tables summarize expected quantitative data from a study investigating the effects of this compound in a CFA-induced inflammatory pain model in mice. This data is illustrative and based on typical findings in similar studies.

Table 1: Effect of this compound on Mechanical Allodynia and Thermal Hyperalgesia

Treatment GroupPaw Withdrawal Threshold (g) - Day 7 Post-CFAPaw Withdrawal Latency (s) - Day 7 Post-CFA
Naive + Vehicle4.5 ± 0.312.2 ± 0.8
CFA + Vehicle0.8 ± 0.1 4.5 ± 0.4
CFA + this compound (10 mg/kg)1.9 ± 0.2#7.1 ± 0.5#
CFA + this compound (30 mg/kg)3.2 ± 0.3###9.8 ± 0.6###

*Data are presented as mean ± SEM. **p < 0.001 vs. Naive + Vehicle; #p < 0.05, ###p < 0.001 vs. CFA + Vehicle (Two-way ANOVA followed by Bonferroni's post hoc test).

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Paw Tissue (Day 7 Post-CFA)

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)
Naive + Vehicle25.4 ± 3.118.2 ± 2.5
CFA + Vehicle112.8 ± 9.7 95.6 ± 8.1
CFA + this compound (30 mg/kg)58.3 ± 5.2###45.9 ± 4.7###

*Data are presented as mean ± SEM. **p < 0.001 vs. Naive + Vehicle; ###p < 0.001 vs. CFA + Vehicle (One-way ANOVA followed by Tukey's post hoc test).

Table 3: Effect of this compound on Nrf2 Pathway and Neuroinflammation Markers in the Spinal Cord (Day 7 Post-CFA)

Treatment GroupNrf2 (nuclear/cytosolic ratio)HO-1 (relative expression)Iba1 (relative intensity)GFAP (relative intensity)
Naive + Vehicle1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
CFA + Vehicle0.4 ± 0.05 0.6 ± 0.073.8 ± 0.4 3.2 ± 0.3
CFA + this compound (30 mg/kg)0.8 ± 0.09##1.5 ± 0.2###1.7 ± 0.2###1.5 ± 0.2###

*Data are presented as mean ± SEM. **p < 0.001 vs. Naive + Vehicle; ##p < 0.01, ###p < 0.001 vs. CFA + Vehicle (One-way ANOVA followed by Tukey's post hoc test).

Experimental Protocols

CFA-Induced Inflammatory Pain Model

Materials:

  • Complete Freund's Adjuvant (CFA) (Sigma-Aldrich)

  • Sterile saline (0.9%)

  • 1 mL syringes with 28-30 gauge needles

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoflurane anesthesia system

Protocol:

  • Acclimatize mice to the housing facility for at least one week before the experiment.

  • On the day of induction, briefly anesthetize the mice using isoflurane (2-3% in oxygen).

  • Inject 20 µL of CFA (undiluted or 1:1 emulsion in sterile saline) into the plantar surface of the left hind paw using a 28-30 gauge needle.[2]

  • Inject a corresponding volume of sterile saline into the left hind paw of control animals.

  • Monitor the animals during recovery from anesthesia.

  • Observe the development of paw edema and signs of pain over the following days. Behavioral testing is typically performed at baseline (before CFA injection) and at various time points post-injection (e.g., days 1, 3, 7, 14).[3]

Administration of this compound

Materials:

  • This compound (Tocris Bioscience or equivalent)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

  • Gavage needles or appropriate injection supplies

Protocol:

  • Prepare a stock solution of this compound in the vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice.

  • Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified doses (e.g., 10 and 30 mg/kg).

  • The timing of administration can vary depending on the study design (e.g., pre-treatment before CFA injection or therapeutic treatment after the establishment of inflammatory pain).

Assessment of Mechanical Allodynia (von Frey Test)

Materials:

  • Von Frey filaments with varying bending forces (e.g., 0.04 g to 4 g)

  • Elevated wire mesh platform

  • Plexiglas chambers for individual mice

Protocol:

  • Acclimatize the mice to the testing environment by placing them in the Plexiglas chambers on the wire mesh platform for at least 30 minutes before testing.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of lower force and proceeding to filaments of increasing force (up-down method).

  • A positive response is defined as a brisk withdrawal or licking of the paw upon application of the filament.

  • The 50% paw withdrawal threshold (PWT) is calculated using the up-down method.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Plexiglas chambers for individual mice

Protocol:

  • Acclimatize the mice to the testing apparatus by placing them in the Plexiglas chambers on the glass surface for at least 30 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw to be tested.

  • Activate the heat source and record the time it takes for the mouse to withdraw its paw (paw withdrawal latency, PWL).

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Perform at least three measurements for each paw, with a minimum interval of 5 minutes between measurements, and calculate the average PWL.[4]

Western Blot Analysis of Spinal Cord Tissue

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF membranes

  • Transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-TNF-α, anti-IL-1β, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • At the end of the experiment, euthanize the mice and carefully dissect the lumbar spinal cord (L4-L6 segments).

  • Homogenize the tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-Nrf2 (1:1000), anti-HO-1 (1:1000), anti-TNF-α (1:1000), anti-IL-1β (1:1000), anti-β-actin (1:5000).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

ELISA for Cytokine Measurement in Paw Tissue

Materials:

  • ELISA kits for TNF-α and IL-1β

  • Tissue homogenization buffer

  • Microplate reader

Protocol:

  • Collect the inflamed paw tissue and homogenize it in tissue homogenization buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the kit.[5]

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve and normalize to the total protein content.

Immunohistochemistry for Glial Activation in the Spinal Cord

Materials:

  • 4% paraformaldehyde (PFA) for perfusion and fixation

  • Sucrose solutions (15% and 30%)

  • Cryostat

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibodies: anti-Iba1 (for microglia), anti-GFAP (for astrocytes)

  • Fluorescently-labeled secondary antibodies

  • Mounting medium with DAPI

  • Fluorescence microscope

Protocol:

  • Deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% PFA.

  • Dissect the lumbar spinal cord and post-fix it in 4% PFA overnight.

  • Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions.

  • Embed the tissue in OCT compound and freeze.

  • Cut transverse sections (e.g., 20-30 µm) using a cryostat.

  • Mount the sections on slides and perform antigen retrieval if necessary.

  • Block the sections with blocking solution for 1 hour at room temperature.

  • Incubate the sections with primary antibodies (e.g., anti-Iba1 1:500, anti-GFAP 1:1000) overnight at 4°C.

  • Wash the sections with PBS and incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

  • Wash the sections and coverslip with mounting medium containing DAPI.

  • Visualize the sections using a fluorescence microscope and quantify the fluorescence intensity or the number of positive cells in the dorsal horn of the spinal cord.

Visualizations

Experimental Workflow

G cluster_0 Animal Model Induction cluster_1 Treatment cluster_2 Behavioral Assessment cluster_3 Molecular Analysis acclimatization Acclimatization baseline Baseline Behavioral Testing acclimatization->baseline cfa_injection CFA Injection baseline->cfa_injection ml382_admin This compound Administration cfa_injection->ml382_admin von_frey Mechanical Allodynia (Von Frey) ml382_admin->von_frey hargreaves Thermal Hyperalgesia (Hargreaves) ml382_admin->hargreaves tissue_collection Tissue Collection (Paw & Spinal Cord) von_frey->tissue_collection hargreaves->tissue_collection western_blot Western Blot (Spinal Cord) tissue_collection->western_blot elisa ELISA (Paw) tissue_collection->elisa ihc Immunohistochemistry (Spinal Cord) tissue_collection->ihc

Caption: Experimental workflow for investigating this compound in the CFA model.

Nrf2 Signaling Pathway in Neuroinflammation

G cluster_0 Inflammatory Stimulus (CFA) cluster_1 Cellular Stress cluster_2 Nrf2 Pathway cluster_3 Cellular Response cfa CFA ros Oxidative Stress (ROS) cfa->ros keap1 Keap1 ros->keap1 inactivates inflammation Neuroinflammation (TNF-α, IL-1β) ros->inflammation nrf2 Nrf2 keap1->nrf2 nrf2_nuc Nuclear Nrf2 nrf2->nrf2_nuc translocates are ARE nrf2_nuc->are binds ho1 HO-1 & Other Antioxidant Genes are->ho1 activates transcription ho1->ros ho1->inflammation suppresses This compound This compound This compound->nrf2 inhibits pain Inflammatory Pain inflammation->pain

Caption: Nrf2 signaling pathway in CFA-induced neuroinflammation.

Logical Relationship of Experimental Components

G cluster_0 Model System cluster_1 Intervention cluster_2 Outcome Measures model CFA-Induced Inflammatory Pain Model intervention This compound (Nrf2 Inhibitor) model->intervention is treated with behavior Pain Behavior (Mechanical & Thermal) intervention->behavior is expected to affect molecular Molecular Markers (Cytokines, Nrf2 Pathway) intervention->molecular is expected to modulate cellular Cellular Changes (Glial Activation) intervention->cellular is expected to alter behavior->molecular molecular->cellular

Caption: Logical relationship of the experimental components.

References

Application Notes & Protocols: Investigating Neuropathic Pain Using the Sciatic Nerve CCI Model and the Nrf2 Inhibitor ML382

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for inducing a chronic constriction injury (CCI) of the sciatic nerve in rodents, administering the Nrf2 inhibitor ML382, and assessing the subsequent effects on neuropathic pain and underlying molecular pathways.

Introduction

Neuropathic pain, a debilitating condition resulting from nerve damage, is a significant clinical challenge. The chronic constriction injury (CCI) of the sciatic nerve is one of the most widely used and validated animal models to replicate the symptoms of neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain).[1] This model involves the loose ligation of the sciatic nerve, leading to inflammation and nerve fiber damage that mimics human neuropathic pain conditions.[2]

Oxidative stress is a critical factor in the pathogenesis of neuropathic pain following nerve injury.[3][4] The transcription factor Nuclear factor-E2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[3][4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6][7]

This compound is a specific and potent inhibitor of Nrf2. It acts by binding to Nrf2 and preventing its transcription of target genes.[7] Utilizing this compound in the CCI model allows researchers to investigate the precise role of the Nrf2-mediated antioxidant response in the development and maintenance of neuropathic pain.

Nrf2 Signaling Pathway in Nerve Injury

Following a peripheral nerve injury, such as CCI, damaged cells and infiltrating immune cells produce reactive oxygen species (ROS), leading to a state of oxidative stress. This stress triggers the dissociation of Nrf2 from its cytoplasmic repressor, Keap1. Nrf2 then moves into the nucleus, where it activates the transcription of antioxidant genes (e.g., HO-1, NQO1) to combat oxidative damage. Inhibiting this pathway with this compound can help elucidate the therapeutic potential of targeting Nrf2.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Oxidative Stress (from Nerve Injury) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to This compound This compound This compound->Nrf2_nuc Inhibits Binding to ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Promotes Transcription

Caption: Nrf2 signaling pathway in response to oxidative stress and its inhibition by this compound.

Experimental Protocols

Protocol 1: Chronic Constriction Injury (CCI) of the Sciatic Nerve

This protocol describes the surgical procedure for inducing CCI in rats. Aseptic surgical techniques are mandatory.[1]

Materials:

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)

  • Betadine or 70% ethanol

  • Sterile surgical instruments (scissors, forceps, retractors)

  • Chromic gut sutures (e.g., 4-0) or silk sutures (e.g., 7-0 for mice)[1][8]

  • Sterile saline

  • Wound clips or sutures for skin closure

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the animal (e.g., rat, 100-250g) and shave the left thigh.[9][10]

  • Disinfect the surgical site with betadine or ethanol.

  • Make a small incision (approx. 2 cm) on the lateral side of the mid-thigh.[8]

  • Carefully separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.[1]

  • At the mid-thigh level, place four loose ligatures of chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each.[1]

  • The ligatures should be tightened until they just barely constrict the nerve, without arresting epineural blood flow. A brief twitch of the hind limb is a common indicator.

  • Close the muscle layer with sutures and the skin incision with wound clips.[9]

  • For sham-operated animals, expose the sciatic nerve as described but do not perform the ligation.[8]

  • Allow the animal to recover on a heating pad. Provide post-operative care as per institutional guidelines. Wound clips are typically removed 7-10 days post-surgery.[9]

CCI_Workflow start Start A Anesthesia & Surgical Prep start->A 1 end End B Incision & Muscle Separation A->B 2 C Expose Sciatic Nerve B->C 3 D Place 4 Loose Ligatures C->D 4 E Close Muscle & Skin Layers D->E 5 F Post-operative Recovery E->F 6 F->end

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) surgery.
Protocol 2: this compound Administration

Materials:

  • This compound compound

  • Vehicle (e.g., DMSO, saline, corn oil - dependent on solubility and study design)

  • Syringes and needles for the chosen route of administration (e.g., intraperitoneal, oral gavage)

Procedure:

  • Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. The dosage and timing will depend on the specific research question and pharmacokinetic properties of the compound. A typical starting point might be daily administration beginning on a specific post-operative day.

  • Administration: Administer the prepared this compound solution or the vehicle alone to the respective animal groups (e.g., CCI+this compound, CCI+Vehicle).

  • Consistency: Ensure the volume, route, and timing of administration are consistent across all animals and groups throughout the study period.

Protocol 3: Behavioral Assessment of Neuropathic Pain

Behavioral testing should be performed at baseline (before surgery) and at multiple time points post-surgery (e.g., days 3, 7, 14, 21) to characterize the development and modulation of pain.

A. Mechanical Allodynia (von Frey Test) This test measures the paw withdrawal threshold in response to a mechanical stimulus.[11]

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimate the animal in an individual testing chamber on the wire mesh platform for at least 15-20 minutes before testing.

  • Apply von Frey filaments to the mid-plantar surface of the hind paw (the area innervated by the sciatic nerve).[1]

  • Begin with a filament in the middle of the force range and apply it with enough force to cause a slight bend. Hold for 3-5 seconds.

  • A positive response is a brisk withdrawal, licking, or shaking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).[12] If there is no response, use the next thickest filament. If there is a response, use the next thinnest filament.

  • Record the filament force that elicits the withdrawal threshold.

B. Thermal Hyperalgesia (Hargreaves Test) This test measures the paw withdrawal latency in response to a radiant heat source.[13]

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Glass floor

  • Testing chambers

Procedure:

  • Acclimate the animal in a testing chamber on the glass surface.

  • Position the radiant heat source beneath the mid-plantar surface of the hind paw.

  • Activate the heat source. A timer will start automatically.

  • The timer stops when the animal withdraws its paw. Record this latency.

  • A cut-off time (e.g., 20-30 seconds) must be set to prevent tissue damage.

  • Repeat the measurement 2-3 times for each paw, with at least 5 minutes between trials.

Data Presentation and Expected Results

Quantitative data should be collected and analyzed to compare the effects of this compound treatment against control groups. Below are examples of how to structure the data.

Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold)

Group Baseline (g) Day 7 Post-CCI (g) Day 14 Post-CCI (g)
Sham + Vehicle 15.2 ± 1.1 14.9 ± 1.3 15.1 ± 1.0
CCI + Vehicle 15.1 ± 1.2 2.5 ± 0.4* 2.1 ± 0.3*
CCI + this compound 15.3 ± 1.0 7.8 ± 0.9# 8.5 ± 1.1#

Data are presented as Mean ± SEM. *p<0.05 vs. Sham. #p<0.05 vs. CCI+Vehicle.

Table 2: Effect of this compound on Nrf2 Target Gene Expression in Sciatic Nerve Tissue (Day 14)

Group HO-1 mRNA (Fold Change) NQO1 mRNA (Fold Change)
Sham + Vehicle 1.0 ± 0.1 1.0 ± 0.2
CCI + Vehicle 4.5 ± 0.5* 3.8 ± 0.4*
CCI + this compound 1.2 ± 0.2# 1.1 ± 0.3#

Data are presented as Mean ± SEM. *p<0.05 vs. Sham. #p<0.05 vs. CCI+Vehicle.

Expected Outcomes:

  • Animals in the CCI + Vehicle group are expected to show a significant decrease in paw withdrawal threshold (mechanical allodynia) and paw withdrawal latency (thermal hyperalgesia) compared to the sham group.

  • CCI injury is expected to upregulate the expression of Nrf2 target genes (HO-1, NQO1) as a protective response.[14][15]

  • Treatment with the Nrf2 inhibitor this compound may exacerbate pain-like behaviors and suppress the injury-induced expression of HO-1 and NQO1, demonstrating the protective role of the Nrf2 pathway.

Logical Framework

The following diagram illustrates the logical relationship between the experimental components. CCI induces neuropathic pain, which is linked to oxidative stress. This stress activates the Nrf2 pathway as a defense mechanism. This compound is used to block this pathway, allowing for the assessment of Nrf2's role in pain modulation.

Logical_Framework CCI Sciatic Nerve CCI Stress Oxidative Stress & Inflammation CCI->Stress Pain Neuropathic Pain (Allodynia, Hyperalgesia) Stress->Pain Nrf2_Activation Nrf2 Pathway Activation Stress->Nrf2_Activation Defense Antioxidant Gene Expression (HO-1, NQO1) Nrf2_Activation->Defense Defense->Pain Attenuates This compound This compound Administration This compound->Nrf2_Activation Inhibits

Caption: Logical relationship between CCI, Nrf2 signaling, and the action of this compound.

References

Application Notes and Protocols: Preparation of ML382 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of ML382 in dimethyl sulfoxide (DMSO). This compound is a potent and selective positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MRGPRX1)[1][2][3]. Accurate preparation of stock solutions is crucial for ensuring reproducible and reliable experimental results.

Key Compound Information at a Glance

ParameterValueReference
Molecular Weight 360.43 g/mol [1][4]
Formula C₁₈H₂₀N₂O₄S[1][4]
CAS Number 1646499-97-9[1]
Purity ≥98% (HPLC)[1][4]
Solubility in DMSO Up to 100 mM[1][4]
Appearance White to off-white solid[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Determine the required mass of this compound:

    • Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution:

      • Mass (mg) = Desired Volume (mL) x 10 mM x 360.43 ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock solution:

      • Mass (mg) = 1 mL x 10 mmol/L x 360.43 mg/mmol / 1000 = 3.6043 mg

  • Weighing this compound:

    • Carefully weigh the calculated amount of this compound powder using an analytical balance. To minimize static electricity, use an anti-static weigh boat or dish.

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, though this compound is readily soluble in DMSO at room temperature[1][4].

  • Storage of Stock Solution:

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].

Note on Stability: While this compound is stable in DMSO, it is good laboratory practice to minimize exposure to light and moisture.

Diagrams

ML382_Stock_Preparation_Workflow cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Calculated Amount dissolve 3. Vortex to Dissolve add_dmso->dissolve Desired Volume aliquot 4. Aliquot into Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution in DMSO.

ML382_Signaling_Pathway cluster_cell Cell Membrane MRGPRX1 MRGPRX1 Receptor Downstream Downstream Signaling (e.g., Inhibition of ICa) MRGPRX1->Downstream Enhanced Potency BAM8_22 BAM8-22 (Agonist) BAM8_22->MRGPRX1 Binds and Activates This compound This compound (Positive Allosteric Modulator) This compound->MRGPRX1 Binds to Allosteric Site

Caption: this compound acts as a positive allosteric modulator of the MRGPRX1 receptor.

References

Application Notes and Protocols for Cell-Based Functional Assays: ML382 and ML385

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for cell-based functional assays to characterize the activity of two distinct small molecules: ML382 , a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1), and ML385 , an inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.

Crucial Clarification: It is important to note that while the compound names are similar, their biological targets and mechanisms of action are fundamentally different. This compound does not inhibit NRF2. Researchers intending to study NRF2 inhibition should use ML385. This guide is structured to provide clear and distinct protocols for each compound and its respective target.

Part 1: this compound - A Positive Allosteric Modulator of MrgX1

This compound acts as a positive allosteric modulator of MrgX1, a G protein-coupled receptor (GPCR) primarily expressed in sensory neurons and involved in pain and itch sensation. As a PAM, this compound enhances the activity of the endogenous MrgX1 agonist, BAM8-22, without activating the receptor on its own. The primary cell-based functional assay for characterizing this compound activity is the measurement of intracellular calcium mobilization, as MrgX1 is coupled to the Gq signaling pathway.

MrgX1 Signaling Pathway

MrgX1_Signaling_Pathway BAM8_22 BAM8_22 This compound This compound MrgX1 MrgX1 Gq Gq PLC PLC PIP2 PIP2 IP3 IP3 DAG DAG ER ER Ca2_cyto Ca2_cyto Downstream Downstream

Data Presentation: this compound Activity
Cell LineAgonistThis compound EC50 (in the presence of Agonist)Fold-shift in Agonist EC50Reference
HEK293 (expressing MrgX1)BAM8-22 (10 nM)190 nM>7-fold[1]
HEK293 (expressing MrgX1)BAM8-22 (EC20)~500 nMNot Reported[2]
Experimental Protocol: FLIPR Calcium Mobilization Assay

This protocol is designed to measure the potentiation of the MrgX1 agonist BAM8-22 by this compound in a cell line stably expressing the human MrgX1 receptor (e.g., HEK293-MrgX1).

Materials:

  • HEK293 cells stably expressing human MrgX1

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom assay plates

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)

  • BAM8-22 (agonist)

  • This compound (PAM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescent Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293-MrgX1 cells into poly-D-lysine coated 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's protocol.

    • Remove the cell culture medium from the plates and add the dye-loading solution to each well.

    • Incubate the plates for 1-2 hours at 37°C, protected from light.

  • Compound Plate Preparation:

    • Prepare a dilution series of this compound in assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5x).

    • Prepare the agonist, BAM8-22, at a concentration that elicits a submaximal response (e.g., EC20) in assay buffer. This will also be at a multiple of the final concentration.

    • For the control wells, prepare assay buffer with and without the EC20 concentration of BAM8-22.

  • FLIPR Assay:

    • Set the FLIPR instrument to the appropriate settings for the calcium-sensitive dye being used (excitation and emission wavelengths).

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Program the instrument to first add the this compound dilutions (or buffer) to the cell plate and incubate for a short period (e.g., 1-5 minutes).

    • Next, program the instrument to add the BAM8-22 solution (or buffer) to the cell plate.

    • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition is indicative of MrgX1 activation.

    • Compare the calcium response in the presence and absence of this compound. A potentiation of the BAM8-22-induced calcium signal by this compound confirms its PAM activity.

    • Calculate the EC50 of this compound by plotting the potentiation of the BAM8-22 response against the concentration of this compound.

Part 2: ML385 - An NRF2 Inhibitor

ML385 is a potent and specific inhibitor of the NRF2 transcription factor.[3][4] It functions by directly binding to NRF2 and preventing its interaction with the antioxidant response element (ARE) in the DNA.[5][6] Assays to determine the activity of ML385 focus on measuring the downstream consequences of NRF2 inhibition, such as reduced expression of NRF2 target genes and decreased cell viability, particularly in cancer cells with hyperactive NRF2 signaling.

NRF2 Signaling Pathway and Inhibition by ML385

NRF2_Pathway_Inhibition NRF2_cyto NRF2_cyto NRF2_nuc NRF2_nuc NRF2_cyto->NRF2_nuc translocates to nucleus

Data Presentation: ML385 Activity
Assay TypeCell LineIC50Reference
NRF2-ARE DNA BindingIn vitro1.9 µM[5]
Cell ViabilityFaDu (HNSCC)24.99 µM (Cisplatin)[7]
Cell ViabilityYD9 (HNSCC)8.68 µM (Cisplatin)[7]
Cell ViabilityMGH7 (LUSC)ML385 reduces BKM120 IC50 from 15.46 µM to 5.503 µM[8]
Cell ProliferationKYSE150 (ESCC)~5 µM[9]
Cell ProliferationKYSE510 (ESCC)~10 µM[9]

Note: Some IC50 values are for cisplatin, with ML385 used in combination to assess synergistic effects.

Experimental Protocols for ML385 Activity

This assay measures the transcriptional activity of NRF2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Materials:

  • Cell line stably or transiently expressing an ARE-luciferase reporter construct (e.g., A549-ARE-Luc)

  • Cell culture medium

  • 96-well white, clear-bottom assay plates

  • ML385

  • NRF2 activator (optional, e.g., sulforaphane)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Plating: Seed the ARE-luciferase reporter cells into 96-well plates and incubate overnight.

  • Compound Treatment:

    • Prepare a dilution series of ML385 in cell culture medium.

    • Treat the cells with the ML385 dilutions. If assessing the inhibition of induced NRF2 activity, co-treat with an NRF2 activator.

    • Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a period sufficient to allow for changes in gene expression (e.g., 16-24 hours).

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's protocol.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for cell lysis and the luciferase reaction.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence in ML385-treated cells compared to the control indicates inhibition of NRF2 transcriptional activity. Calculate the IC50 of ML385 by plotting the percentage of inhibition against the log concentration of ML385.

This assay directly measures the mRNA levels of NRF2 target genes, such as heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1), to assess the inhibitory effect of ML385.[1][10]

Materials:

  • Cell line of interest (e.g., A549, H460)

  • Cell culture medium

  • 6-well or 12-well plates

  • ML385

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Plate and treat cells with various concentrations of ML385 for a specified time (e.g., 24-48 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up the qPCR reactions with primers for the target genes and the housekeeping gene.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

    • A dose-dependent decrease in the mRNA levels of HMOX1 and NQO1 in ML385-treated cells indicates NRF2 inhibition.

This assay is used to determine the effect of ML385 on the protein levels of NRF2 and its downstream targets like HO-1.

Materials:

  • Cell line of interest

  • Cell culture medium

  • 6-well plates

  • ML385

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against NRF2, HO-1, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with ML385, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. A decrease in HO-1 protein levels with ML385 treatment is indicative of NRF2 pathway inhibition.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. It is particularly useful for assessing the cytotoxic or cytostatic effects of ML385, especially in cancer cell lines dependent on NRF2 for survival.

Materials:

  • Cell line of interest

  • Cell culture medium

  • 96-well plates

  • ML385

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat with a dilution series of ML385 for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 of ML385 by plotting cell viability against the log concentration of the compound.

General Experimental Workflow

Experimental_Workflow Start Start: Hypothesis on Compound Activity Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Assay_Selection Select Appropriate Assay (e.g., Calcium Flux, Luciferase) Cell_Culture->Assay_Selection Treatment Compound Treatment (Dose-Response) Assay_Selection->Treatment Incubation Incubation Treatment->Incubation Measurement Data Acquisition (e.g., Fluorescence, Luminescence) Incubation->Measurement Data_Analysis Data Analysis (e.g., EC50/IC50 Calculation) Measurement->Data_Analysis Validation Secondary/Orthogonal Assays (e.g., qPCR, Western Blot) Data_Analysis->Validation Conclusion Conclusion and Further Studies Data_Analysis->Conclusion Validation->Conclusion

References

Troubleshooting & Optimization

ML382 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of ML382, with a focus on addressing its solubility challenges in aqueous solutions for research applications.

Important Notice: Clarification on this compound and NRF2 Inhibition

A common point of confusion among researchers is the role of this compound as a Nuclear factor erythroid 2-related factor 2 (NRF2) inhibitor. Based on current scientific literature, This compound is a selective positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MRGPRX1) .

The compound that is widely recognized as a potent and specific NRF2 inhibitor is ML385 . Researchers intending to study the inhibition of the NRF2 pathway should ensure they are using the correct compound, ML385. This guide will proceed to address the solubility issues of this compound, but will also provide information on the NRF2 pathway for those who may have been mistaken about this compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?

A1: this compound is practically insoluble in aqueous solutions like phosphate-buffered saline (PBS). The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is also soluble in ethanol with gentle warming.

Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A2: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and for sensitive assays, at or below 0.1%.[1][2][3][4][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. To minimize precipitation, it is recommended to add the this compound stock solution to your culture medium dropwise while gently vortexing or swirling the medium. Preparing an intermediate dilution in a serum-containing medium before the final dilution can also help to improve solubility.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be used to aid in the dissolution of this compound in ethanol. However, for stock solutions in DMSO and for final dilutions in aqueous media, prolonged or excessive heating is not recommended as it may degrade the compound.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a step-by-step approach to troubleshoot common solubility problems encountered with this compound in experimental settings.

Problem: Precipitate forms immediately upon adding this compound stock solution to the aqueous medium.
Possible Cause Troubleshooting Step
High final concentration of this compound. Decrease the final working concentration of this compound.
Rapid addition of stock solution. Add the DMSO stock solution dropwise to the vortexing or swirling aqueous medium.
Low temperature of the medium. Ensure your culture medium is at room temperature or 37°C before adding the compound.
High final concentration of DMSO. Prepare a more concentrated stock solution in DMSO to reduce the volume added to the medium.
Problem: The this compound solution appears cloudy or forms a precipitate over time.
Possible Cause Troubleshooting Step
Saturation of the compound in the medium. The working concentration may be too high for the specific medium composition. Try lowering the concentration.
Interaction with media components. Some components of the culture medium can reduce the solubility of compounds. Consider using a different medium formulation if possible.
Instability of the compound in the medium. Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted solutions for extended periods.

Quantitative Data: Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityReference
DMSOUp to 100 mMR&D Systems
EthanolUp to 20 mM (with gentle warming)R&D Systems
PBS (pH 7.2)InsolubleCayman Chemical

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 360.43 g/mol .

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM.

  • Dissolve: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol for Preparing a Working Solution of this compound for Cell Culture
  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of this compound in a small volume of complete cell culture medium (containing serum). For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

  • Prepare Final Working Solution: Add the intermediate dilution (or the stock solution directly if an intermediate step is not used) to the final volume of cell culture medium to achieve the desired working concentration. Add the solution dropwise while gently swirling the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (or the DMSO-containing intermediate dilution medium) to a separate flask of cell culture medium.

Visualizations

NRF2 Signaling Pathway and Inhibition by ML385

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_stress Oxidative Stress Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and sequesters Keap1->Nrf2_cyto Dissociation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Recruits Nrf2_cyto->Keap1 Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Cul3->Nrf2_cyto Ubiquitinates Ub Ubiquitin Ub->Nrf2_cyto Maf sMaf Nrf2_nuc->Maf Heterodimerizes with ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Maf->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Promotes Transcription Oxidants Oxidants / Electrophiles Oxidants->Keap1 Modify Keap1 Cysteine Residues ML385 ML385 (NRF2 Inhibitor) ML385->Nrf2_nuc Inhibits Nrf2 binding to ARE

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of inhibition by ML385.

Troubleshooting Workflow for this compound Solubility Issues

Troubleshooting_Workflow start Start: this compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_stock Re-prepare stock solution in 100% DMSO. check_stock->prepare_stock No check_final_conc Is the final working concentration too high? check_stock->check_final_conc Yes prepare_stock->check_stock lower_conc Lower the final working concentration. check_final_conc->lower_conc Yes check_addition How was the stock solution added to the medium? check_final_conc->check_addition No success Solubility Issue Resolved lower_conc->success slow_addition Add stock solution dropwise while vortexing the medium. check_addition->slow_addition Rapidly check_dmso_conc Is the final DMSO concentration > 0.5%? check_addition->check_dmso_conc Slowly slow_addition->success adjust_dmso Prepare a more concentrated stock to reduce the volume of DMSO added. check_dmso_conc->adjust_dmso Yes intermediate_dilution Try an intermediate dilution in serum-containing medium. check_dmso_conc->intermediate_dilution No adjust_dmso->success intermediate_dilution->success fail Issue Persists: Consider alternative compound or experimental design. intermediate_dilution->fail

References

Technical Support Center: Enhancing ML382 Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of ML382, a positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MrgprX1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of MrgprX1, a receptor involved in pain and itch signaling.[1][2] Like many small molecule inhibitors developed for research, this compound may exhibit poor aqueous solubility, which can lead to low and variable absorption from the gastrointestinal tract after oral administration. This poor bioavailability can hinder the establishment of a clear dose-response relationship and lead to inconsistent results in preclinical in vivo studies.

Q2: What is the mechanism of action of this compound?

A2: this compound allosterically enhances the activity of MrgprX1. MrgprX1 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[3][4] Upon activation, Gαq/11 stimulates phospholipase C-β (PLC-β), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade can lead to the modulation of downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[5][6][7]

Q3: What are the common signs of poor this compound bioavailability in my in vivo experiments?

A3: Common indicators of poor bioavailability include:

  • High variability in therapeutic outcomes between individual animals at the same dose.

  • Lack of a clear dose-response relationship , where increasing the dose does not produce a proportional increase in the desired effect.

  • Low or undetectable plasma concentrations of this compound in pharmacokinetic (PK) studies.

  • Need for excessively high doses to achieve a therapeutic effect, which can increase the risk of off-target effects and toxicity.

Q4: Which strategies can I employ to improve the bioavailability of this compound?

A4: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound. These can be broadly categorized into physical and chemical approaches. Physical methods include particle size reduction (micronization or nanosizing) to increase the surface area for dissolution. Chemical and formulation-based approaches include the use of co-solvents, cyclodextrins, surfactants, and lipid-based delivery systems.[3][4][8][9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
High variability in animal response Poor and inconsistent absorption of this compound from the administration site.1. Improve Drug Solubilization: Formulate this compound in a vehicle that enhances its solubility. See the "Formulation Strategies for this compound" table below for options. 2. Particle Size Reduction: If using a suspension, reduce the particle size of this compound through micronization or nanomilling to increase the dissolution rate.[10]
No observable therapeutic effect Insufficient plasma concentration of this compound to engage the MrgprX1 target effectively.1. Increase Dose with Improved Formulation: After improving the formulation (e.g., using a self-emulsifying drug delivery system - SEDDS), a dose escalation study may be warranted. 2. Consider Alternative Administration Route: If oral bioavailability remains a challenge, consider parenteral routes like intravenous (IV) or intraperitoneal (IP) injection to bypass gastrointestinal absorption.
Precipitation of this compound in aqueous vehicle This compound has low aqueous solubility, causing it to crash out of solution.1. Use of Co-solvents: Incorporate water-miscible organic solvents such as PEG 300, PEG 400, or propylene glycol into your vehicle.[9] 2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility. 3. Utilize Surfactants: Add a biocompatible surfactant like Tween® 80 or Cremophor® EL to the formulation to aid in solubilization.[9]
Inconsistent pharmacokinetic (PK) profile Variable absorption rates due to the complex gastrointestinal environment.1. Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS). These can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[10][11] 2. Amorphous Solid Dispersions: Create a solid dispersion of this compound in a polymer matrix. This can enhance the dissolution rate and maintain a supersaturated state in the gastrointestinal tract.[11]

Data Presentation: Formulation Strategies for this compound

The following table summarizes various formulation strategies that can be applied to improve the bioavailability of this compound, assuming it is a poorly soluble compound.

Strategy Mechanism of Action Advantages Disadvantages
pH Adjustment Increases the solubility of ionizable compounds by converting them to their more soluble salt form.Simple and cost-effective.Only applicable to ionizable drugs; risk of precipitation upon entering the neutral pH of the intestines.
Co-solvents Increases solubility by reducing the polarity of the aqueous vehicle.[9]Easy to prepare; can significantly increase drug loading.Potential for in vivo toxicity at high concentrations; risk of drug precipitation upon dilution with aqueous bodily fluids.
Surfactants Enhance solubility by forming micelles that encapsulate the drug molecules.[9]Improves wetting and dissolution rate.Can cause gastrointestinal irritation; some surfactants may have toxicity concerns.
Cyclodextrins Form inclusion complexes with the drug, increasing its apparent solubility.High solubilization capacity for many molecules; can improve stability.Can be expensive; competition for complexation with other molecules in vivo.
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[10]Broadly applicable to crystalline compounds; can be scaled up.Can be energy-intensive; may not be sufficient for very poorly soluble compounds.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with gastrointestinal fluids.[10][11]Presents the drug in a solubilized form, bypassing the dissolution step; can enhance lymphatic uptake.More complex formulation development; potential for drug leakage from softgel capsules.
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility and dissolution rate.[11]Can achieve high drug loads; significant improvement in oral bioavailability.Amorphous form is less stable and can recrystallize over time; requires specialized manufacturing techniques.

Experimental Protocols

Protocol: Preparation and In Vivo Evaluation of a Co-solvent-Based this compound Formulation

1. Objective: To prepare a clear, stable solution of this compound for oral gavage in mice and to assess its pharmacokinetic profile compared to a simple suspension.

2. Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Tween® 80

  • Sterile water for injection

  • Vehicle for suspension: 0.5% (w/v) carboxymethylcellulose (CMC) in water

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

3. Formulation Preparation:

  • Co-solvent Formulation (e.g., for a 10 mg/mL solution):

    • Weigh 100 mg of this compound into a sterile glass vial.

    • Add 4 mL of PEG 400 and 4 mL of Propylene Glycol.

    • Vortex and sonicate until the this compound is completely dissolved.

    • Add 1 mL of Tween® 80 and vortex to mix.

    • Add 1 mL of sterile water and vortex until a clear, homogenous solution is formed.

  • Suspension Formulation (Control):

    • Prepare a 0.5% CMC solution by slowly adding CMC powder to water while stirring.

    • Weigh 100 mg of this compound and triturate with a small amount of the 0.5% CMC vehicle to form a paste.

    • Gradually add the remaining vehicle to a final volume of 10 mL while stirring to maintain a uniform suspension.

4. In Vivo Pharmacokinetic Study:

  • Fast mice for 4 hours prior to dosing (water ad libitum).

  • Divide mice into two groups (n=4-6 per group): Group A (Co-solvent formulation) and Group B (Suspension formulation).

  • Administer a single oral dose of 10 mg/kg of the respective this compound formulation to each mouse via oral gavage.

  • Collect blood samples (approximately 20-30 µL) via tail vein or saphenous vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for each group and compare the bioavailability of the co-solvent formulation to the suspension.

Mandatory Visualizations

This compound Mechanism of Action: MrgprX1 Signaling Pathway

ML382_Signaling_Pathway This compound This compound (PAM) MrgprX1 MrgprX1 Receptor This compound->MrgprX1 enhances G_protein Gαq/11 G-protein MrgprX1->G_protein activates PLCb Phospholipase C-β (PLC-β) G_protein->PLCb activates PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (Pain/Itch Modulation) Ca_release->Cellular_Response MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway activates MAPK_pathway->Cellular_Response

Caption: Signaling cascade of this compound via the MrgprX1 receptor.

Experimental Workflow for Improving this compound Bioavailability

Caption: Workflow for enhancing this compound in vivo bioavailability.

References

Technical Support Center: ML382 & ML385

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Your query for "ML382" may refer to one of two distinct research compounds. To provide comprehensive support, this center addresses both possibilities:

  • This compound: A potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1), a potential target for chronic pain.

  • ML385: A specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2), investigated for its potential in cancer therapy.

Please select the compound relevant to your research.

This compound: MrgX1 Positive Allosteric Modulator

This section provides technical support for researchers working with this compound, a positive allosteric modulator of MrgX1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1). It does not activate the receptor on its own but enhances the potency of the endogenous ligand, BAM8-22, in activating MrgX1.[1] In the presence of a submaximal concentration of BAM8-22 (10 nM), this compound has an EC50 of 190 nM.[1]

Q2: What is the selectivity profile of this compound?

A2: this compound has a favorable selectivity profile. It is inactive against the closely related MrgX2 receptor.[1] In a broader screening panel of 68 GPCRs, ion channels, and transporters, this compound at a concentration of 10 μM did not show significant inhibition (>50%) for 67 of the targets. The only notable off-target activity was a 63% inhibition of the serotonin 5HT2B receptor.[1]

Q3: Can this compound be used in animal studies?

A3: While this compound has potential for in vivo use, its utility may be limited by its metabolic instability. In vitro studies using rat and human liver microsomes indicate that this compound is predicted to have high clearance.[1] Therefore, non-oral dosing regimens such as intraperitoneal (IP), subcutaneous (SC), or intrathecal (IT) administration are recommended for in vivo experiments.[1]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
No potentiation of agonist activity observed. 1. Inactive agonist. 2. Incorrect assay conditions. 3. Cell line does not express functional MrgX1.1. Confirm the activity of your agonist (e.g., BAM8-22) independently. 2. Ensure the assay buffer and conditions are optimized for MrgX1 activation. This compound's potentiation is dependent on the presence of an active agonist. 3. Verify MrgX1 expression and functionality in your cell line using a validated agonist at a high concentration.
High background signal or apparent agonist activity of this compound alone. 1. Contamination of this compound stock. 2. Off-target effects at high concentrations.1. Use a fresh, high-purity stock of this compound. 2. Perform a dose-response curve of this compound alone to determine if it has any intrinsic activity in your specific assay system. Based on current data, this compound should be inactive as an agonist on its own.[1]
Inconsistent results between experiments. 1. Degradation of this compound in solution. 2. Variability in cell passage number or health.1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Use cells within a consistent and low passage number range and ensure high cell viability.
Unexpected physiological responses in vivo. Potential off-target effect on the 5HT2B receptor.Consider the 63% inhibition of the 5HT2B receptor at 10 μM as a potential off-target.[1] If your experimental system is sensitive to serotonin signaling, consider including a 5HT2B antagonist as a control to investigate this possibility.
Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeResultReference
MrgX1Ca2+ imaging (in the presence of 10 nM BAM8-22)EC50 = 190 nM[1]
MrgX2Ca2+ imagingInactive[1]
5HT2B ReceptorRadioligand Binding Assay (at 10 μM)63% Inhibition[1]
Panel of 67 other GPCRs, ion channels, and transportersRadioligand Binding Assay (at 10 μM)<50% Inhibition[1]
Experimental Protocols

Protocol 1: In Vitro MrgX1 Calcium Mobilization Assay

  • Cell Culture: Maintain HEK293 cells stably expressing human MrgX1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Wash cells with HBSS and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Addition:

    • For PAM mode, add this compound at various concentrations and incubate for 15-30 minutes.

    • Subsequently, add the MrgX1 agonist BAM8-22 at a submaximal concentration (e.g., EC20).

  • Signal Detection: Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR) to determine intracellular calcium mobilization.

  • Data Analysis: Calculate EC50 values for this compound in the presence of the agonist.

Diagrams

ML382_Pathway cluster_receptor Cell Membrane This compound This compound MrgX1 MrgX1 Receptor This compound->MrgX1 Binds (Allosteric Site) BAM8_22 BAM8-22 (Agonist) BAM8_22->MrgX1 Binds Gq Gq Protein MrgX1->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Signaling pathway of MrgX1 activation enhanced by this compound.

ML385: NRF2 Inhibitor

This section provides technical support for researchers working with ML385, a specific inhibitor of NRF2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ML385?

A1: ML385 is a specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2). It has an IC50 of 1.9 μM for NRF2 inhibition.[2] ML385 has been shown to inhibit the downstream target gene expression of NRF2.[2]

Q2: What is known about the off-target profile of ML385?

A2: ML385 has been shown to be a specific inhibitor of NRF2. An activity-based proteomics platform was used to assess for off-target kinase activity, and ML385 did not exhibit significant inhibition of approximately 170 kinases. While this suggests a high degree of selectivity, a comprehensive public dataset from a broad kinome scan or a cellular thermal shift assay (CETSA) is not currently available.

Q3: Does ML385 have effects on other signaling pathways?

A3: Yes, studies have shown that inhibition of NRF2 by ML385 can lead to a reduction in PI3K-mTOR signaling.[3] This is a downstream consequence of NRF2 inhibition in certain cellular contexts.

Q4: Is ML385 toxic to all cell types?

A4: ML385 has been observed to have minimal toxicity in non-transformed immortalized lung epithelial cells at concentrations as high as 25 μM.[3]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
No inhibition of NRF2 target gene expression. 1. Insufficient concentration of ML385. 2. NRF2 pathway is not active in the cell line. 3. ML385 has degraded.1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Confirm NRF2 pathway activation in your cells using a positive control (e.g., an NRF2-activating stimulus). 3. Use a fresh stock of ML385.
Unexpected effects on cell viability. 1. Off-target effects at high concentrations. 2. Downstream effects of NRF2 inhibition on other pathways (e.g., PI3K-mTOR).1. Lower the concentration of ML385. 2. Investigate the status of the PI3K-mTOR pathway in your cells following ML385 treatment.[3]
Variability in experimental results. 1. Inconsistent treatment times. 2. Cell density affecting compound efficacy.1. Standardize the duration of ML385 treatment. 2. Maintain consistent cell seeding densities across experiments.
Quantitative Data Summary

Table 2: In Vitro Activity and Selectivity of ML385

Target/PathwayAssay TypeResultReference
NRF2Functional InhibitionIC50 = 1.9 μM[2]
~170 KinasesActivity-based ProteomicsNo significant inhibition
PI3K-mTOR SignalingWestern BlotReduced signaling[3]
Non-transformed lung epithelial cellsCytotoxicity AssayNo significant toxicity up to 25 μM[3]
Experimental Protocols

Protocol 2: NRF2 Target Gene Expression Analysis

  • Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat with a range of ML385 concentrations for a specified time (e.g., 24-48 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., Trizol or a commercial kit).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers for NRF2 target genes (e.g., NQO1, GCLC, HO-1) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative change in gene expression in ML385-treated cells compared to vehicle-treated controls.

Diagrams

ML385_Workflow start Start: Treat cells with ML385 rna_extraction RNA Extraction start->rna_extraction protein_lysis Protein Lysis start->protein_lysis cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR qPCR for NRF2 Target Genes cDNA_synthesis->qPCR data_analysis Data Analysis qPCR->data_analysis western_blot Western Blot for PI3K-mTOR Pathway protein_lysis->western_blot western_blot->data_analysis

Caption: Experimental workflow for assessing ML385 activity.

References

Technical Support Center: ML382 and Serotonin 5HT2B Receptor Interaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ML382 and the serotonin 5HT2B receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action at the 5HT2B receptor?

A1: this compound is a potent and selective antagonist of the serotonin 5HT2B receptor.[1] Its primary mechanism of action is to bind to the 5HT2B receptor and block the downstream signaling pathways typically initiated by the binding of the endogenous agonist, serotonin (5-HT). The 5HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11 proteins.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] By blocking the initial binding of serotonin, this compound prevents this entire signaling cascade.

Q2: What are the key therapeutic potentials of a 5HT2B receptor antagonist like this compound?

A2: Antagonists of the 5HT2B receptor, such as this compound, hold therapeutic promise for a variety of conditions. These include pulmonary arterial hypertension, valvular heart disease, and other fibrotic disorders.[1][4] Additionally, 5HT2B antagonism has been explored for the treatment of migraine headaches and irritable bowel syndrome (IBS).[2]

Q3: How selective is this compound for the 5HT2B receptor over other serotonin receptor subtypes?

A3: this compound was identified from a high-throughput screen and was found to be robustly selective for the 5HT2B receptor over the closely related 5HT2A and 5HT2C receptors.[1] This high selectivity is crucial for minimizing off-target effects in experimental systems and for potential therapeutic applications.

Q4: What are some common in vitro assays used to characterize the interaction of this compound with the 5HT2B receptor?

A4: Several in vitro assays are commonly employed to study this compound's interaction with the 5HT2B receptor. These include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki or IC50) of this compound to the 5HT2B receptor.

  • Calcium Mobilization Assays: To measure the functional antagonism of this compound by quantifying its ability to block serotonin-induced increases in intracellular calcium.[1]

  • Inositol Monophosphate (IP1) Accumulation Assays: As a downstream functional assay to measure the inhibition of the Gq signaling pathway.[3]

Quantitative Data Summary

The following table summarizes the reported potency and selectivity of this compound.

CompoundTarget ReceptorAssay TypePotency (IC50)SelectivityReference
This compound 5HT2BCalcium Mobilization125 nM>80-fold vs. 5HT2A & 5HT2C[1]

Experimental Protocols

Calcium Mobilization Assay for this compound Antagonism

This protocol is adapted from a high-throughput screening protocol for 5HT2B antagonists.[1]

Objective: To determine the IC50 value of this compound for the inhibition of serotonin-induced calcium mobilization in cells expressing the 5HT2B receptor.

Materials:

  • HEK293T cells stably expressing the human 5HT2B receptor.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Calbryte 520 AM).

  • This compound stock solution (in DMSO).

  • Serotonin (5-HT) stock solution (in water or assay buffer).

  • 384-well black, clear-bottom assay plates.

  • A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the HEK293T-5HT2B cells into 384-well plates at a density of 20,000 cells per well in 20 µL of culture medium and incubate overnight.

  • Dye Loading: The next day, remove the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye (e.g., 1 µM Calbryte 520 AM). Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add a specified volume (e.g., 10 µL) of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Prepare a solution of serotonin in assay buffer at a concentration that elicits a submaximal response (EC80). Add this serotonin solution to all wells.

  • Data Acquisition: Immediately after adding serotonin, measure the fluorescence intensity kinetically using a plate reader.

  • Data Analysis: Determine the maximum fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5HT2B receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5HT2B receptor.

  • Radioligand (e.g., [3H]LSD or [3H]mesulergine).

  • This compound stock solution (in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.5 mM EDTA).

  • Non-specific binding control (e.g., a high concentration of a known 5HT2B ligand like methysergide).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound or the non-specific binding control in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition binding equation to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in a calcium assay. - Uneven cell seeding.- Inconsistent dye loading.- Pipetting errors.- Ensure cells are thoroughly resuspended before plating.- Check for and remove any bubbles in the wells after dye loading.- Use calibrated multichannel pipettes and reverse pipetting techniques.
No or very low signal window in the calcium assay. - Low receptor expression.- Inactive agonist (serotonin).- Incorrect dye loading or dye degradation.- Instrument settings are not optimal.- Verify receptor expression levels (e.g., via Western blot or radioligand binding).- Prepare fresh serotonin solutions.- Protect the calcium dye from light and use it within its recommended shelf life.- Optimize the plate reader's gain and exposure settings.
This compound appears to have low potency or is inactive. - Compound precipitation due to low solubility.- Compound degradation.- Insufficient pre-incubation time.- Check the solubility of this compound in your assay buffer. Consider using a carrier protein like BSA if necessary.- Prepare fresh dilutions of this compound from a stock solution stored under appropriate conditions (e.g., -20°C or -80°C).- Optimize the pre-incubation time to ensure this compound has reached its binding site.
High non-specific binding in a radioligand binding assay. - Radioligand is sticking to the filters or plate.- Insufficient washing.- Concentration of membranes is too high.- Pre-soak the filters in a solution like 0.5% polyethyleneimine.- Increase the number and volume of washes with ice-cold buffer.- Optimize the amount of membrane protein used per well.
Unexpected agonist activity from this compound. - This is unlikely for this compound, which is a confirmed antagonist. However, some compounds can exhibit partial agonism at high concentrations.- Contamination of the this compound stock.- Test a wider range of this compound concentrations in the absence of an agonist.- Use a fresh, authenticated stock of this compound.

Visualizations

5HT2B_Signaling_Pathway cluster_membrane Cell Membrane 5HT2B_Receptor 5HT2B Receptor Gq_G11 Gq/G11 5HT2B_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->5HT2B_Receptor Binds & Activates This compound This compound This compound->5HT2B_Receptor Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca2+ Release ER->Ca2_release Downstream_Effects Downstream Cellular Effects Ca2_release->Downstream_Effects PKC_activation->Downstream_Effects

Caption: 5HT2B Receptor Signaling Pathway and Point of this compound Inhibition.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate 5HT2B-expressing cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 60 min at 37°C Load_Dye->Incubate_Dye Add_this compound Add serial dilutions of this compound Incubate_Dye->Add_this compound Incubate_Compound Incubate for 15-30 min Add_this compound->Incubate_Compound Add_Serotonin Add EC80 concentration of Serotonin Incubate_Compound->Add_Serotonin Read_Fluorescence Measure fluorescence kinetically Add_Serotonin->Read_Fluorescence Analyze_Data Analyze data and calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the Calcium Mobilization Assay.

References

Technical Support Center: Optimizing ML382 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of ML382 in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. This compound is reported to inhibit the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a variety of cytoprotective genes, including those involved in antioxidant defense and detoxification.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. As a general starting point, a concentration range of 1 µM to 20 µM is often used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. For example, in some cancer cell lines, concentrations around 10 µM have been shown to be effective.

Q3: How long should I treat my cells with this compound?

A3: The duration of this compound treatment will vary depending on the experimental goal. For detecting the activation of the Nrf2 pathway (e.g., nuclear translocation of Nrf2), shorter incubation times of 4 to 24 hours are typically sufficient. For assessing downstream effects, such as changes in the expression of Nrf2 target genes or observing phenotypic changes like cytotoxicity, longer incubation times of 24 to 72 hours may be necessary. A time-course experiment is recommended to determine the optimal treatment duration for your specific assay.

Troubleshooting Guides

Issue 1: No or weak activation of the Nrf2 pathway is observed.

Possible Cause 1: Suboptimal this compound Concentration.

  • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Test a range of concentrations (e.g., 1, 5, 10, 20, 50 µM) to identify the concentration that yields the maximal Nrf2 activation without causing significant cytotoxicity.

Possible Cause 2: Insufficient Treatment Time.

  • Solution: Conduct a time-course experiment to identify the peak of Nrf2 activation. Analyze Nrf2 nuclear translocation or target gene expression at various time points (e.g., 2, 4, 8, 12, 24 hours) after this compound treatment.

Possible Cause 3: Poor Cell Health.

  • Solution: Ensure that cells are healthy and in the logarithmic growth phase before treatment. High cell density or nutrient depletion can affect cellular responses.

Possible Cause 4: Reagent Quality.

  • Solution: Verify the quality and stability of your this compound stock solution. Improper storage can lead to degradation of the compound. It is recommended to prepare fresh stock solutions and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Issue 2: High levels of cytotoxicity are observed at the desired this compound concentration.

Possible Cause 1: Cell Line Sensitivity.

  • Solution: Some cell lines are more sensitive to this compound. In such cases, lower the concentration of this compound and/or shorten the treatment duration. It is essential to perform a cytotoxicity assay to determine the IC50 value of this compound in your specific cell line.

Possible Cause 2: Off-target Effects.

  • Solution: While this compound is a selective Nrf2 pathway inhibitor, high concentrations may lead to off-target effects. Use the lowest effective concentration that still provides the desired level of Nrf2 pathway modulation.

Issue 3: Inconsistent results between experiments.

Possible Cause 1: Variation in Cell Culture Conditions.

  • Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition.

Possible Cause 2: Variability in this compound Treatment.

  • Solution: Ensure accurate and consistent preparation and application of this compound for each experiment. Use a positive control (e.g., a known Nrf2 activator like sulforaphane) to monitor the consistency of the experimental system.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for Nrf2 Activators in Common Cancer Cell Lines

Cell LineCompoundConcentration RangeOptimal Concentration (Example)
A549 (Lung Carcinoma)Resveratrol20 - 80 µM[1]60 µM[1]
A549 (Lung Carcinoma) This compound 1 - 20 µM Determine Experimentally
MCF7 (Breast Cancer) This compound 1 - 20 µM Determine Experimentally
HepG2 (Hepatocellular Carcinoma) This compound 1 - 20 µM Determine Experimentally

Note: The provided concentration for Resveratrol is for a different Nrf2 activator and should be used as a general reference. The optimal concentration of this compound must be determined empirically for each cell line and experimental setup.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[2][3]

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Nrf2 Activation

This protocol outlines the steps to detect the nuclear translocation of Nrf2.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the determined optimal time.

  • Nuclear and Cytoplasmic Extraction: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit or a standard laboratory protocol.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use Lamin B1 or Histone H3 as a loading control for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction.

Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

This protocol is for measuring the mRNA expression of Nrf2 target genes, such as Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

  • Cell Treatment and RNA Extraction: Treat cells with this compound as described for the western blot protocol. At the end of the treatment, harvest the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for your target genes (HO-1, NQO1) and a reference gene (e.g., GAPDH, β-actin).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding TargetGenes Target Genes (HO-1, NQO1, etc.) ARE->TargetGenes Transcription This compound This compound This compound->Keap1 Inhibition Experimental_Workflow A 1. Cell Seeding (e.g., A549, MCF7, HepG2) B 2. This compound Treatment (Dose-Response & Time-Course) A->B C 3. Cell Viability Assay (MTT) Determine IC50 B->C D 4. Western Blot (Nrf2 Nuclear Translocation) B->D E 5. qPCR (Target Gene Expression: HO-1, NQO1) B->E F 6. Data Analysis & Optimization C->F D->F E->F

References

Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Specificity: This guide primarily focuses on troubleshooting instability issues related to small molecule inhibitors of the Nrf2 signaling pathway. Initial queries regarding "ML382" instability in this context may stem from a common point of confusion with other research compounds. While this compound is a positive allosteric modulator of MrgX1, researchers investigating the Nrf2 pathway are often utilizing inhibitors such as ML390 . The principles and troubleshooting steps outlined below are broadly applicable to many small molecule inhibitors and should serve as a valuable resource for researchers working with these compounds.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor precipitated out of solution after dilution in my experimental buffer. What should I do?

A1: Precipitation upon dilution is a common issue and can often be resolved by:

  • Increasing the DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and can help maintain compound solubility.

  • Preparing intermediate dilutions: Instead of a single large dilution, create a series of intermediate dilutions in your buffer.

  • Using a different solvent for stock solution: If DMSO is not providing sufficient solubility, consider other solvents like ethanol, though compatibility with your experimental system must be verified.

  • Warming the buffer: Gently warming your experimental buffer to 37°C before adding the inhibitor can sometimes aid in solubility.

Q2: I'm observing inconsistent or no effect of my inhibitor in my cell-based assays. Could this be a stability issue?

A2: Yes, inconsistent results are a hallmark of compound instability. Several factors in your experimental buffer and protocol can contribute to this:

  • pH of the buffer: The stability of many small molecules is pH-dependent. Ensure your buffer's pH is within the optimal range for your compound.

  • Presence of reactive components: Some buffer components, like certain amino acids or reducing agents, can react with and inactivate your inhibitor.

  • Light sensitivity: Some compounds are light-sensitive and can degrade upon exposure to ambient light. Prepare solutions in amber tubes and minimize light exposure.

  • Freeze-thaw cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Aliquot your stock solution into single-use volumes.

Q3: How long can I store my inhibitor in my experimental buffer before it degrades?

A3: The stability of a small molecule in an aqueous buffer is highly variable. It is strongly recommended to prepare fresh dilutions of your inhibitor in your experimental buffer for each experiment. If you must store a working solution, it should be for a short duration (e.g., a few hours) at 4°C and protected from light. For longer-term storage, always refer to the manufacturer's recommendations and store as a concentrated stock in an appropriate solvent at -20°C or -80°C.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inhibitor precipitates in cell culture media. Low solubility in aqueous solutions.Prepare a higher concentration stock solution in DMSO. Perform serial dilutions in media to reach the final desired concentration, ensuring the final DMSO concentration is non-toxic to cells (typically <0.5%). Gentle vortexing or warming of the media can aid dissolution.
Loss of inhibitor activity over the course of a long-term experiment. Degradation in aqueous media at 37°C.For long-term experiments, consider replenishing the media with freshly diluted inhibitor at regular intervals (e.g., every 24 hours).
High background or off-target effects observed. Compound instability leading to reactive degradation products.Confirm the purity of your compound via methods like HPLC-MS. Test a fresh batch or a compound from a different supplier.
Inconsistent IC50 values between experiments. Variability in solution preparation or compound stability.Always prepare fresh dilutions from a single-use aliquot of the stock solution for each experiment. Ensure consistent incubation times and conditions.

Quantitative Data Summary

The following table provides general solubility and storage information for a typical Nrf2 inhibitor. Note: Specific details may vary by manufacturer; always consult the product datasheet.

Parameter Value
Solubility (DMSO) ≥ 20 mg/mL
Solubility (Ethanol) Sparingly soluble
Solubility (Water) Insoluble
Stock Solution Storage -20°C or -80°C in a tightly sealed container, protected from light.
Stability in Aqueous Buffer Limited; prepare fresh for each use.

Key Experimental Protocols

Protocol: Preparation of Small Molecule Inhibitor Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM): a. Centrifuge the vial of powdered inhibitor briefly to pellet any material that may be on the cap or walls. b. Under sterile conditions, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO). c. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. d. Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure. e. Store aliquots at -20°C or -80°C.

  • Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions in your pre-warmed experimental buffer or cell culture medium to achieve the final desired concentration for your experiment. c. Ensure the final concentration of the solvent (e.g., DMSO) is below the threshold for cellular toxicity. d. Use the freshly prepared working solution immediately.

Visualizations

Nrf2_Signaling_Pathway cluster_nucleus Inside Nucleus Oxidative_Stress Oxidative Stress / Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Promotes Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Inhibitor Nrf2 Inhibitor (e.g., ML390) Nrf2_n Nrf2 Inhibitor->Nrf2_n Prevents Binding to ARE Nrf2_n->ARE Binds to

Caption: The Keap1-Nrf2 signaling pathway and the point of intervention for Nrf2 inhibitors.

Experimental_Workflow Start Start: Cell Seeding Incubation1 Cell Adherence & Growth (24h) Start->Incubation1 Treatment Treatment with Inhibitor Dilutions Incubation1->Treatment Incubation2 Incubation with Inhibitor (X hours) Treatment->Incubation2 Assay Perform Cell-Based Assay (e.g., Viability, Reporter) Incubation2->Assay Data_Analysis Data Analysis (e.g., IC50 Calculation) Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for a cell-based assay using a small molecule inhibitor.

avoiding ML382 precipitation in physiological saline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of ML382 in physiological saline during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent and selective positive allosteric modulator (PAM) of the Mas-related G-protein coupled receptor X1 (MRGPRX1)[1][2]. It is primarily used in pain research to study the role of MRGPRX1 in modulating pain sensitivity. This compound enhances the potency of endogenous ligands like BAM8-22 at the MRGPRX1 receptor[2].

Q2: I observed precipitation when I dissolved this compound in physiological saline. Is this expected?

Yes, this is an expected observation. This compound is known to be insoluble in aqueous solutions like phosphate-buffered saline (PBS) at a pH of 7.2[1]. Therefore, direct dissolution in physiological saline will likely result in precipitation.

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. The table below summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubility
DMSO100 mM[1] or 2 mg/mL[1]
Ethanol20 mM (with gentle warming)[1] or 3 mg/mL[1]
DMF5 mg/mL[1]
PBS (pH 7.2)Insoluble[1]

Q4: How can I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like DMSO. For example, you can prepare a 10 mM or 20 mM stock solution in DMSO, which can then be stored at -20°C for long-term use.

Troubleshooting Guide: Avoiding this compound Precipitation in Physiological Saline

This guide provides step-by-step instructions and potential solutions to prevent this compound from precipitating when preparing working solutions in physiological saline for in vitro and in vivo experiments.

Issue: My this compound precipitates when I dilute my DMSO stock solution in physiological saline.

Cause: This is due to the poor aqueous solubility of this compound. When the DMSO concentration is significantly lowered upon dilution in saline, this compound is no longer soluble and crashes out of the solution.

Solutions:

1. Utilize a Co-Solvent System: This is the most common and effective method. It involves using a mixture of solvents to maintain the solubility of the compound in the final aqueous solution.

2. Prepare a Formulation with Surfactants or Solubilizers: These agents can help to encapsulate the hydrophobic this compound molecules and keep them dispersed in the aqueous environment.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation using a Co-Solvent System

This protocol provides a general guideline for preparing a working solution of this compound in a vehicle suitable for in vivo administration. The final concentration of the organic co-solvents should be minimized as much as possible and tested for tolerability in the experimental model.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 400 (PEG 400), sterile

  • Physiological saline (0.9% NaCl), sterile

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a final concentration of 10 mg/mL. Ensure it is fully dissolved.

  • In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution.

  • Add PEG 400 to the tube. A common starting ratio is to have a final vehicle composition of 10% DMSO and 40% PEG 400.

  • Vortex the mixture thoroughly until the solution is clear and homogenous.

  • Slowly add the physiological saline dropwise to the DMSO/PEG 400 mixture while continuously vortexing. This gradual addition is crucial to prevent precipitation.

  • Continue adding saline to reach the final desired volume.

  • Visually inspect the final solution. It should be clear and free of any visible precipitate. If precipitation occurs, you may need to adjust the ratios of the co-solvents or lower the final concentration of this compound.

Example Formulation Vehicle Composition:

ComponentPercentage (v/v)
DMSO10%
PEG 40040%
Physiological Saline50%

Visualizations

MRGPRX1 Signaling Pathway

The following diagram illustrates the signaling pathway of the Mas-related G-protein coupled receptor X1 (MRGPRX1) when activated by an agonist and positively modulated by this compound.

MRGPRX1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., BAM8-22) MRGPRX1 MRGPRX1 Agonist->MRGPRX1 Binds & Activates This compound This compound (PAM) This compound->MRGPRX1 Enhances Agonist Potency G_protein Gq/11 MRGPRX1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability) Ca_release->Downstream PKC->Downstream

Caption: MRGPRX1 signaling cascade.

Experimental Workflow for Preparing this compound Formulation

This diagram outlines the workflow for preparing a soluble formulation of this compound in physiological saline.

ML382_Formulation_Workflow start Start dissolve Dissolve this compound in DMSO (High Concentration Stock) start->dissolve add_peg Add PEG 400 to this compound/DMSO dissolve->add_peg vortex1 Vortex until Homogenous add_peg->vortex1 add_saline Slowly Add Physiological Saline (Dropwise with Vortexing) vortex1->add_saline check_precipitation Visually Inspect for Precipitation add_saline->check_precipitation solution_clear Solution is Clear (Ready for Use) check_precipitation->solution_clear No precipitation_observed Precipitation Observed check_precipitation->precipitation_observed Yes end End solution_clear->end troubleshoot Troubleshoot: - Adjust co-solvent ratios - Lower final this compound concentration precipitation_observed->troubleshoot troubleshoot->dissolve

Caption: this compound formulation workflow.

References

Technical Support Center: ML385 for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using ML385 in in vivo experiments. While the initial query referenced ML382, this document focuses on ML385, a potent and selective inhibitor of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), as it is more commonly associated with the described research applications.

Frequently Asked Questions (FAQs)

Q1: What is ML385 and what is its primary mechanism of action?

A1: ML385 is a small molecule inhibitor of the transcription factor NRF2 (Nuclear Factor Erythroid 2-Related Factor 2).[1][2] It functions by inhibiting NRF2's transcriptional activity, which is crucial for the antioxidant response in cells.[1][3] In normal cells, NRF2 plays a protective role against oxidative stress. However, in some cancer cells, the NRF2 pathway is constitutively active, promoting cell survival and resistance to therapy.[1][3] ML385 has been shown to be effective in non-small cell lung cancer (NSCLC) models by inhibiting NRF2 signaling.[1][4]

Q2: What is the appropriate vehicle control for in vivo experiments with ML385?

A2: The choice of vehicle for in vivo administration of ML385 depends on the route of administration and the specific experimental protocol. A common vehicle for parenteral administration is a formulation of DMSO (dimethyl sulfoxide), PEG300 (polyethylene glycol 300), and saline . The exact ratios can vary, so it is crucial to consult specific preclinical pharmacology studies for guidance and to ensure the vehicle itself does not produce adverse effects. For any in vivo study, a vehicle-only control group is essential to distinguish the effects of ML385 from those of the vehicle.

Q3: What are the known off-target effects of ML385?

A3: While ML385 is considered a specific NRF2 inhibitor, like any small molecule, it has the potential for off-target effects. One study noted that ML385 can inhibit PI3K-mTOR signaling in lung squamous cell carcinoma cells.[4][5] Researchers should be aware of this and consider including appropriate controls to assess potential off-target effects in their specific model system.

Q4: How should ML385 be stored?

A4: For long-term storage, ML385 should be stored as a solid at -20°C. Stock solutions in solvents like DMSO can also be stored at -20°C for shorter periods. It is recommended to minimize freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor solubility of ML385 in the vehicle. - Incorrect solvent or solvent ratio.- Low temperature of the solution.- Precipitation over time.- Optimize the vehicle composition. A common starting point is a mixture of DMSO, PEG300, and saline.- Gently warm the solution to aid dissolution.- Prepare fresh solutions for each experiment and visually inspect for precipitates before administration.
Inconsistent or unexpected experimental results. - Degradation of ML385.- Variability in drug administration.- Off-target effects.- Animal-to-animal variability.- Ensure proper storage of the compound and prepare fresh solutions.- Standardize the administration technique (e.g., injection volume, speed, and location).- Include positive and negative controls to assess the activity of ML385 and potential off-target effects.- Increase the number of animals per group to account for biological variability.
Adverse effects observed in the vehicle control group. - Toxicity of the vehicle at the administered volume or concentration.- pH of the formulation is not physiological.- Reduce the concentration of DMSO in the vehicle, as it can be toxic at higher concentrations.- Decrease the total volume of administration.- Ensure the final pH of the formulation is close to physiological pH (7.2-7.4).[6]
Lack of efficacy in the in vivo model. - Insufficient dose of ML385.- Poor bioavailability via the chosen route of administration.- Rapid metabolism of the compound.- Perform a dose-response study to determine the optimal effective dose.- Consider alternative routes of administration.- Review literature for pharmacokinetic data on ML385 in the relevant species.

Experimental Protocols & Data

In Vivo Efficacy Study of ML385 in a Xenograft Model

This protocol is a generalized example and should be adapted for specific experimental needs.

  • Animal Model: Nude mice (6-8 weeks old).

  • Cell Line: A549 human lung carcinoma cells with a KEAP1 mutation (leading to NRF2 activation).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Treatment Groups (n=8-10 mice/group):

    • Vehicle Control: DMSO/PEG300/Saline.

    • ML385: 25-50 mg/kg, administered intraperitoneally (i.p.) once daily.

  • Treatment Initiation: Begin treatment when tumors reach an average volume of 100-150 mm^3.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Euthanize animals and excise tumors for further analysis (e.g., Western blot for NRF2 target genes, immunohistochemistry).

Quantitative Data for ML385
PropertyValueReference
IC50 (NRF2 inhibition) 1.9 µM[2]
Molecular Weight 382.43 g/mol N/A
Solubility Soluble in DMSON/A

Signaling Pathways and Workflows

NRF2 Signaling Pathway Inhibition by ML385

Under normal conditions, NRF2 is kept in the cytoplasm by KEAP1, which facilitates its degradation. In response to oxidative stress or in cancer cells with KEAP1 mutations, NRF2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes. ML385 inhibits this process.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2_cyto NRF2 KEAP1->NRF2_cyto Binds and promotes degradation Degradation Proteasomal Degradation NRF2_cyto->Degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation ARE ARE NRF2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Response Genes ARE->Antioxidant_Genes Activates transcription Oxidative_Stress Oxidative Stress (or KEAP1 mutation) Oxidative_Stress->NRF2_cyto Inhibits KEAP1 binding ML385 ML385 ML385->NRF2_nuc Inhibits activity

Caption: Inhibition of the NRF2 signaling pathway by ML385.

Experimental Workflow for In Vivo Studies

This diagram outlines the key steps for conducting an in vivo experiment with ML385.

InVivo_Workflow start Start prep Prepare ML385 and Vehicle Solutions start->prep animals Acclimate Animals prep->animals implantation Tumor Cell Implantation (for xenograft models) animals->implantation randomization Randomize Animals into Treatment Groups implantation->randomization treatment Administer ML385 or Vehicle randomization->treatment monitoring Monitor Animal Health and Tumor Growth treatment->monitoring monitoring->treatment Daily Dosing endpoint Endpoint Reached monitoring->endpoint analysis Collect Tissues for Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo studies using ML385.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting common issues.

Troubleshooting_Logic cluster_solutions Potential Solutions issue Unexpected Result or Adverse Event check_vehicle Review Vehicle Control Group Data issue->check_vehicle check_compound Verify ML385 Integrity (Storage, Preparation) issue->check_compound check_protocol Review Experimental Protocol (Dose, Route, Schedule) issue->check_protocol check_model Assess Animal Model (Health, Variability) issue->check_model sol_vehicle Optimize Vehicle Formulation check_vehicle->sol_vehicle sol_compound Use Fresh Compound/Solution check_compound->sol_compound sol_protocol Adjust Dose or Schedule check_protocol->sol_protocol sol_model Refine Animal Model or Increase 'n' check_model->sol_model

Caption: A logical flow for troubleshooting in vivo experiments with ML385.

References

Technical Support Center: Navigating ML382 Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML382. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the variability that can be encountered between experimental batches of this compound, a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective positive allosteric modulator (PAM) of the human Mas-related G protein-coupled receptor X1 (MRGPRX1). As a PAM, this compound does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, the peptide BAM8-22. This potentiation occurs through binding to an allosteric site on the receptor, which is distinct from the orthosteric site where the endogenous ligand binds. This interaction increases the potency of BAM8-22 in activating the receptor.[1]

Q2: What are the most common sources of experimental variability when working with this compound?

Variability in experiments involving this compound can arise from several factors, broadly categorized as compound-related, cell-based, and assay-dependent.

  • Compound-Related Variability:

    • Lot-to-lot variability: Differences in the purity, isomeric composition, or physical form of this compound between different synthesis batches can lead to inconsistent results.[2][3][4][5][6]

    • Solubility and Stability: this compound is soluble in DMSO and ethanol.[7] Improper storage or handling of stock solutions can lead to precipitation or degradation, affecting its effective concentration. The stability of this compound in aqueous solutions, especially in the presence of serum proteins, can also be a factor.

    • DMSO Concentration: The final concentration of DMSO in the experimental medium can influence cell health and enzyme kinetics, potentially altering the observed effect of this compound.[6][8]

  • Cell-Based System Variability:

    • Cell Line Authenticity and Passage Number: Variations in the expression level of MRGPRX1 in the cell line used, as well as genetic drift with increasing passage number, can significantly impact the response to this compound.

    • Cell Density: The density of cells at the time of the experiment can affect GPCR signaling and the overall cellular response.[9]

    • Serum Protein Binding: this compound has been shown to have a low free fraction in human serum, indicating high protein binding.[1] The presence and concentration of serum in the cell culture medium can sequester this compound, reducing its effective concentration and leading to variability.

  • Assay-Dependent Variability:

    • Assay Principle and Endpoint: Different assay formats (e.g., calcium mobilization, BRET, reporter gene assays) measure different aspects of receptor activation and may have inherent differences in sensitivity and susceptibility to interference.

    • Incubation Times and Agonist Concentration: The duration of this compound pre-incubation and the concentration of the orthosteric agonist (BAM8-22) used can significantly influence the potentiation observed.

Troubleshooting Guides

Issue 1: Inconsistent this compound Potency (EC50) Between Experiments

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
This compound Stock Solution Degradation 1. Prepare fresh stock solutions of this compound in anhydrous DMSO. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Store aliquots at -20°C or -80°C, protected from light. 4. Before use, allow the aliquot to equilibrate to room temperature and vortex thoroughly.
Lot-to-Lot Variability of this compound 1. If possible, purchase a larger single batch of this compound for a series of experiments. 2. When a new lot is received, perform a side-by-side comparison with the previous lot using a standardized assay to determine if there is a shift in potency. 3. If a significant shift is observed, adjust the working concentrations accordingly, and document the lot number in all experimental records.
Variations in Cell Culture Conditions 1. Maintain a consistent cell passage number for all experiments. 2. Seed cells at a consistent density and allow them to reach a specific confluency before starting the experiment. 3. Use the same batch and concentration of serum for all related experiments to minimize variability due to protein binding. If possible, perform assays in serum-free media after a wash step.
Inconsistent DMSO Concentration 1. Ensure the final concentration of DMSO is consistent across all wells and experiments (typically ≤ 0.1%). 2. Prepare a vehicle control with the same final DMSO concentration as the test wells.
Issue 2: High Background Signal or Apparent Agonist Activity of this compound Alone

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Cellular Stress or Off-Target Effects 1. Lower the concentration range of this compound being tested. 2. Reduce the incubation time with this compound. 3. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure the concentrations of this compound used are not cytotoxic. 4. Test this compound in a parental cell line that does not express MRGPRX1 to identify potential off-target effects.
Assay Artifacts 1. If using a fluorescence-based assay, check for autofluorescence of this compound at the wavelengths used. 2. In reporter gene assays, test for non-specific activation of the reporter by this compound.

Experimental Protocols

Key Experiment: Bioluminescence Resonance Energy Transfer (BRET) Assay for MRGPRX1 Activation

This protocol is adapted from published studies and is designed to measure the interaction between MRGPRX1 and Gq proteins upon receptor activation.[10][11]

1. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS.
  • Co-transfect cells with plasmids encoding for:
  • MRGPRX1
  • Gq-Rluc8 (Renilla luciferase fusion)
  • Gγ-GFP2 (Green Fluorescent Protein fusion)
  • Use a 1:1:1:1 ratio of the plasmids for transfection.

2. Assay Procedure:

  • 18-24 hours post-transfection, harvest the cells and reseed them in a white, opaque 96-well plate at a density of 30,000-50,000 cells per well.
  • 24 hours after seeding, remove the culture medium.
  • Wash the cells once with assay buffer (e.g., HBSS).
  • Add 80 µL of assay buffer containing the desired concentration of this compound or vehicle control to the wells.
  • Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
  • Add 10 µL of the Rluc substrate (e.g., coelenterazine h) to each well.
  • Immediately add 10 µL of the orthosteric agonist BAM8-22 at various concentrations.
  • Measure the luminescence signals at the emission wavelengths for Rluc8 (e.g., ~480 nm) and GFP2 (e.g., ~530 nm) using a plate reader capable of BRET measurements.

3. Data Analysis:

  • Calculate the BRET ratio by dividing the GFP2 signal by the Rluc8 signal.
  • Plot the BRET ratio against the concentration of BAM8-22 in the presence and absence of this compound.
  • Determine the EC50 values for BAM8-22 under both conditions to quantify the potentiation effect of this compound.

Visualizations

MRGPRX1 Signaling Pathway

MRGPRX1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BAM822 BAM8-22 MRGPRX1 MRGPRX1 BAM822->MRGPRX1 Binds to orthosteric site This compound This compound (PAM) This compound->MRGPRX1 Binds to allosteric site Gq_inactive Gαq-GDP/Gβγ MRGPRX1->Gq_inactive Activates Gq_active Gαq-GTP + Gβγ Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: MRGPRX1 signaling pathway activated by BAM8-22 and potentiated by this compound.

Experimental Workflow for Assessing this compound Activity

ML382_Workflow start Start prep_cells Prepare MRGPRX1- expressing cells start->prep_cells prep_compounds Prepare this compound and BAM8-22 solutions start->prep_compounds pre_incubate Pre-incubate cells with this compound or vehicle prep_cells->pre_incubate prep_compounds->pre_incubate add_agonist Add BAM8-22 pre_incubate->add_agonist measure_response Measure cellular response (e.g., Calcium flux, BRET) add_agonist->measure_response analyze_data Analyze data and determine EC50 shift measure_response->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro experiment to assess this compound's potentiation of MRGPRX1.

Troubleshooting Logic for Inconsistent this compound Results

Troubleshooting_Logic start Inconsistent Results with this compound check_compound Check this compound Stock (Fresh prep, storage) start->check_compound check_cells Verify Cell Culture (Passage, density, serum) start->check_cells check_assay Review Assay Protocol (Incubation times, concentrations) start->check_assay lot_variability Test New Lot of this compound vs. Old Lot check_compound->lot_variability resolve_cells Issue likely cell-related check_cells->resolve_cells resolve_assay Issue likely assay-related check_assay->resolve_assay off_target Test in Parental Cell Line (No MRGPRX1) lot_variability->off_target Same resolve_compound Issue likely compound-related lot_variability->resolve_compound Different cytotoxicity Perform Cell Viability Assay off_target->cytotoxicity Effect observed off_target->resolve_compound No effect cytotoxicity->resolve_compound Not toxic cytotoxicity->resolve_compound Toxic

Caption: A decision tree to guide troubleshooting of inconsistent experimental results with this compound.

References

Validation & Comparative

Validating ML382 Activity: A Comparative Guide to its Potentiation of BAM8-22 in MRGPRX1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of the endogenous peptide BAM8-22 in the presence and absence of ML382, a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). It is important to note that while the name "this compound" might be mistakenly associated with NRF2 inhibition, this document clarifies that this compound's well-established primary mechanism of action is the potentiation of MRGPRX1 signaling, and it is distinct from the NRF2 inhibitor, ML385.

Introduction to this compound and BAM8-22

BAM8-22 is an endogenous peptide fragment that acts as an agonist for MRGPRX1, a receptor primarily expressed in sensory neurons and involved in pain and itch sensation.[1][2][3][4] this compound is a small molecule that enhances the effect of BAM8-22 by binding to a different site on the MRGPRX1 receptor, a mechanism known as positive allosteric modulation.[1][5][6] This potentiation of BAM8-22's activity by this compound makes the MRGPRX1 receptor a promising target for the development of novel pain therapeutics.[7][8]

Quantitative Comparison of BAM8-22 Potency

The following table summarizes the key quantitative data demonstrating the potentiation of BAM8-22 activity by this compound in HEK293 cells stably expressing MRGPRX1.

ParameterBAM8-22 AloneBAM8-22 + this compoundFold ChangeReference
EC50 18.7 nM2.9 nM> 7-fold decrease[5]

EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect.

Signaling Pathway and Experimental Workflow

The accompanying diagrams illustrate the signaling pathway of MRGPRX1 activation and the experimental workflow for a BAM8-22 dose-response assay to validate this compound activity.

MRGPRX1_Signaling_Pathway MRGPRX1 Signaling Pathway BAM8_22 BAM8-22 MRGPRX1 MRGPRX1 BAM8_22->MRGPRX1 Agonist This compound This compound (PAM) This compound->MRGPRX1 PAM G_protein Gαq/11 & Gαi/o MRGPRX1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates N_type_Ca_channel N-type Ca2+ Channel Inhibition G_protein->N_type_Ca_channel Inhibits (via Gβγ) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_excitability Modulation of Neuronal Excitability Ca_release->Neuronal_excitability PKC->Neuronal_excitability

MRGPRX1 Signaling Pathway

BAM8_22_Dose_Response_Workflow Experimental Workflow: BAM8-22 Dose-Response Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cell_culture Culture HEK293 cells stably expressing MRGPRX1 cell_seeding Seed cells into a multi-well plate cell_culture->cell_seeding add_this compound Add fixed concentration of this compound (or vehicle control) cell_seeding->add_this compound add_bam8_22 Add increasing concentrations of BAM8-22 add_this compound->add_bam8_22 incubation Incubate add_bam8_22->incubation calcium_assay Measure intracellular calcium mobilization incubation->calcium_assay data_analysis Analyze data and generate dose-response curves calcium_assay->data_analysis ec50_determination Determine EC50 values data_analysis->ec50_determination

BAM8-22 Dose-Response Workflow

Experimental Protocol: BAM8-22 Dose-Response Assay

This protocol outlines the key steps for performing a BAM8-22 dose-response experiment to validate the activity of this compound as a PAM of MRGPRX1.

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing human MRGPRX1 in appropriate growth medium.

  • Seed the cells into a 96-well, black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

2. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a stock solution of BAM8-22 in an appropriate buffer (e.g., HBSS with 20 mM HEPES).

  • Create a dilution series of BAM8-22 to cover a range of concentrations (e.g., from 1 pM to 10 µM).

  • Prepare working solutions of this compound at a fixed concentration (e.g., 1 µM) and a vehicle control (DMSO at the same final concentration as the this compound solution).

3. Calcium Mobilization Assay:

  • On the day of the assay, remove the growth medium from the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add the this compound working solution or vehicle control to the appropriate wells and incubate for a specified period (e.g., 15-30 minutes).

  • Place the plate in a fluorescence plate reader capable of kinetic reading.

  • Initiate the reading and, after establishing a baseline fluorescence, add the BAM8-22 dilution series to the wells.

  • Continue to measure the fluorescence intensity over time to monitor the change in intracellular calcium levels.

4. Data Analysis:

  • For each well, determine the maximum fluorescence response after the addition of BAM8-22.

  • Normalize the data to the baseline fluorescence.

  • Plot the normalized response against the logarithm of the BAM8-22 concentration for both the this compound-treated and vehicle-treated conditions.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value for each condition.

  • Compare the EC50 values to determine the fold-shift in BAM8-22 potency in the presence of this compound.

Conclusion

The experimental evidence strongly supports the role of this compound as a potent and selective positive allosteric modulator of MRGPRX1. By significantly enhancing the potency of the endogenous agonist BAM8-22, this compound presents a valuable pharmacological tool for studying MRGPRX1 function and holds therapeutic potential for conditions involving this receptor, such as chronic pain and itch. The provided experimental framework offers a robust method for researchers to validate and further characterize the activity of this compound and other potential modulators of MRGPRX1.

References

A Comparative Guide to MRGPRX1 Positive Allosteric Modulators: ML382 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Mas-related G protein-coupled receptor X1 (MRGPRX1) has emerged as a promising therapeutic target for non-opioid pain relief. Its specific expression in sensory neurons presents an opportunity to modulate pain pathways with potentially fewer side effects than current analgesics. Positive allosteric modulators (PAMs) of MRGPRX1 are of particular interest as they can enhance the activity of endogenous ligands, such as the peptide BAM8-22, offering a nuanced approach to receptor activation. This guide provides a detailed comparison of the prototypical MRGPRX1 PAM, ML382, with a more recently developed thieno[2,3-d]pyrimidine-based PAM, compound 1t, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The following table summarizes the in vitro potency and efficacy of this compound and compound 1t from studies using human embryonic kidney (HEK293) cells stably expressing human MRGPRX1.

CompoundChemical ClassEC50EmaxExperimental System
This compound 2-[(Cyclopropylsulfonyl)amino]benzamide190 nMNot explicitly reported as a percentage of agonist alone, but enhances BAM8-22 potency >7-fold.HEK293 cells stably expressing MRGPRX1
Compound 1t Thieno[2,3-d]pyrimidine100 nM≥95% (relative to the maximum response of BAM8-22 alone)HEK293 cells stably expressing MRGPRX1

In Vivo Efficacy

Both this compound and compound 1t have demonstrated efficacy in preclinical models of neuropathic pain using humanized MRGPRX1 mice. A key differentiator is their pharmacokinetic profiles. This compound was found to be effective upon intrathecal injection but showed poor distribution to the spinal cord after systemic administration.[1] In contrast, compound 1t was designed for improved metabolic stability and oral bioavailability, demonstrating analgesic effects following oral administration.[1]

Signaling Pathways and Mechanism of Action

MRGPRX1 activation, potentiated by PAMs, leads to the inhibition of pain signaling. This is primarily achieved through the Gαi/o pathway, resulting in the inhibition of high-voltage-activated (HVA) calcium channels in dorsal root ganglion (DRG) neurons. This reduction in calcium influx at the presynaptic terminals of sensory neurons is thought to decrease the release of neurotransmitters involved in pain transmission in the spinal cord.

MRGPRX1_Signaling_Pathway cluster_neuron Presynaptic Sensory Neuron cluster_effect Outcome BAM8_22 BAM8-22 (Endogenous Agonist) MRGPRX1 MRGPRX1 BAM8_22->MRGPRX1 Binds PAM MRGPRX1 PAM (e.g., this compound, Cpd 1t) PAM->MRGPRX1 Enhances Binding/Activity G_protein Gαi/oβγ MRGPRX1->G_protein Activates HVA_Ca_channel High-Voltage-Activated Ca²⁺ Channel G_protein->HVA_Ca_channel Inhibits Ca_influx Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Triggers Pain_signal Pain Signal to Spinal Cord Neurotransmitter_release->Pain_signal Leads to Analgesia Analgesia Pain_signal->Analgesia Reduced

MRGPRX1 PAM Signaling Pathway

Experimental Methodologies

Detailed protocols for the key assays used to characterize MRGPRX1 PAMs are provided below.

FLIPR Calcium Mobilization Assay

This assay is used to determine the in vitro potency (EC50) and efficacy (Emax) of MRGPRX1 PAMs.

FLIPR_Workflow plate_cells 1. Plate HEK293-MRGPRX1 cells in a 96-well plate incubate_cells 2. Incubate overnight plate_cells->incubate_cells load_dye 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->load_dye incubate_dye 4. Incubate for 1 hour load_dye->incubate_dye prepare_compounds 5. Prepare serial dilutions of PAMs and a fixed EC20 concentration of BAM8-22 incubate_dye->prepare_compounds run_flipr 6. Measure baseline fluorescence in FLIPR instrument prepare_compounds->run_flipr add_compounds 7. Add PAMs followed by BAM8-22 run_flipr->add_compounds measure_fluorescence 8. Record changes in fluorescence (calcium influx) add_compounds->measure_fluorescence analyze_data 9. Analyze data to determine EC50 and Emax measure_fluorescence->analyze_data

FLIPR Calcium Mobilization Assay Workflow

Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing human MRGPRX1 into black-walled, clear-bottom 96-well plates at an appropriate density and culture overnight.

  • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate the plate at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the test PAMs in an appropriate assay buffer. Prepare a solution of the MRGPRX1 agonist BAM8-22 at a concentration that elicits a 20% maximal response (EC20).

  • FLIPR Assay:

    • Place the cell plate and compound plates into the FLIPR instrument.

    • Establish a baseline fluorescence reading for a few seconds.

    • Initiate the automated addition of the PAMs to the cell plate.

    • After a short incubation period, add the EC20 concentration of BAM8-22.

    • Continuously record the fluorescence intensity before and after the additions.

  • Data Analysis: The increase in fluorescence, corresponding to intracellular calcium concentration, is plotted against the PAM concentration to determine the EC50 and Emax values.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the effect of MRGPRX1 PAMs on the activity of ion channels in sensory neurons.

Protocol:

  • Neuron Preparation: Isolate dorsal root ganglion (DRG) neurons from humanized MRGPRX1 mice.

  • Recording Setup:

    • Use a glass micropipette filled with an internal solution to form a high-resistance seal with the membrane of a single DRG neuron.

    • Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of ionic currents.

  • Data Acquisition:

    • Record baseline high-voltage-activated (HVA) calcium channel currents by applying a depolarizing voltage step.

    • Perfuse the neuron with a solution containing the MRGPRX1 agonist BAM8-22 and observe the inhibition of the calcium current.

    • Co-apply the PAM with BAM8-22 to determine the extent of potentiation of the inhibitory effect on the calcium current.

  • Data Analysis: The amplitude of the calcium current before and after the application of the compounds is measured and compared to quantify the modulatory effect of the PAM.

Other MRGPRX1 PAMs

While this compound and the thieno[2,3-d]pyrimidine series are the most well-characterized MRGPRX1 PAMs, the search for novel chemical scaffolds is an active area of research. The development of new PAMs with diverse structures will be crucial for fine-tuning the therapeutic profile and overcoming potential limitations of existing compounds. As new candidates emerge, the experimental framework outlined in this guide will be essential for their thorough characterization and comparison.

Conclusion

Both this compound and compound 1t are valuable tools for studying MRGPRX1 function and represent important steps towards developing novel analgesics. Compound 1t's improved pharmacokinetic properties highlight the progress in the field. The continued development and rigorous comparison of new MRGPRX1 PAMs will be critical for realizing the full therapeutic potential of targeting this receptor for the treatment of pain.

References

ML382: A Selective Positive Allosteric Modulator of MRGPRX1 with Minimal Cross-Reactivity to Other MRGPRs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a molecular probe is paramount. This guide provides a comparative analysis of ML382, a potent positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), against other members of the MRGPR family.

This compound has emerged as a valuable tool for studying the physiological roles of MRGPRX1, a receptor implicated in pain and itch signaling. As a PAM, this compound enhances the activity of the endogenous ligand, Bovine Adrenal Medulla 8-22 (BAM8-22), at MRGPRX1.[1] This targeted modulation offers a promising avenue for therapeutic intervention. However, its utility is contingent on its selectivity. This guide synthesizes available data on the selectivity of this compound and related compounds against other MRGPRs, details the experimental methods used for this profiling, and illustrates the key signaling pathways involved.

Selectivity Profile of this compound

CompoundTarget ReceptorActivity (EC50/IC50)Selectivity vs. MRGPRX2Reference
This compound MRGPRX1190 nM (EC50)Inactive[1][2]
Compound 1t MRGPRX1Sub-micromolar (EC50)>50-fold[3]

Note: The activity of this compound is reported as an EC50 value in the presence of an EC20 concentration of the agonist BAM8-22, characteristic of a PAM. The lack of activity at MRGPRX2 indicates high selectivity.

Experimental Protocols

The selectivity of this compound and similar compounds is typically determined using in vitro functional assays, primarily calcium mobilization assays in recombinant cell lines.

Calcium Mobilization Assay for PAM Selectivity

This assay measures the increase in intracellular calcium ([Ca2+]i) following receptor activation. As MRGPRs, including MRGPRX1, are known to couple to Gq proteins, their activation leads to a signaling cascade culminating in the release of calcium from intracellular stores.

Objective: To determine the potentiation of agonist-induced [Ca2+]i flux by a PAM at the target receptor and assess its activity at off-target receptors.

Materials:

  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human MRGPR of interest (e.g., MRGPRX1, MRGPRX2).

  • Agonists:

    • MRGPRX1: Bovine Adrenal Medulla 8-22 (BAM8-22)

    • MRGPRX2: Cortistatin-14 or Compound 48/80

  • Test Compound: this compound

  • Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: A fluorescence plate reader capable of kinetic reading (e.g., FLIPR Tetra).

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the target MRGPR into 96- or 384-well black-walled, clear-bottom assay plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye solution in the dark at 37°C for 1 hour.

  • Compound Addition: Add varying concentrations of the test compound (this compound) to the wells and incubate for a specified period.

  • Agonist Stimulation & Signal Detection: Place the plate in the fluorescence plate reader. Record baseline fluorescence, then add a pre-determined concentration of the respective agonist (typically an EC20 concentration to detect potentiation). Immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is calculated. For PAM activity, the potentiation of the agonist response by the test compound is determined and EC50 values are calculated from concentration-response curves. To assess selectivity, the same procedure is followed using cell lines expressing other MRGPRs.

Signaling Pathways and Experimental Workflow

The activation of MRGPRX1 by its agonist, and the potentiation by this compound, initiates a Gq-mediated signaling cascade. The diagrams below illustrate this pathway and the general workflow for screening MRGPRX1 PAMs.

MRGPRX1_Signaling_Pathway cluster_membrane Plasma Membrane MRGPRX1 MRGPRX1 Gq Gq MRGPRX1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves BAM8_22 BAM8-22 (Agonist) BAM8_22->MRGPRX1 Binds This compound This compound (PAM) This compound->MRGPRX1 Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: MRGPRX1 Gq-mediated signaling pathway.

Experimental_Workflow cluster_workflow PAM Selectivity Profiling Workflow start Start: Compound Library primary_screen Primary Screen: HEK293-MRGPRX1 Cells + EC20 BAM8-22 start->primary_screen hits Identify PAM 'Hits' primary_screen->hits dose_response Dose-Response Assay: Determine EC50 at MRGPRX1 hits->dose_response selectivity_screen Selectivity Screen: HEK293 cells expressing MRGPRX2, X3, X4, etc. dose_response->selectivity_screen agonist_screen Agonist Mode Screen: Test for activity in the absence of agonist dose_response->agonist_screen inactive Inactive selectivity_screen->inactive No activity at other MRGPRs active Active selectivity_screen->active Activity at other MRGPRs agonist_screen->inactive No agonist activity agonist_screen->active Agonist activity selective_pam Selective MRGPRX1 PAM inactive->selective_pam non_selective Non-Selective or Agonist active->non_selective

Caption: Experimental workflow for identifying selective MRGPRX1 PAMs.

References

Validating the Specificity of ML382: A Comparison Guide Utilizing Mrgpr Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel compound is paramount. This guide provides a comparative analysis of the effects of ML382, a potent positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MrgprX1), in wild-type versus Mrgpr knockout mice. The presented data and protocols underscore the critical role of Mrgpr knockout models in validating the on-target effects of this compound.

Introduction to this compound and the Mrgpr Family

This compound has emerged as a significant pharmacological tool for studying the function of MrgprX1, a receptor primarily expressed in small-diameter primary sensory neurons and implicated in nociception and pruritus.[1] The Mas-related G protein-coupled receptor (Mrgpr) family is a group of receptors that play a crucial role in somatosensation, particularly in mediating histamine-independent itch and pain.[2][3] These receptors are activated by a variety of ligands, including neuropeptides and small molecules, and their activation triggers intracellular signaling cascades that modulate neuronal excitability.[4]

The validation of this compound's effects through the use of Mrgpr knockout mice provides a clear and robust method to confirm its specificity. By comparing the response to this compound in animals with and without the target receptor, researchers can definitively attribute the compound's pharmacological actions to its interaction with MrgprX1.

Quantitative Data: this compound Effects in Wild-Type vs. Mrgpr Knockout Mice

The following table summarizes the key quantitative findings from a study investigating the pain-alleviating effects of intrathecal (i.th.) administration of this compound in a neuropathic pain model in both wild-type (MrgprX1-expressing) and Mrgpr knockout (Mrgpr-/-) mice.

Experimental GroupPre-Conditioning Time (s) in Drug-Paired ChamberPost-Conditioning Time (s) in Drug-Paired ChamberChange in Time Spent (s)Statistical Significance (p-value)
MrgprX1 Mice + this compound 300>400Increased< 0.05
MrgprX1 Mice + Vehicle 300<300DecreasedNot significant
Mrgpr-/- Mice + this compound 300~300No significant changeNot significant
Mrgpr-/- Mice + Vehicle 300~300No significant changeNot significant

Data adapted from a study on the effects of this compound in a conditioned place preference (CPP) paradigm for pain relief.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Conditioned Place Preference (CPP) for Analgesia

This protocol is designed to assess the rewarding or aversive properties of a compound, which in the context of a pain model, can indicate analgesic effects.

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a removable door.

  • Pre-Conditioning Phase: On day 1, mice are allowed to freely explore both chambers for 15 minutes, and the time spent in each chamber is recorded to establish baseline preference.

  • Conditioning Phase (Days 2-4):

    • Morning Session: Mice receive an intrathecal injection of this compound (e.g., 25 μM in 5 μL) and are confined to one chamber for 30 minutes.

    • Afternoon Session: Mice receive an intrathecal injection of vehicle (e.g., saline) and are confined to the other chamber for 30 minutes. The chamber paired with the drug is alternated between mice to control for inherent chamber preference.

  • Post-Conditioning (Test) Phase (Day 5): The door between the chambers is removed, and the mice are allowed to freely explore the entire apparatus for 15 minutes. The time spent in each chamber is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase is interpreted as a conditioned place preference, suggesting that the drug has rewarding (in this case, pain-relieving) properties.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of MrgprX1 and the experimental workflow for validating this compound's effects.

Mrgpr_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (PAM) MrgprX1 MrgprX1 This compound->MrgprX1 enhances Ligand Endogenous Ligand (e.g., BAM8-22) Ligand->MrgprX1 activates G_protein Gαq/11 MrgprX1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_release Ca²⁺ Release IP3_DAG->Ca_release induces Neuronal_Modulation Modulation of Neuronal Excitability Ca_release->Neuronal_Modulation

Caption: MrgprX1 signaling pathway activated by an endogenous ligand and positively allosterically modulated by this compound.

Experimental_Workflow cluster_groups Experimental Groups cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome WT_mice Wild-Type Mice (MrgprX1+/+) ML382_admin Intrathecal This compound Administration WT_mice->ML382_admin KO_mice Mrgpr Knockout Mice (Mrgpr-/-) KO_mice->ML382_admin CPP_test Conditioned Place Preference Test ML382_admin->CPP_test Analgesia Analgesic Effect (Pain Relief) CPP_test->Analgesia Observed in Wild-Type No_Effect No Analgesic Effect CPP_test->No_Effect Observed in Knockout

Caption: Workflow for validating this compound's on-target effects using Mrgpr knockout mice.

Conclusion

The use of Mrgpr knockout mice provides an indispensable tool for the validation of compounds targeting the Mrgpr family. The data clearly show that the analgesic effects of this compound are dependent on the presence of MrgprX1, confirming its on-target activity. This approach of comparing pharmacological effects in wild-type versus knockout animals is a cornerstone of modern drug development, ensuring a rigorous understanding of a compound's mechanism of action and specificity. Researchers are encouraged to employ similar validation strategies to advance the development of novel and highly specific therapeutics.

References

Illuminating the Allosteric Modulation of MRGPRX1: A Comparative Guide to Biochemical Assays for Confirming ML382's Effect

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Mas-related G protein-coupled receptor X1 (MRGPRX1), confirming the activity of modulators like ML382 is a critical step. This guide provides a comparative overview of key biochemical assays used to elucidate the positive allosteric modulator (PAM) effect of this compound on MRGPRX1, alongside a comparison with other known modulators.

This compound is a potent and selective positive allosteric modulator of MRGPRX1, a receptor implicated in pain and itch signaling. It functions by enhancing the potency of endogenous agonists, such as Bovine Adrenal Medulla 8-22 (BAM8-22), without activating the receptor on its own. The following sections detail the experimental approaches to verify this activity, present comparative data for this compound and alternative compounds, and provide detailed protocols for the key assays.

Quantitative Comparison of MRGPRX1 Modulators

The efficacy of this compound and its alternatives can be quantitatively assessed and compared using various in vitro assays. The data presented below, summarized from multiple studies, highlights the potency of these compounds.

CompoundTypeAssayAgonistKey ParameterValueCitation(s)
This compound PAMCalcium MobilizationBAM8-22 (EC20)EC50190 nM[1]
PAMElectrophysiology (ICa Inhibition)BAM8-22 (0.5 µM)% PotentiationSignificantly increases inhibition[1]
Thieno[2,3-d]pyrimidine Derivative (1f) PAMCalcium MobilizationBAM8-22 (EC20)EC500.22 µM[2]
Thieno[2,3-d]pyrimidine Derivative (1t) PAMCalcium MobilizationBAM8-22 (EC20)EC500.1 µM[3]
Berbamine AntagonistCalcium MobilizationChloroquineIC50~1.6 µM[4]
Closantel AntagonistCalcium MobilizationChloroquineIC50~3.9 µM[5]
EP262 AntagonistNot SpecifiedNot SpecifiedActivityPotent and selective[6]
EP547 AntagonistNot SpecifiedNot SpecifiedActivityPotent and selective[7][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided.

MRGPRX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MRGPRX1 MRGPRX1 Gq Gq MRGPRX1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Signaling Ca2->Downstream Activates PKC->Downstream Phosphorylates BAM8_22 BAM8-22 (Agonist) BAM8_22->MRGPRX1 Binds This compound This compound (PAM) This compound->MRGPRX1 Binds allosterically

MRGPRX1 Gq Signaling Pathway

Calcium_Mobilization_Workflow A Seed HEK293 cells stably expressing MRGPRX1 B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Incubate with this compound or alternative compound B->C D Stimulate with BAM8-22 (agonist) C->D E Measure fluorescence intensity over time using a plate reader D->E F Analyze data to determine EC50 or IC50 values E->F

Calcium Mobilization Assay Workflow

GTP_Binding_Workflow A Prepare cell membranes from HEK293 cells expressing MRGPRX1 B Incubate membranes with this compound/ alternative, GDP, and BAM8-22 A->B C Initiate reaction by adding radiolabeled GTPγS (e.g., [³⁵S]GTPγS) B->C D Incubate to allow binding C->D E Separate bound from free [³⁵S]GTPγS via filtration D->E F Quantify bound radioactivity using scintillation counting E->F G Determine agonist-stimulated GTPγS binding F->G

GTPγS Binding Assay Workflow

Experimental Protocols

Detailed methodologies for the key biochemical assays are provided below.

Calcium Mobilization Assay

This assay is a common method to assess Gq-coupled GPCR activation by measuring the increase in intracellular calcium concentration following receptor stimulation.

Materials:

  • HEK293 cells stably expressing human MRGPRX1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound and other test compounds

  • BAM8-22 (agonist)

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Plating: Seed the MRGPRX1-expressing HEK293 cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the Fluo-4 AM loading solution to each well. Incubate the plate for 1 hour at 37°C.

  • Compound Incubation: After incubation, wash the cells with assay buffer to remove excess dye. Add assay buffer containing the desired concentrations of this compound or alternative compounds to the respective wells. For antagonist testing, pre-incubate the compounds for a specified time (e.g., 10-30 minutes) before agonist addition.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

  • Agonist Stimulation: Record a baseline fluorescence for a few seconds. Then, using the instrument's injector, add a solution of BAM8-22 (at a concentration that elicits a submaximal response, e.g., EC20) to the wells.

  • Data Acquisition: Continue to record the fluorescence intensity for a period of time (e.g., 1-3 minutes) to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. For PAMs, the potentiation is observed as an increase in the BAM8-22-induced signal in the presence of the compound. For antagonists, a decrease in the agonist-induced signal is observed. Dose-response curves are generated to calculate EC50 or IC50 values.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, such as [³⁵S]GTPγS, is used to quantify this activation.

Materials:

  • Cell membranes prepared from HEK293 cells overexpressing MRGPRX1

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • GDP

  • [³⁵S]GTPγS (radiolabeled)

  • This compound and other test compounds

  • BAM8-22 (agonist)

  • GTPγS (non-radiolabeled, for non-specific binding determination)

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, assay buffer, GDP, and the test compound (this compound or alternative).

  • Agonist Addition: Add BAM8-22 to the reaction mixture.

  • Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound ligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of non-radiolabeled GTPγS) from the total binding. The effect of this compound is observed as an enhancement of BAM8-22-stimulated [³⁵S]GTPγS binding.

Electrophysiology (Whole-Cell Patch Clamp)

This technique allows for the direct measurement of ion channel activity in response to GPCR activation. For MRGPRX1, which couples to Gq, downstream signaling can modulate the activity of various ion channels, including calcium channels.

Materials:

  • HEK293 cells expressing MRGPRX1

  • Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and fire-polisher

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 CaCl2, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)

  • This compound and BAM8-22

Protocol:

  • Cell Preparation: Plate HEK293-MRGPRX1 cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the intracellular environment and measurement of whole-cell currents.

  • Current Measurement: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply voltage steps to elicit ion channel currents (e.g., voltage-gated calcium channel currents).

  • Drug Application: Perfuse the cell with the extracellular solution containing BAM8-22 alone to measure its effect on the ion channel currents.

  • PAM Application: Co-apply BAM8-22 and this compound to the cell and record the currents. A potentiation of the BAM8-22 effect (e.g., greater inhibition of calcium channel currents) in the presence of this compound confirms its PAM activity.

  • Data Analysis: Analyze the recorded currents to quantify the effect of the compounds on ion channel activity. The percentage of inhibition or potentiation is calculated by comparing the current amplitudes in the presence and absence of the compounds.

References

ML382: A Comparative Analysis of Species Selectivity Between Human and Mouse MRGPRX1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the species-specific effects of ML382, a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1). This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological pathways to facilitate a comprehensive understanding of this compound's differential activity.

This compound is a potent and selective positive allosteric modulator of the human MRGPRX1, a receptor primarily expressed in nociceptive dorsal root ganglion (DRG) neurons, making it a promising target for the development of novel analgesics. A critical aspect of preclinical drug development is understanding the species selectivity of a compound. In the case of this compound, there is a pronounced difference in its activity between the human and mouse orthologs of MRGPRX1.

Quantitative Comparison of this compound Activity

Experimental data demonstrates that while this compound effectively potentiates the activity of the endogenous agonist BAM8-22 at the human MRGPRX1, it exhibits no such activity on the closest mouse ortholog, MRGPRC11. This stark difference necessitates the use of "humanized" mouse models, expressing the human MRGPRX1, for in vivo efficacy studies of this compound and other MRGPRX1-targeting compounds.

ParameterHuman MRGPRX1Mouse MRGPRC11Reference
This compound EC50 190 nMInactive[1]
BAM8-22 IC50 (inhibition of ICa) 0.66 ± 0.05 µMNot reported[1]
BAM8-22 IC50 with 1 µM this compound 0.25 ± 0.02 µMNo potentiation observed[1]
BAM8-22 IC50 with 10 µM this compound 0.06 ± 0.01 µMNo potentiation observed[1]

Experimental Protocols

The species selectivity of this compound has been determined through various in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

In Vitro Calcium Mobilization Assay

This assay is a common method to determine the activation of Gq-coupled receptors like MRGPRX1.

Objective: To measure the potentiation of BAM8-22-induced intracellular calcium increase by this compound in cells expressing human MRGPRX1.

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human MRGPRX1.

Materials:

  • HEK293 cells expressing human MRGPRX1

  • DMEM supplemented with 10% FBS, penicillin, and streptomycin

  • BAM8-22 (agonist)

  • This compound (PAM)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black-walled, clear-bottom plates

Procedure:

  • Cell Plating: Seed HEK293-hMRGPRX1 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

  • Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of BAM8-22 and this compound in HBSS.

  • Assay:

    • Wash the cells to remove excess dye.

    • Add this compound at various concentrations and incubate for a short period (e.g., 5-15 minutes).

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add BAM8-22 to stimulate the cells and immediately begin kinetic fluorescence reading.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The EC50 of the agonist in the presence and absence of the PAM is calculated to determine the potentiation.

In Vivo Studies Using Humanized Mice

Due to the inactivity of this compound on rodent MRGPRs, a transgenic mouse line was generated in which the mouse Mrgpr cluster is deleted and replaced with the human MRGPRX1 gene.

Objective: To assess the analgesic effects of this compound in a living organism expressing the human receptor.

Animal Model: Humanized MRGPRX1 mice, where the mouse Mrgpr cluster is knocked out and the human MRGPRX1 gene is expressed under the control of a native promoter.

Procedure (Exemplary Pain Model - Chronic Constriction Injury):

  • Induction of Neuropathic Pain: Surgically induce chronic constriction injury of the sciatic nerve in humanized MRGPRX1 mice and wild-type littermates.

  • Drug Administration: After a set period for pain development (e.g., 7-14 days), administer this compound or vehicle via a relevant route (e.g., intrathecal, oral).

  • Behavioral Testing: Assess pain behaviors at different time points post-administration. This can include:

    • Mechanical Allodynia: Measurement of paw withdrawal threshold to von Frey filaments.

    • Thermal Hyperalgesia: Measurement of paw withdrawal latency to a radiant heat source.

  • Data Analysis: Compare the pain thresholds before and after drug administration in both humanized and control mice to determine the compound's efficacy.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the MRGPRX1 signaling pathway and a typical experimental workflow for assessing species selectivity.

MRGPRX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MRGPRX1 MRGPRX1 PLC PLC MRGPRX1->PLC Gq activation PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca_cyto Increased [Ca2+]i ER->Ca_cyto releases Ca2+ Ca_ER Ca2+ Cellular_Response Cellular Response (e.g., Neuronal Inhibition) Ca_cyto->Cellular_Response PKC->Cellular_Response BAM822 BAM8-22 (Agonist) BAM822->MRGPRX1 binds This compound This compound (PAM) This compound->MRGPRX1 binds (allosteric site) This compound->BAM822 potentiates binding

Caption: MRGPRX1 Gq-coupled signaling pathway with agonist and PAM.

Species_Selectivity_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HEK_hMRGPRX1 HEK293 cells expressing human MRGPRX1 Ca_Assay_h Calcium Mobilization Assay (BAM8-22 +/- this compound) HEK_hMRGPRX1->Ca_Assay_h HEK_mMRGPRC11 HEK293 cells expressing mouse MRGPRC11 Ca_Assay_m Calcium Mobilization Assay (BAM8-22 +/- this compound) HEK_mMRGPRC11->Ca_Assay_m Data_Analysis Comparative Data Analysis Ca_Assay_h->Data_Analysis Ca_Assay_m->Data_Analysis Humanized_Mouse Humanized MRGPRX1 Mouse Pain_Model_h Induce Pain Model Humanized_Mouse->Pain_Model_h WT_Mouse Wild-Type Mouse Pain_Model_m Induce Pain Model WT_Mouse->Pain_Model_m ML382_Admin_h Administer this compound Pain_Model_h->ML382_Admin_h ML382_Admin_m Administer this compound Pain_Model_m->ML382_Admin_m Behavior_Test_h Behavioral Testing ML382_Admin_h->Behavior_Test_h Behavior_Test_m Behavioral Testing ML382_Admin_m->Behavior_Test_m Behavior_Test_h->Data_Analysis Behavior_Test_m->Data_Analysis Conclusion Conclusion on Species Selectivity Data_Analysis->Conclusion

Caption: Experimental workflow for determining this compound species selectivity.

References

A Researcher's Guide to Selecting and Validating Inactive Analogs of ML382 for Robust Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, neuroscience, and drug development, the use of precise molecular tools is paramount to generating reliable and reproducible data. ML382, a potent and selective positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), is a valuable tool for studying pain pathways. However, the validity of experiments utilizing this compound hinges on the use of appropriate negative controls. This guide provides a comprehensive comparison of potential inactive analogs of this compound and details the necessary experimental protocols for their validation, ensuring the integrity of your research findings.

Positive allosteric modulators like this compound do not activate their target receptor directly but rather enhance the response of the receptor to its endogenous ligand. In the case of MRGPRX1, this compound potentiates the activity of the endogenous peptide BAM8-22. This nuanced mechanism of action necessitates a carefully selected inactive control—a compound that is structurally similar to this compound but devoid of any modulating activity at MRGPRX1. Such a control is crucial to distinguish the specific effects of this compound from any off-target or non-specific effects of the chemical scaffold.

The Challenge: An Absence of a Validated Inactive this compound Analog

Currently, a commercially available, pre-validated inactive analog of this compound does not exist. This guide, therefore, empowers researchers to select and validate their own negative controls. The ideal inactive analog should possess a similar chemical structure to this compound to account for potential scaffold-related effects, but lack the ability to modulate MRGPRX1 activity.

Proposed Inactive Control Candidates

Based on the structure of this compound, which is 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, we propose two commercially available fragments of the molecule as primary candidates for validation as inactive controls. The rationale is that these fragments possess key structural motifs of this compound but are unlikely to retain the specific allosteric modulatory activity.

Compound NameStructureRationale for Selection as a Negative ControlCommercial Availability
N-(2-ethoxyphenyl)acetamide This compound contains the N-(2-ethoxyphenyl)amide portion of this compound but lacks the cyclopropanesulfonamide group, which is critical for its activity.Readily available from various chemical suppliers.
Cyclopropanesulfonamide This compound represents the other key fragment of this compound. Its evaluation can help determine if this moiety alone has any effect on MRGPRX1.Available from several chemical suppliers.

Validating Your Inactive Control: Essential Experimental Protocols

The cornerstone of using a novel negative control is its rigorous experimental validation. The following are detailed protocols for key in vitro assays to confirm the lack of activity of your chosen candidate compound on MRGPRX1.

Calcium Mobilization Assay

MRGPRX1 is a Gq-coupled GPCR. Upon activation, it triggers the release of intracellular calcium. This assay measures changes in intracellular calcium levels to determine receptor activation.

Principle: Cells expressing MRGPRX1 are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist (e.g., BAM8-22), the increase in intracellular calcium leads to a change in the fluorescence of the dye, which can be measured using a plate reader. A true inactive analog will not potentiate the agonist-induced calcium flux.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human MRGPRX1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • Plate the cells in a black-walled, clear-bottom 96-well plate at a density of 40,000-50,000 cells per well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add 100 µL of the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound and Agonist Preparation:

    • Prepare stock solutions of this compound (positive control), the candidate inactive analog, and the MRGPRX1 agonist BAM8-22 in DMSO.

    • Prepare serial dilutions of the compounds in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.[1][2][3][4][5]

  • Assay Performance:

    • Wash the cells with assay buffer after dye loading.

    • Add the candidate inactive analog or this compound to the wells and incubate for 10-15 minutes.

    • Place the plate in a fluorescence plate reader capable of kinetic reading.

    • Add a sub-maximal concentration (EC20) of the agonist BAM8-22 to the wells and immediately start measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record the fluorescence signal over time (e.g., for 60-120 seconds).

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Compare the potentiation of the BAM8-22 response by this compound and the candidate inactive analog. A validated inactive analog should show no significant potentiation compared to the vehicle control.

β-Arrestin Recruitment Assay

Upon activation, many GPCRs recruit β-arrestin proteins, a key event in receptor desensitization and signaling. This assay measures the interaction between MRGPRX1 and β-arrestin.

Principle: This assay utilizes a technology like PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) where the receptor and β-arrestin are tagged with components of a reporter enzyme (e.g., β-galactosidase). Upon receptor activation and β-arrestin recruitment, the enzyme components come into proximity, reconstituting a functional enzyme that generates a detectable signal (e.g., chemiluminescence).

Experimental Protocol:

  • Cell Culture and Plating:

    • Use a cell line co-expressing MRGPRX1 fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., CHO-K1 or U2OS cells).

    • Plate the cells in a white, opaque 96-well plate at the density recommended by the manufacturer and incubate for 24 hours.

  • Compound and Agonist Preparation:

    • Prepare stock solutions and serial dilutions of this compound, the candidate inactive analog, and BAM8-22 in DMSO and the appropriate assay buffer, ensuring the final DMSO concentration remains low.

  • Assay Performance:

    • Add the candidate inactive analog or this compound to the wells and incubate for the time recommended by the assay manufacturer (typically 30-90 minutes).

    • Add the agonist BAM8-22 to the wells.

    • Incubate the plate at 37°C for the recommended duration to allow for β-arrestin recruitment.

  • Signal Detection:

    • Add the detection reagents provided with the assay kit.

    • Incubate the plate at room temperature in the dark for the specified time.

    • Measure the chemiluminescent signal using a plate luminometer.

  • Data Analysis:

    • Analyze the data according to the manufacturer's protocol.

    • A validated inactive analog should not induce or potentiate the BAM8-22-mediated β-arrestin recruitment compared to the vehicle control.

Experimental and Logical Diagrams

To further clarify the experimental workflow and the underlying signaling pathway, the following diagrams are provided.

G cluster_membrane Cell Membrane MRGPRX1 MRGPRX1 Gq Gq MRGPRX1->Gq Activates beta_arrestin β-Arrestin Recruitment MRGPRX1->beta_arrestin Initiates PLC PLC Gq->PLC Activates BAM822 BAM8-22 (Endogenous Agonist) BAM822->MRGPRX1 Binds This compound This compound (PAM) This compound->MRGPRX1 Enhances BAM8-22 Binding/ Efficacy InactiveAnalog Inactive Analog (Control) InactiveAnalog->MRGPRX1 No Effect PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Triggers

Caption: MRGPRX1 signaling pathway and points of modulation.

G start Start: Select Candidate Inactive Analog assay_prep Prepare Cells Expressing MRGPRX1 (e.g., HEK293, CHO-K1) start->assay_prep compound_prep Prepare Serial Dilutions of: - this compound (Positive Control) - Candidate Analog - Vehicle (Negative Control) start->compound_prep calcium_assay Perform Calcium Mobilization Assay assay_prep->calcium_assay arrestin_assay Perform β-Arrestin Recruitment Assay assay_prep->arrestin_assay compound_prep->calcium_assay compound_prep->arrestin_assay data_analysis Analyze Data: Compare Potentiation vs. Vehicle calcium_assay->data_analysis arrestin_assay->data_analysis validation Is there significant potentiation? data_analysis->validation validated Validated Inactive Analog validation->validated No not_validated Select New Candidate validation->not_validated Yes

Caption: Experimental workflow for validating an inactive analog.

Conclusion

The integrity of scientific research relies on the rigor of its experimental design, and the use of appropriate controls is a fundamental aspect of this rigor. While a commercially validated inactive analog of this compound is not yet available, this guide provides a clear and actionable framework for researchers to select and validate their own negative controls. By following the outlined protocols for calcium mobilization and β-arrestin recruitment assays, scientists can confidently distinguish the specific effects of this compound on MRGPRX1 from any non-specific effects, thereby enhancing the reliability and impact of their findings in the study of pain and related neurological pathways.

References

A Comparative Guide to the Efficacy of ML382 and Compound 16 on MRGPRX1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent modulators of the Mas-related G protein-coupled receptor X1 (MRGPRX1): ML382 and Compound 16. The information presented herein is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.

Overview of Compounds

This compound is a potent and selective positive allosteric modulator (PAM) of MRGPRX1.[1] As a PAM, it does not activate the receptor directly but enhances the response of the receptor to an agonist, such as the endogenous peptide BAM8-22.

Compound 16 is a potent and selective synthetic agonist of MRGPRX1.[2] Unlike this compound, Compound 16 directly binds to and activates the receptor to initiate downstream signaling.

Quantitative Comparison of Efficacy

The following table summarizes the key efficacy parameters for this compound and Compound 16 based on published in vitro studies. It is important to note that the data for each compound may originate from different studies and experimental conditions.

ParameterThis compoundCompound 16
Mechanism of Action Positive Allosteric Modulator (PAM)Agonist
EC50 190 nM (in the presence of BAM8-22)[1]50 nM
Selectivity Selective for MRGPRX1 over other MRGPRs and opioid receptors.High selectivity for MRGPRX1 over other MRGPRs and opioid receptors.[2]

Note: A direct, head-to-head comparative study of this compound and Compound 16 under identical experimental conditions was not identified in the reviewed literature. The provided EC50 values are from separate studies and should be interpreted with this consideration. One study noted that this compound displays weak PAM activity towards Compound 16, though quantitative details of this interaction were not provided.

Signaling Pathway and Experimental Workflow

To understand the context of these compounds' actions, it is crucial to visualize the MRGPRX1 signaling pathway and the typical workflow for assessing their efficacy.

MRGPRX1 Signaling Pathway

MRGPRX1 is a G protein-coupled receptor that primarily signals through the Gq pathway. Upon activation by an agonist, the receptor stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be measured to determine receptor activation.

MRGPRX1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MRGPRX1 MRGPRX1 Gq Gq MRGPRX1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates Downstream Signaling Downstream Signaling Ca_release->Downstream Signaling Agonist Agonist (e.g., Compound 16) Agonist->MRGPRX1 Binds & Activates PAM PAM (this compound) PAM->MRGPRX1 Binds & Potentiates Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture HEK293 cells expressing MRGPRX1 plate_cells 2. Plate cells in a multi-well plate cell_culture->plate_cells dye_prep 3. Prepare Fluo-4 AM loading solution plate_cells->dye_prep dye_load 4. Incubate cells with Fluo-4 AM dye_prep->dye_load add_compound 5. Add test compound (this compound + Agonist or Compound 16) dye_load->add_compound measure_fluorescence 6. Measure fluorescence change (Calcium influx) add_compound->measure_fluorescence dose_response 7. Generate dose-response curves measure_fluorescence->dose_response calculate_ec50 8. Calculate EC50 values dose_response->calculate_ec50

References

Safety Operating Guide

Essential Safety and Handling of ML382 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists working with ML382, a potent and selective positive allosteric modulator of the Mas-related G protein-coupled receptor X1 (MrgprX1), ensuring safe handling and disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your laboratory's safety protocols.

Personal Protective Equipment (PPE) and Safety Measures

Category Recommendation Details
Eye Protection Chemical safety goggles or glassesMust be worn to prevent eye contact with the powder form of this compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Gloves should be inspected before use and disposed of properly after handling the compound.
Respiratory Protection Use in a well-ventilated area or with a fume hoodAvoid inhaling dust. For operations that may generate dust, a NIOSH-approved respirator may be necessary.
Skin and Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact.
Hygiene Measures Wash hands thoroughly after handlingAvoid eating, drinking, or smoking in the laboratory.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Aspect Guideline
Handling Avoid contact with skin and eyes. Do not breathe dust.
Storage Store at 2-8°C. Keep container tightly closed in a dry and well-ventilated place.
Incompatibilities Strong oxidizing agents.

First Aid and Emergency Procedures

In the event of exposure or accident, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal Plan

Unused this compound and contaminated materials should be disposed of as hazardous waste.

Material Disposal Method
Unused this compound Dispose of in accordance with local, state, and federal regulations for chemical waste.
Contaminated Labware Decontaminate or dispose of as hazardous waste.
Empty Containers Dispose of as hazardous waste.

Experimental Workflow: General Handling in a Laboratory Setting

The following diagram outlines a general workflow for handling this compound in a typical laboratory experiment, emphasizing the integration of safety procedures at each step.

ML382_Workflow General Experimental Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_setup Prepare Workspace in Ventilated Area (Fume Hood) prep_ppe->prep_setup weigh Weigh this compound Powder prep_setup->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate dispose Dispose of Waste (Chemical & Contaminated Materials) decontaminate->dispose remove_ppe Doff and Dispose of PPE dispose->remove_ppe

General laboratory workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.